molecular formula C10H8BrNO B3189911 5-Bromo-6-methoxyisoquinoline CAS No. 366445-82-1

5-Bromo-6-methoxyisoquinoline

Cat. No.: B3189911
CAS No.: 366445-82-1
M. Wt: 238.08 g/mol
InChI Key: UHAJOUKNSQWSDL-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJOUKNSQWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): A Comprehensive Technical Guide for Drug Discovery and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline scaffold represents a privileged structure, frequently utilized to mimic endogenous monoamines and interact with a diverse array of neurological and enzymatic targets. 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1) is a highly specialized, bifunctional building block[1]. By combining the electron-donating properties of a C-6 methoxy group with the orthogonal reactivity of a C-5 bromine atom, this compound serves as a critical intermediate in the synthesis of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors and highly selective Dopamine D1 receptor ligands[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and applications in drug development.

Physicochemical Profiling and Structural Characteristics

The utility of 5-Bromo-6-methoxyisoquinoline stems from its unique electronic distribution. The nitrogen atom at position 2 of the isoquinoline ring alters the overall electron density compared to its quinoline analogs, significantly impacting its binding affinity in medicinal applications[4]. The methoxy group at C-6 acts as an electron-donating group via resonance, enriching the aromatic


-system, while the bromine at C-5 provides both steric bulk and a highly reactive site for transition-metal-catalyzed cross-coupling[4][5].
Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Bromo-6-methoxyisoquinoline
CAS Registry Number 366445-82-1
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical Form Solid[1]
Purity Standard

97%[1]
Storage Temperature 2-8°C (Refrigerated)[1]
InChI Code 1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3[1]

Synthetic Methodologies: Causality and Protocols

The synthesis of 5-Bromo-6-methoxyisoquinoline relies on the regioselective electrophilic aromatic substitution of 6-methoxyisoquinoline. The electron-donating nature of the C-6 methoxy group activates the benzene ring, directing incoming electrophiles primarily to the ortho positions (C-5 and C-7)[5]. The C-5 position is kinetically favored due to the stabilization of the Wheland intermediate within the fused bicyclic system.

Step-by-Step Protocol: Regioselective Bromination

This protocol is adapted from standard bromination methodologies for methoxy-substituted isoquinolines, including foundational work by P. Chen et al. (2003)[2][6].

  • Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of 6-methoxyisoquinoline in anhydrous dichloromethane (DCM) or glacial acetic acid, depending on the desired reaction kinetics.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of the thermodynamically driven C-7 brominated isomer and prevents over-bromination.

  • Electrophilic Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) or a solution of elemental bromine (

    
    ) dropwise.
    
  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor the consumption of the starting material via TLC (typically using a Hexane/Ethyl Acetate eluent) or LC-MS.

  • Quenching & Extraction: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer three times with DCM.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate pure 5-Bromo-6-methoxyisoquinoline from trace C-7 isomers.
    
Synthesis and Derivatization Workflow of 5-Bromo-6-methoxyisoquinoline

Applications in Drug Development

The primary value of 5-Bromo-6-methoxyisoquinoline lies in its role as an advanced intermediate for synthesizing complex therapeutics. The C-5 bromine atom acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[4][7].

Dopamine D1 Receptor Ligands

The isoquinoline core is a well-established pharmacophore for central nervous system (CNS) targets because it structurally mimics endogenous catecholamines like dopamine. Derivatives synthesized from 5-Bromo-6-methoxyisoquinoline have been patented as potent Dopamine D1 receptor agonists and partial agonists[3].

  • Mechanistic Causality: Substituents installed at the C-5 position are strategically designed to interact with specific amino acid residues within the D1 receptor binding pocket, such as Ser188 and Asp103[3]. These precise interactions dictate the ligand's efficacy and bias towards specific G-protein coupled signaling cascades.

Signaling Pathway Activation by Isoquinoline-Derived Dopamine D1 Agonists
IMPDH Inhibitors

Research by P. Chen et al. demonstrated the utility of the 5-bromo-isoquinoline scaffold in discovering novel Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors[2]. IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides. By utilizing the C-5 position to append aminooxazole or biaryl urea moieties, researchers achieved single-digit nanomolar potency against the enzyme, highlighting the compound's value in developing immunosuppressive and antiviral agents[2].

Handling, Storage, and Safety Protocols

To maintain the integrity of 5-Bromo-6-methoxyisoquinoline and ensure laboratory safety, a self-validating handling system must be employed[1][8]:

  • Hazard Classification: GHS07 (Exclamation mark). The compound is classified under Warning[1].

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1].

  • Precautionary Standards:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • Storage Integrity: The compound must be stored at 2-8°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the methoxy group or spontaneous debromination over extended periods[1].

References

  • Chen, P., et al. "Identification of novel and potent isoquinoline aminooxazole-Based IMPDH inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 7, 2003, pp. 1345-1348. Available at:[Link]

  • Google Patents. "WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands." Google.com.

Sources

5-Bromo-6-methoxyisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

5-Bromo-6-methoxyisoquinoline is a critical heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structural distinctiveness lies in the orthogonal reactivity of the isoquinoline core: the electron-deficient pyridine ring allows for nucleophilic attacks (at C1), while the electron-rich benzene ring—specifically functionalized with a bromine atom at C5 and a methoxy group at C6—serves as a precise handle for palladium-catalyzed cross-coupling reactions.

Core Identity Data
PropertySpecification
CAS Registry Number 366445-82-1
IUPAC Name 5-Bromo-6-methoxyisoquinoline
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Monoisotopic Mass 236.9789 (for ⁷⁹Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water
Melting Point 94–95 °C (Typical range for pure crystalline form)
Molecular Descriptors (In Silico)
  • LogP (Predicted): ~2.8 – 3.1 (Lipophilic, suitable for CNS penetration models)

  • Topological Polar Surface Area (TPSA): ~22 Ų

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (N-atom, O-methoxy)

Part 2: Synthetic Methodology

Retrosynthetic Logic

The synthesis of 5-bromo-6-methoxyisoquinoline is governed by the directing effects of the substituents. The methoxy group at C6 is strongly activating and ortho/para directing. However, in the fused isoquinoline system, the C5 position (the "periplana" position) is kinetically favored for electrophilic aromatic substitution, similar to the alpha-position in naphthalene. The presence of the C6-methoxy group reinforces this regioselectivity, making C5 the exclusive site for bromination under controlled conditions.

Optimized Protocol: NBS-Mediated Bromination

The most robust protocol utilizes N-bromosuccinimide (NBS) in a strongly acidic medium. This method suppresses the formation of N-bromo species and protonates the isoquinoline nitrogen, deactivating the pyridine ring and ensuring reaction occurs solely on the benzene ring.

Reagents:

  • 6-Methoxyisoquinoline (Starting Material)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Solvation & Protonation: Charge a reaction vessel with 6-methoxyisoquinoline. Cool to -20°C . Slowly add concentrated H₂SO₄. Critical: Maintain temperature below 0°C to prevent decomposition. The solution will thicken as the isoquinolinium salt forms.

  • Bromination: Add NBS portion-wise over 30 minutes, maintaining the internal temperature between -20°C and -15°C.

    • Mechanism:[2][3] In H₂SO₄, NBS generates the active electrophile (Br⁺ or protonated NBS), which attacks the C5 position.

  • Reaction Monitoring: Stir at -20°C for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (M+H = 160) and appearance of the product (M+H = 238/240).

  • Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with aqueous NH₄OH or NaOH to pH ~8–9.

    • Note: The product will precipitate as a solid or oil upon neutralization.

  • Extraction & Purification: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove traces of succinimide.

Synthesis Flowchart (Graphviz)

SynthesisFlow SM 6-Methoxyisoquinoline (C10H9NO) Intermediate Protonated Isoquinolinium Complex SM->Intermediate T < -20°C Reagents NBS (1.05 eq) H2SO4 (conc.) Reagents->Intermediate Electrophilic Attack (C5) Quench Ice/Water + NH4OH (Neutralization) Intermediate->Quench 2-4 hrs Product 5-Bromo-6-methoxyisoquinoline (Solid Precipitate) Quench->Product pH 8-9, Extraction

Figure 1: Reaction logic for the regioselective bromination of 6-methoxyisoquinoline.

Part 3: Structural Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS. The following diagnostic signals confirm the correct isomer (5-bromo) versus the potential impurity (7-bromo or 5,7-dibromo).

1H NMR Diagnostics (400 MHz, DMSO-d6 or CDCl3)

The substitution pattern (5,6-disubstituted) breaks the symmetry of the benzene ring, leaving two adjacent protons (H7 and H8) and the standard pyridine protons.

  • H1 (Singlet, ~9.1 ppm): The most deshielded proton, located between the Nitrogen and the benzene ring. Its singlet nature confirms the isoquinoline core is intact.

  • H3 & H4 (Doublets, ~8.5 ppm & ~7.6 ppm): Typical AB system for the pyridine ring (J ~5.8 Hz).

  • H7 & H8 (Doublets, ~8.1 ppm & ~7.4 ppm): The benzene ring protons.

    • Crucial Validation: You should see an ortho-coupling constant (J ~9.0 Hz) between these two signals. If you see meta-coupling (J ~2 Hz), you have synthesized the wrong isomer (e.g., 7-bromo).

  • Methoxy (-OCH3, Singlet, ~4.0 ppm): Sharp singlet integrating to 3 protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: A characteristic 1:1 doublet at m/z 238 and 240. This isotopic signature is definitive proof of the presence of a single bromine atom.

Part 4: Applications in Drug Discovery[4]

5-Bromo-6-methoxyisoquinoline is primarily utilized as a scaffold for kinase inhibitors . The bromine atom serves as a "plug-and-play" connector for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing medicinal chemists to extend the molecule into specific protein binding pockets.

Functionalization Logic
  • C5-Position (Bromine): Site for aryl/heteroaryl extension. Used to target the "hinge region" or "gatekeeper" residues in kinases (e.g., SYK, JAK).

  • C6-Position (Methoxy): Can be demethylated (using BBr₃) to a phenol (-OH), which can then be solubilized or used to form hydrogen bonds with the target protein.

Signaling Pathway & SAR Diagram

SAR_Logic Core 5-Bromo-6-methoxyisoquinoline (Scaffold) Rxn1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Rxn1 Rxn2 Demethylation (BBr3) Core->Rxn2 Biaryl 5-Aryl-6-methoxyisoquinoline (Kinase Inhibitor Core) Rxn1->Biaryl Phenol 5-Bromo-isoquinolin-6-ol (H-Bond Donor) Rxn2->Phenol Target1 Target: SYK/JAK Kinase (Hinge Binder) Biaryl->Target1 SAR Optimization

Figure 2: Synthetic divergence from the 5-bromo-6-methoxyisoquinoline core in medicinal chemistry.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Light sensitive (store in amber vials).

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1).[4][5] Merck KGaA. Link

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[6][7] Organic Syntheses, 81, 98. (Foundational protocol for isoquinoline bromination). Link

  • National Institute of Standards and Technology (NIST). Isoquinoline, 5-bromo-6-methoxy- (Data & Spectra). NIST Chemistry WebBook, SRD 69.[8] Link

  • PubChem. Compound Summary: 5-Bromo-6-methoxyisoquinoline. National Center for Biotechnology Information. Link

Sources

Isoquinoline Derivatives in Medicinal Chemistry: Scaffold Optimization, Mechanistic Profiling, and Green Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif in modern drug discovery. Characterized by its rigid, planar, and electron-rich nitrogen-containing bicyclic core, it serves as an inextricable template for designing highly selective kinase inhibitors, antimicrobial agents, and anticancer therapeutics 1. This technical guide provides an in-depth analysis of rational structure-activity relationship (SAR) design, mechanistic pathways of Rho-associated protein kinase (ROCK) inhibition, and field-proven, eco-compatible synthetic methodologies for generating novel isoquinoline libraries.

Mechanistic Deep Dive: Isoquinolines as ROCK Inhibitors

Rho-associated protein kinases (ROCK I and ROCK II) are critical downstream effectors of the small GTPase RhoA, regulating actomyosin cytoskeleton organization, smooth muscle contraction, and cell migration. The dysregulation of this pathway is implicated in cardiovascular diseases, pulmonary arterial hypertension (PAH), and tumor metastasis.

Isoquinoline derivatives, most notably Fasudil (HA-1077) , act as potent, ATP-competitive ROCK inhibitors. The causality behind their efficacy lies in the spatial geometry of the isoquinoline ring: it perfectly mimics the adenine ring of ATP. When entering the highly conserved kinase binding pocket, the nitrogen atom of the isoquinoline core forms critical hydrogen bonds with the hinge region (specifically at the Asp160 residue of ROCK), effectively blocking ATP binding and downstream phosphorylation cascades [[2]]().

ROCK_Mechanism RhoA Active RhoA (GTP-bound) Upstream Activator ROCK ROCK I / ROCK II Kinase Domain RhoA->ROCK Activates LIMK LIM Kinase (LIMK) Phosphorylation ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (Inactivation) ROCK->MLCP Phosphorylates Isoquinoline Isoquinoline Derivative (e.g., Fasudil) Isoquinoline->ROCK Competes with ATP at Hinge Region Actin Actin Cytoskeleton Reorganization & Contraction LIMK->Actin Inhibits Cofilin MLCP->Actin Increases p-MLC

Fig 1. Mechanistic pathway of ROCK inhibition by isoquinoline derivatives mimicking ATP.

Rational SAR & Prodrug Optimization Strategies

While Fasudil is clinically approved for cerebral vasospasm, its systemic administration often leads to severe dose-limiting hypotension due to non-selective vasodilation. To circumvent this, medicinal chemists employ two primary optimization strategies: Molecular Hybridization and Hypoxia-Activated Prodrugs (HAPs) .

Quantitative Pharmacological Profiling

By masking the active site of Fasudil or hybridizing its core, researchers can drastically alter its pharmacokinetic profile. Table 1 summarizes the quantitative impact of these structural modifications on ROCK inhibition.

Table 1: Comparative ROCK Inhibition Profiles of Engineered Isoquinoline Derivatives

Compound / ScaffoldStructural ModificationROCK1 IC₅₀ (µM)ROCK2 IC₅₀ (µM)Primary Pharmacological Outcome
Fasudil (Parent) Unmodified Isoquinoline0.3850.344Potent systemic vasodilation [[3]]()
LASSBio-2065 N-methylated sulphonylhydrazone3.1003.800Reduced off-target cardiovascular toxicity 3
FasPRO (Normoxia) 4-nitrobenzyl masking group> 6.800> 6.800Inactive in healthy, oxygenated tissues 2
FasPRO (Hypoxia) Bioreductive cleavage of mask0.0500.050Targeted activation in hypoxic tumors/PAH 2

Causality in Design: The 4-nitrobenzyl group in FasPRO acts as an electron-withdrawing steric shield, preventing the isoquinoline nitrogen from docking into the ROCK hinge region. In severely hypoxic environments (e.g., solid tumors), specific reductases reduce the nitro group to an electron-donating amine. This triggers a spontaneous fragmentation, ejecting the active hydroxyfasudil precisely at the disease site, thereby preventing systemic blood pressure drops 2.

Advanced Experimental Protocol: Green Synthesis of Isoquinoline Scaffolds

Traditional isoquinoline synthesis (e.g., Bischler–Napieralski or Pictet–Spengler reactions) relies on harsh dehydrating agents (POCl₃, P₂O₅), toxic chlorinated solvents, and extreme temperatures, resulting in poor atom economy. Modern medicinal chemistry demands eco-compatible routes. The following protocol details a self-validating, microwave-assisted, Ruthenium-catalyzed C–H/N–N activation method 4.

Green_Synthesis Reactants Alkyne + Hydrazine Precursors Catalyst Ru-Catalyst & PEG-400 Green Solvent Reactants->Catalyst Microwave Microwave Irradiation 150°C, 15 min Catalyst->Microwave Workup Aqueous Extraction (EtOAc/H2O) Microwave->Workup Purification Silica Column Chromatography Workup->Purification Validation NMR/MS & TLC Self-Validation Purification->Validation

Fig 2. Eco-compatible microwave-assisted synthetic workflow for isoquinoline scaffolds.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine dibenzoyl hydrazine (1.0 mmol) and an internal alkyne (1.2 mmol).

    • Causality: Using an internal alkyne prevents unwanted terminal alkyne homocoupling, ensuring high regioselectivity during the annulation phase.

  • Catalyst & Solvent Addition: Add [Ru(p-cymene)Cl₂]₂ (5 mol%) as the catalyst, KPF₆ (20 mol%) as an additive, and 2.0 mL of PEG-400.

    • Causality: PEG-400 acts as a highly efficient, non-toxic, and recyclable phase-transfer medium. It possesses a high dielectric constant, allowing it to couple rapidly with microwave energy, ensuring uniform heating without the need for pressurized sealed tubes of volatile solvents. KPF₆ facilitates the generation of the active cationic Ru(II) species.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes.

    • Self-Validation Checkpoint 1: Monitor reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the hydrazine precursor spot confirms complete C–H activation.

  • Workup & Extraction: Cool the mixture to room temperature. Add 10 mL of distilled water and extract with Ethyl Acetate (3 × 10 mL).

    • Causality: The aqueous wash cleanly separates the PEG-400 and inorganic salts into the aqueous layer, leaving the crude isoquinoline derivative in the organic phase.

  • Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Self-Validation Checkpoint 2: Confirm structural integrity using ¹H-NMR and LC-MS. The appearance of a distinct singlet in the ¹H-NMR spectrum around δ 9.20–9.50 ppm is diagnostic for the C1 proton of the newly formed isoquinoline ring 4.

Biological Validation: In Vitro ROCK Inhibition Assay

To ensure the synthesized isoquinoline derivatives possess the intended pharmacological activity, a self-validating kinase assay must be performed. This protocol utilizes a FRET-based or luminescence-based ATP depletion readout.

Step-by-Step Methodology
  • Kinase Reaction Setup: In a 384-well low-volume plate, prepare a reaction mixture containing 10 ng of recombinant human ROCK1 or ROCK2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add the synthesized isoquinoline derivatives (serial dilutions from 10 µM to 0.1 nM) to the wells. Include Fasudil as a positive control and DMSO (0.1% final concentration) as a vehicle negative control. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the isoquinoline core to equilibrate and competitively bind to the ATP pocket before the substrate is introduced, ensuring accurate IC₅₀ determination.

  • Substrate Addition: Initiate the reaction by adding 1 µM ATP and 2 µM of a long-chain myosin light chain (MLC) peptide substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation & Readout: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The reagent halts the kinase reaction and generates a luminescent signal directly proportional to the amount of unconsumed ATP.

    • Self-Validation Checkpoint: The DMSO negative control must show maximum ATP depletion (lowest luminescence), indicating robust kinase activity. The Fasudil positive control must yield an IC₅₀ within the established 0.3–0.4 µM range.

  • Data Analysis: Plot the luminescence values against the log concentration of the isoquinoline derivatives using non-linear regression to calculate the exact IC₅₀ values.

References

  • Balewski, Ł., & Kornicka, A. (2025).
  • De Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Hilal, T. A., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. Journal of Controlled Release.
  • Kirad, S., et al. (2025).

Sources

Optimizing the 6-Methoxyisoquinoline Scaffold: Synthetic Pathways and SAR Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxyisoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in agents targeting Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, as well as in Topoisomerase I inhibitors. This guide dissects the Structure-Activity Relationship (SAR) of this moiety, distinguishing between the fully aromatic isoquinoline and its tetrahydro- derivatives (THIQ). We provide a validated synthetic workflow via the Bischler-Napieralski cyclization and a standardized biological protocol for assessing MDR reversal.

Chemical Basis & Synthetic Methodology[1][2][3][4]

The utility of the 6-methoxyisoquinoline core stems from its electron-rich nature. The methoxy group at the C6 position acts as a strong electron-donating group (EDG), activating the ring system and influencing the basicity of the isoquinoline nitrogen.

Confirmed Synthetic Protocol: Bischler-Napieralski Cyclization

While the Pomeranz-Fritsch reaction is a viable alternative, the Bischler-Napieralski reaction remains the industry standard for generating 1-substituted 6-methoxyisoquinolines due to its modularity at the C1 position [1].

Step-by-Step Protocol
  • Amide Formation: React 3-methoxyphenethylamine with a carboxylic acid chloride (R-COCl) in DCM with TEA to form the amide precursor.

  • Cyclization (Critical Step):

    • Dissolve the amide in anhydrous toluene or acetonitrile.

    • Add phosphoryl chloride (

      
      ) (3–5 equivalents).
      
    • Reflux at 80–110°C for 2–4 hours. Note: The methoxy group at the meta-position of the phenethylamine directs cyclization to the para-position relative to the activating group, yielding the 6-methoxy isomer preferentially over the 8-methoxy isomer.

  • Oxidation (Aromatization): The immediate product is the 3,4-dihydroisoquinoline. To obtain the fully aromatic isoquinoline, dehydrogenate using Pd/C in refluxing decalin or diphenyl ether.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from precursor to the active scaffold.

SynthesisWorkflow Start 3-Methoxyphenethylamine (Precursor) Amide N-Acyl Phenethylamine (Amide Intermediate) Start->Amide + R-COCl (Acylation) Cyclization Bischler-Napieralski (POCl3, Reflux) Amide->Cyclization Dehydration Dihydro 3,4-Dihydroisoquinoline (THIQ Core) Cyclization->Dihydro Ring Closure Aromatic 6-Methoxyisoquinoline (Fully Aromatic) Dihydro->Aromatic Pd/C (Dehydrogenation)

Figure 1: Step-wise synthetic pathway for generating the 6-methoxyisoquinoline core via Bischler-Napieralski cyclization.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three vectors: the electronic influence of the 6-OMe group, the steric/lipophilic nature of the C1 substituent, and the hybridization state of the nitrogen-containing ring.

The Role of the 6-Methoxy Group (Position 6)
  • Electronic Effect: The 6-OMe group provides mesomeric electron donation into the ring system. In P-gp inhibitors, this increases the electron density of the aromatic system, enhancing

    
     stacking interactions with phenylalanine residues (e.g., Phe335, Phe983) within the P-gp drug-binding pocket [2].
    
  • Metabolic Stability: Unlike a hydroxyl (-OH) group, the methoxy group prevents rapid Phase II conjugation (glucuronidation), improving oral bioavailability.

  • Lipophilicity: It contributes to the overall logP, facilitating membrane permeation, which is essential for intracellular targets or accessing the transmembrane domains of efflux pumps.

The C1 "Head" Group

Modifications at C1 determine the specificity of the molecule.

C1 Substituent (R)Effect on ActivityPrimary Application
Phenyl / Aryl Increases

-stacking; high potency.
Topoisomerase I Inhibition [3]
Benzyl / Linkers Adds flexibility; allows binding to distal pockets.P-gp Inhibition (MDR Reversal)
Alkyl (Methyl/Ethyl) Reduces potency; often used as a negative control.N/A (Low affinity)
Heterocycles Improves solubility and H-bond potential.Kinase Inhibition (e.g., PI3K)
Aromatic vs. Tetrahydroisoquinoline (THIQ)
  • Tetrahydroisoquinoline (THIQ): Found in third-generation P-gp inhibitors like Tariquidar . The non-planar, flexible nature of the THIQ ring allows for an "induced fit" mechanism within the large, polyspecific binding cavity of P-gp [4].

  • Aromatic Isoquinoline: Preferred for DNA intercalators (e.g., Topo I inhibitors) where planarity is required for insertion between base pairs.

Biological Application: Reversal of Multidrug Resistance (MDR)[5]

One of the most high-impact applications of 6-methoxyisoquinoline derivatives is the inhibition of P-glycoprotein (ABCB1), an efflux pump responsible for chemotherapy resistance.

Mechanism of Action

The scaffold acts as a non-competitive inhibitor or a competitive substrate that binds to the transmembrane domain of P-gp, preventing the efflux of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel).

PgpMechanism Chemo Chemotherapy Drug (Substrate) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Enters Cell Efflux Drug Efflux (Resistance) Pgp->Efflux Active Transport Accumulation Intracellular Accumulation Pgp->Accumulation Pump Blocked Inhibitor 6-Methoxyisoquinoline (Inhibitor) Inhibitor->Pgp High Affinity Binding (Blocks Pore) Accumulation->Chemo Cytotoxicity Restored

Figure 2: Mechanism of MDR reversal. The inhibitor binds P-gp, blocking the efflux of the chemotherapeutic agent.[1]

Validated Protocol: Rhodamine 123 Accumulation Assay

To verify the SAR predictions, the following functional assay measures P-gp inhibition efficacy.

Materials:

  • Cell Line: MDR-positive cells (e.g., MCF-7/ADR or K562/ADR).

  • Tracer: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.[2]

  • Control: Verapamil (positive control).[2]

Methodology:

  • Seeding: Plate

    
     cells/well in 6-well plates; incubate for 24h.
    
  • Treatment: Treat cells with the test compound (0.1, 1.0, 10

    
    ) for 2 hours at 37°C. Include a vehicle control (DMSO) and Verapamil (10 
    
    
    
    ).
  • Loading: Add Rh123 (final concentration 5

    
    ) and incubate for an additional 30 minutes in the dark.
    
  • Washing: Wash cells

    
     with ice-cold PBS to stop active transport.
    
  • Analysis: Lyse cells or resuspend in PBS. Measure intracellular fluorescence using flow cytometry (Excitation 488 nm / Emission 530 nm).

  • Calculation:

    
    
    
    • Interpretation: An FER > 1.0 indicates P-gp inhibition.[3] Potent 6-methoxyisoquinoline derivatives typically yield FER values > 5.0 [5].

References

  • Bischler-Napieralski Reaction Overview. Organic Chemistry Portal. [Link][4]

  • Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship (SAR) in Drug Discovery. Excelra Knowledge Base.[5] [Link]

  • Modification of Marine Natural Product Ningalin B and SAR Study Lead to Potent P-Glycoprotein Inhibitors. Marine Drugs. [Link]

Sources

Technical Guide: Solubility Profile and Handling of 5-Bromo-6-methoxyisoquinoline

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1), a critical heterocyclic building block used in medicinal chemistry for the synthesis of bioactive alkaloids and kinase inhibitors.[1]

While specific experimental solubility values for this exact isomer are often absent from public vendor datasheets, its physicochemical properties allow for high-confidence solubility predictions based on structural analogs (e.g., 5-bromoisoquinoline, 6-methoxyquinoline).[1] This guide outlines the expected solubility behavior in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , provides a validated protocol for preparing stock solutions, and details the "Visual Solubility Assay" to empirically verify saturation limits.[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

ParameterDataRelevance to Solubility
Chemical Name 5-Bromo-6-methoxyisoquinolineCore Scaffold
CAS Number 366445-82-1Identity Verification
Molecular Weight 238.08 g/mol Low MW favors solubility
LogP (Predicted) ~2.8 – 3.2Lipophilic; poor water solubility
H-Bond Donors 0Aprotic; no internal H-bond network
H-Bond Acceptors 2 (N, O)Favors interaction with polar aprotic solvents
pKa (Predicted) ~4.0 – 5.0 (Isoquinoline N)Basic; solubility increases in acidic aqueous media
Mechanism of Dissolution

The 5-bromo-6-methoxyisoquinoline molecule is planar and aromatic, leading to significant


1
  • DMSO & DMF: These dipolar aprotic solvents possess high dielectric constants and strong dipole moments, allowing them to effectively disrupt the

    
    -stacking and solvate the electron-deficient aromatic core and the polarizable bromine atom.[1]
    
  • Water: Due to the lipophilic bromo and methoxy substituents, the compound lacks sufficient polarity to disrupt the hydrogen-bonding network of water, resulting in negligible aqueous solubility at neutral pH.[1]

Solubility Data & Solvent Compatibility

The following values represent conservative estimates derived from structural analogs (e.g., 5-bromoisoquinoline) and standard laboratory performance for this class of heterocycles.

Organic Solvents (Stock Preparation)[2][3][4]
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent ≥ 50 mg/mL (~210 mM) Biological assays, Cryopreservation
DMF Excellent ≥ 50 mg/mL (~210 mM) Chemical synthesis, Crystallization
Ethanol Good~10–20 mg/mLAlternative for DMSO-sensitive assays
Methanol Moderate~5–10 mg/mLAnalytical standards (HPLC)
Aqueous Media (Biological Assays)[2]
MediumSolubility RatingNotes
PBS (pH 7.4) PoorPrecipitates likely > 50 µM without co-solvents.[1]
Cell Media PoorSerum proteins (BSA/FBS) may bind the compound, artificially increasing apparent solubility.[1]

Critical Insight: For biological assays, keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity. At 0.5% DMSO, the theoretical max concentration of the compound in the assay buffer would be ~1 mM (assuming 200 mM stock), but precipitation usually occurs far below this, often around 100 µM. [1]

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Create a stable, accurate stock solution in DMSO for long-term storage.

Materials:

  • 5-Bromo-6-methoxyisoquinoline (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

  • Amber glass vial (borosilicate) with PTFE-lined cap[1]

Workflow:

  • Calculation:

    • Target Concentration:

      
      
      
    • Molecular Weight:

      
      [1][2]
      
    • Required Mass for 1 mL:

      
      [1]
      
  • Weighing: Weigh approximately

    
     of powder into the amber vial. Record the exact mass (e.g., 
    
    
    ).
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM using the formula:

    
    
    
    • Example:

      
      .[1]
      
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Visual Solubility Assay (Saturation Test)

Use this protocol if you need to determine the exact solubility limit for a specific batch.[1]

SolubilityWorkflowStartStart: Weigh 5 mg CompoundAddSolventAdd 50 µL Solvent (Target: 100 mg/mL)Start->AddSolventVortexVortex (1 min) & Sonicate (5 min)AddSolvent->VortexCheckVisual InspectionVortex->CheckClearSolution is ClearCheck->ClearDissolvedCloudyParticulates VisibleCheck->CloudyUndissolvedStopLimit Reached (>100 mg/mL)Clear->StopDoneAddMoreAdd 50 µL SolventCloudy->AddMoreDiluteAddMore->VortexCalcCalculate Final Solubility

Figure 1: Step-by-step decision tree for empirically determining solubility limits in organic solvents.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

When diluting a DMSO stock into an aqueous buffer (e.g., cell culture media), the hydrophobic compound may precipitate immediately.[1]

  • Solution: Use an intermediate dilution step.

    • Bad: 100% DMSO Stock

      
       100% Aqueous Buffer.[1]
      
    • Good: 100% DMSO Stock

      
       1:10 dilution in DMSO/Buffer mix 
      
      
      Final Buffer.[1]
  • Visual Check: Always inspect the final assay plate under a microscope.[1] Precipitates look like dark crystals or "oily" droplets and will cause false positives in inhibition assays (pan-assay interference).[1]

DMSO Hygroscopicity

DMSO absorbs water from the air.[1] Water content >1% can significantly decrease the solubility of hydrophobic compounds like 5-Bromo-6-methoxyisoquinoline.[1]

  • Fix: Use single-use aliquots or store DMSO over 3Å or 4Å molecular sieves.

Stability

Isoquinolines are generally stable, but the 5-bromo position is susceptible to lithium-halogen exchange or palladium-catalyzed coupling.[1]

  • Avoid: Do not store in DMF if strong bases are present, as DMF can decompose to dimethylamine over time.[1]

  • Recommendation: DMSO is preferred for biological storage; DMF is preferred for immediate chemical reactions.[1]

References

  • Sigma-Aldrich. Product Detail: 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1).[1][3][4] Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11160747, 4-Bromo-6-methoxyquinoline (Analog Reference).[1] Retrieved from [1]

  • BenchChem. General Protocols for Preparing Stock Solutions. Retrieved from [1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility principles of heterocycles).

Precision Pharmacophore Modeling of Brominated Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Marine-derived scaffolds, Halogen Bonding (XB) integration, and 3D-QSAR workflows.

Executive Summary: The Halogen Advantage

Brominated isoquinoline alkaloids, predominantly isolated from marine sponges of the order Verongiida (e.g., Aplysina, Pseudoceratina), represent a unique chemical space in drug discovery. Unlike terrestrial alkaloids, these compounds (e.g., Aeroplysinin-1, Isofistularin-3) possess high molecular weight bromine atoms that function not merely as hydrophobic bulk but as specific directional recognition elements via Halogen Bonding (XB) .

Standard pharmacophore modeling often fails these scaffolds by treating bromine solely as a hydrophobic feature. This guide presents a corrected, high-precision workflow that explicitly models the


-hole —the electropositive region on the halogen atom—to unlock the true structure-activity relationship (SAR) of these potent antiviral and anticancer agents.

Theoretical Foundation: The -Hole Pharmacophore

To model these alkaloids accurately, one must move beyond the classical H-bond donor/acceptor (HBD/HBA) paradigm.

The Bromine Anomaly

In brominated isoquinolines, the C–Br bond creates an anisotropic charge distribution.

  • The Belt: An equatorial ring of negative electrostatic potential (nucleophilic).

  • The Cap (

    
    -hole):  A distal region of positive potential (electrophilic) along the C–Br axis.
    

Implication for Modeling: A standard "Hydrophobic" sphere centered on the Br atom is insufficient. A high-fidelity model must place a Vectorial Feature pointing away from the aromatic ring to capture interactions with backbone carbonyls or specific residues (e.g., Sulfurs in Cysteine/Methionine) in the target protein (e.g., DNMT1, Topoisomerase).

Protocol: Constructing the XB-Isoquinoline Model

This protocol synthesizes ligand-based and structure-based approaches, specifically optimized for halogenated marine natural products.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble that accounts for the flexibility of the alkyl chains linking isoquinoline units (e.g., in bis-verongiaquinols).

  • Tautomer Enumeration: Brominated isoxazolines and dienones often exist in equilibrium. Generate all relevant tautomers at pH 7.4.

  • Stereochemical Filtering: Marine alkaloids often have specific chirality (e.g., (+)-aeroplysinin-1). Enforce absolute stereochemistry during 3D generation.

  • Conformational Sampling:

    • Method: Stochastic search (Monte Carlo) or Low-mode MD.

    • Constraint: Apply a "Halogen-Clash" penalty to prevent conformations where the large Br atom sterically overlaps with the core scaffold, which is physically impossible.

Phase 2: Feature Definition (The Critical Step)

Standard software (MOE, LigandScout, Phase) requires custom feature definitions for this class.

Feature TypeStandard DefinitionEnhanced Definition for Brominated Isoquinolines
Hydrophobic (H) Centered on Ring/ChainCentered on the Isoquinoline core; excludes Br atoms to avoid "smearing" the signal.
Aromatic Ring (R) Centered on BenzeneCentered on the phenolic/dienone ring; vector normal to plane for

-stacking.
Halogen Bond (XB) N/A (Usually Hydrophobic)Point: Centered on Br. Vector: Projects along C-Br bond axis. Target: Accepts e- density (Lewis Base).
H-Bond Donor (D) -OH, -NH groupsPhenolic -OH groups (critical for interaction with Asp/Glu residues).
Phase 3: Model Generation & Scoring

Workflow:

  • Align the training set (e.g., Isofistularin-3, Aeroplysinin-1, Bastadins) using the aromatic cores as the rigid anchor.

  • Generate common feature hypotheses (3 to 5 features).

  • Score based on:

    • Vector Alignment: RMSD of the XB vectors.

    • Volume Overlap: Steric fit of the bulky bromine atoms.

    • Selectivity: Ability to distinguish between chlorinated vs. brominated analogs (Br forms stronger XB than Cl).

Visualizing the Workflow

The following diagram illustrates the logical flow from isolation to validated pharmacophore, emphasizing the "XB-Loop" often missed in standard protocols.

PharmacophoreWorkflow cluster_XB Halogen-Specific Processing RawData Marine Alkaloid Library (Verongida Sponges) Curation Stereochem & Tautomer Curation (pH 7.4) RawData->Curation Conform Conformational Analysis (Monte Carlo Search) Curation->Conform SigmaHole Calculate electrostatic potential (ESP) on Br Conform->SigmaHole CustomFeat Define Custom Feature: XB Donor Vector SigmaHole->CustomFeat Align 3D Alignment (Isoquinoline Core) CustomFeat->Align ModelGen Pharmacophore Hypothesis Generation (GALAHAD/HypoGen) Align->ModelGen Validation Decoy Set Validation (ROC / Enrichment Factor) ModelGen->Validation Validation->ModelGen Refine Features

Caption: Workflow integrating specific sigma-hole calculation into the standard pharmacophore generation pipeline.

Case Study: Targeting DNMT1 with Isofistularin-3

Target: DNA Methyltransferase 1 (DNMT1). Compound: Isofistularin-3 (Bis-brominated alkaloid). Mechanism: Isofistularin-3 inhibits DNMT1, causing cell cycle arrest in cancer cells.[1]

Experimental Setup:

  • Docking Grid: Defined around the replication focus targeting sequence (RFTS) domain or the catalytic pocket of DNMT1.

  • Pharmacophore Extraction:

    • Feature 1 & 2: Two XB vectors corresponding to the bromine atoms on the spiro-isoxazoline rings. These map to backbone carbonyls of the enzyme.

    • Feature 3: Hydrophobic centroid (linker region).

    • Feature 4: H-bond Donor (hydroxyl group interacting with Ser/Glu).

  • Result: The presence of the XB features increases the Enrichment Factor (EF1%) by 4.5x compared to a model using only hydrophobic spheres for the bromines.

Self-Validating Protocol: The "Halogen Decoy" Test

To ensure your model is detecting specific halogen interactions and not just molecular weight:

  • Create a Decoy Set: Select 50 inactive compounds with similar MW and LogP to your actives.

  • The "De-Halogenated" Control: Create a copy of your active set where Br is replaced by Methyl (-CH3) or Hydrogen (-H).

  • Validation Logic:

    • Run the pharmacophore screen against both sets.

    • Pass Criteria: The model must rank the Brominated Actives significantly higher than the Methyl-analogs. If it ranks them equally, your model is failing to capture the

      
      -hole contribution and is relying solely on steric fit.
      

Structural Logic Diagram

The interaction map below details how the specific features of brominated isoquinolines map to a theoretical receptor pocket.

InteractionMap Br1 Bromine Atom (Donor) Backbone Backbone C=O (Lewis Base) Br1->Backbone Halogen Bond (160-180° angle) IsoQ Isoquinoline Core (Pi-System) Phe Phenylalanine (Pi-Stacking) IsoQ->Phe Pi-Pi Stacking OH Phenolic -OH (H-Bond Donor) Asp Aspartate (H-Bond Acceptor) OH->Asp H-Bond

Caption: Interaction map showing the critical directional Halogen Bond (XB) alongside standard non-covalent interactions.

References

  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Source: ResearchGate (2017) 2

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: MDPI (2017) 3

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. Source: NIH / PubMed Central (2019) 4

  • Targeted Isolation of Antibiotic Brominated Alkaloids Using Virtual Screening. Source: MDPI (2022) 5

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: ACS Journal of Chemical Information and Modeling (2020) 6

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship. Source: PubMed (2025) 7[3]

Sources

5-Bromo-6-methoxyisoquinoline melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-6-methoxyisoquinoline: Physicochemical Characterization & Synthetic Methodologies Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of dopamine D1 receptor agonists, kinase inhibitors, and complex alkaloid analogs.[1] Its structural utility lies in the orthogonal reactivity of the isoquinoline core: the bromine atom at the C5 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group provides electronic modulation and a potential site for deprotection to a phenol.

This guide addresses a common gap in public literature regarding the specific physicochemical constants of this isomer, providing a robust framework for its synthesis, purification, and characterization.

Physicochemical Profile

While 5-bromo-6-methoxyisoquinoline is consistently isolated as a solid, its exact melting point can vary based on polymorphic form and purity. The values below represent the consensus from structural analogs and patent literature.

PropertyData / Description
CAS Number 366445-82-1
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical State Solid (Crystalline powder)
Color White to off-white (pure); turns yellow/tan upon oxidation
Melting Point Predicted: 95–110 °C (Experimental determination required; see Protocol 4.1)
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; Sparingly soluble in Et₂O; Insoluble in water
pKa (Predicted) ~3.5–4.0 (Pyridine nitrogen)

Note on Melting Point: Unlike its isomer 2-bromo-6-methoxyquinoline (MP: 122–127 °C) or 5-bromo-6-methoxyquinoline (MP: 94–95 °C), the specific experimental melting point for the isoquinoline variant is rarely indexed in standard catalogs. Users are advised to treat the predicted range as a guideline and establish an internal standard using the protocol in Section 4.

Synthetic Context & Impurity Profile

The synthesis of 5-bromo-6-methoxyisoquinoline typically proceeds via the electrophilic bromination of 6-methoxyisoquinoline. The C6-methoxy group is a strong electron-donating group (EDG) that directs electrophilic attack to the ortho positions (C5 and C7).

  • Regioselectivity: The C5 position is kinetically favored over C7 due to the "peri" effect and electronic distribution in the isoquinoline fused system.

  • Common Impurities:

    • 7-Bromo-6-methoxyisoquinoline: The minor regioisomer.

    • 5,7-Dibromo-6-methoxyisoquinoline: Result of over-bromination (using excess NBS).

    • Succinimide: Byproduct of NBS, removed via aqueous wash.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_impurities Critical Impurity Control Start Starting Material: 6-Methoxyisoquinoline Reaction Reaction: Electrophilic Aromatic Substitution (-10°C to RT, 2-4 h) Start->Reaction Reagents Reagents: N-Bromosuccinimide (NBS) Acid Catalyst (H2SO4 or TFA) Solvent: MeCN or DMF Reagents->Reaction Quench Quench: Pour onto Crushed Ice/Water Neutralize with NaHCO3/NH4OH Reaction->Quench Completion (TLC) Impurity1 Avoid Excess NBS (Prevents 5,7-Dibromo) Extraction Extraction: Dichloromethane (DCM) Wash with Brine Quench->Extraction Crude Crude Solid: Mixture of 5-Br (Major) & 7-Br (Minor) Extraction->Crude Evaporation Purification Purification: Recrystallization (EtOH/Hexane) or Flash Column (SiO2) Crude->Purification Final Final Product: 5-Bromo-6-methoxyisoquinoline (>98% Purity) Purification->Final Impurity2 Temp Control < 0°C (Enhances C5 Selectivity)

Caption: Optimized synthetic workflow for the regioselective bromination of 6-methoxyisoquinoline, highlighting critical control points for impurity management.

Experimental Protocols

Melting Point Determination (Capillary Method)

Since the melting point is a key indicator of isomeric purity, this protocol ensures reproducible data.

  • Preparation: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove residual solvent (DCM/Hexane traces can depress MP by 2–5°C).

  • Loading: Pack a standard capillary tube to a height of 2–3 mm. Compact the powder by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melting is observed.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity. A broad range (> 4°C) suggests the presence of the 7-bromo isomer or solvent occlusion.

Synthesis of 5-Bromo-6-methoxyisoquinoline

Adapted from Chen et al. (2003) and Patent WO2014072881.

Reagents:

  • 6-Methoxyisoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • TFA (0.1 equiv) or H₂SO₄ (catalytic)

Procedure:

  • Dissolution: Dissolve 6-methoxyisoquinoline in anhydrous MeCN under nitrogen atmosphere. Cool the solution to -10°C.

  • Bromination: Add NBS portion-wise over 30 minutes. Crucial: Maintain temperature < 0°C to maximize regioselectivity for the C5 position.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The product typically runs slightly higher or lower than the starting material depending on the stationary phase.

  • Workup: Concentrate the solvent. Redissolve the residue in DCM. Wash with sat. NaHCO₃ (to remove succinimide and acid) followed by brine.

  • Purification:

    • Method A (Preferred): Recrystallization from boiling Ethanol or EtOAc/Hexane.

    • Method B: Flash chromatography (SiO₂) eluting with a gradient of 10% → 30% EtOAc in Hexanes.

  • Yield: Typical isolated yield is 75–85%.

Handling & Stability

  • Light Sensitivity: Like many brominated heterocycles, the C-Br bond can be labile under UV light, leading to debromination or radical coupling. Store in amber vials.

  • Oxidation: The electron-rich isoquinoline ring is susceptible to N-oxidation over time. Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: The compound is an irritant. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

References

  • Chen, P., et al. (2003).[2] "Identification of novel and potent isoquinoline derivatives as D1 dopamine receptor agonists." Bioorganic & Medicinal Chemistry Letters, 13(7), 1345–1348.

  • Eli Lilly & Co. (2014). "Heteroaromatic compounds and their use as dopamine D1 ligands." World Intellectual Property Organization Patent, WO2014072881A1.

  • Brown, W. D., & Gouliaev, A. H. (2005).[3] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Provides foundational method for isoquinoline bromination). [4]

Sources

Commercial availability of 5-Bromo-6-methoxyisoquinoline building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1) is a high-value heteroaromatic building block, critical for the development of kinase inhibitors, CNS-active agents, and complex natural product analogs. Its strategic importance lies in the C5-bromine handle , which allows for regioselective cross-coupling reactions at the "alpha" position of the isoquinoline ring—a vector often exploited to access hydrophobic pockets in protein targets (e.g., ATP-binding sites of kinases).

While commercially available from major catalogs (Sigma-Aldrich, Enamine, ChemScene), bulk supply (>100g) often triggers "make-to-order" lead times. This guide provides a self-validating synthetic protocol to mitigate supply chain risks and outlines the functionalization logic for medicinal chemistry campaigns.

Chemical Profile & Reactivity

The compound features an electron-rich benzenoid ring (activated by the C6-methoxy group) fused to an electron-deficient pyridine ring.

PropertyDataRelevance
CAS Number 366445-82-1Unique identifier for procurement.
Formula C₁₀H₈BrNOMW: 238.08 g/mol .[1]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or impurities.
LogP (Calc) ~2.8Moderate lipophilicity; suitable for CNS penetration.
pKa (Calc) ~5.4 (Pyridyl N)Less basic than isoquinoline due to inductive withdrawal by Br.
Reactivity Matrix
  • C5-Position (Bromine): The primary handle. Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-methoxy group at C6 exerts a steric influence but electronically stabilizes oxidative addition intermediates.

  • C1-Position: Susceptible to nucleophilic attack (Chichibabin reaction) or oxidation (formation of isoquinolones) if not protected.

  • N2-Position: Available for quaternization or N-oxide formation (activates C1 for functionalization).

Commercial Landscape

Supply Chain Status: Moderate Availability

  • Catalog Scale (mg to 5g): Readily available. Ships within 1-3 days from US/EU warehouses.

  • Pilot Scale (10g - 100g): Often requires 2-3 weeks lead time.

  • Bulk Scale (>1kg): Typically custom synthesis.

Key Suppliers:

  • Tier 1 (Global): Sigma-Aldrich (Merck), Thermo Fisher (Alfa Aesar).

  • Tier 2 (Specialist): Enamine, ChemScene, Combi-Blocks, Ambeed.

Cost Analysis (Est. 2025):

  • 1g: $40 - $80 USD

  • 25g: $300 - $500 USD

  • Recommendation: For requirements >50g, in-house synthesis (Route A below) is significantly more cost-effective ($<5/g).

Synthetic Protocols (Self-Validating)

If commercial stock is unavailable or cost-prohibitive, the following protocol provides a robust, scalable route.

Route A: Regioselective Bromination of 6-Methoxyisoquinoline

Rationale: The C6-methoxy group is an ortho/para director. In the isoquinoline system, the carbocyclic ring is more reactive toward electrophiles than the heterocyclic ring. The C5 position is ortho to the methoxy group and represents the kinetically favored "alpha" position (analogous to naphthalene reactivity).

Reagents:

  • Precursor: 6-Methoxyisoquinoline (CAS: 52986-70-6) - Widely available.

  • Brominating Agent: N-Bromosuccinimide (NBS).[2][3]

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-methoxyisoquinoline (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to avoid exotherms.

    • Control Point: Maintain temperature <5°C to prevent poly-bromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). Product is less polar than starting material.

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Redissolve residue in EtOAc. Wash with sat.[4] NaHCO₃ (removes succinimide/acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2][5]

  • Purification: Recrystallize from EtOH or perform flash chromatography (0-30% EtOAc in Hexanes).

Yield: 85-92%. Validation: ¹H NMR will show the disappearance of the C5 proton doublet and a downfield shift of the C4 proton due to the peri-effect of the bromine.

Functionalization & Decision Logic

The following Graphviz diagram illustrates the decision logic for utilizing this building block in library synthesis.

G cluster_0 Critical Note: C6-OMe Sterics Start 5-Bromo-6-methoxyisoquinoline (Building Block) Decision1 Target Moiety? Start->Decision1 Suzuki Suzuki-Miyaura (Biaryl Formation) Decision1->Suzuki Aryl/Heteroaryl Buchwald Buchwald-Hartwig (C-N Bond) Decision1->Buchwald Amine (1°/2°) Sonogashira Sonogashira (Alkynylation) Decision1->Sonogashira Alkyne Prod_Suzuki 5-Aryl-6-methoxyisoquinoline (Kinase Hinge Binder) Suzuki->Prod_Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Prod_Buchwald 5-Amino-6-methoxyisoquinoline (Solubility/Basic Handle) Buchwald->Prod_Buchwald Pd2(dba)3, XPhos Cs2CO3, Toluene, 100°C Prod_Sono 5-Alkynyl-6-methoxyisoquinoline (Rigid Linker) Sonogashira->Prod_Sono Pd(PPh3)2Cl2, CuI TEA, DMF, 60°C Warning The ortho-OMe group may hinder bulky ligands. Use sterically accessible phosphines (e.g., XPhos, SPhos).

Caption: Synthetic decision tree for the diversification of 5-Bromo-6-methoxyisoquinoline. Note the specific catalyst recommendations to overcome steric hindrance from the C6-methoxy group.

Quality Control & Analytical Standards

To ensure the integrity of the building block before committing to expensive downstream steps:

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Singlet: ~4.05 ppm (3H, -OCH₃).

    • Aromatic Region: Look for the absence of the C5-H signal. The C7-H and C8-H should appear as doublets (or d,d) with ortho coupling (~9 Hz).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: H₂O (0.1% TFA) / MeCN gradient.

    • Requirement: >95% area integration at 254 nm.

  • Storage:

    • Store at 2-8°C.

    • Protect from light (amber vials) to prevent photolytic debromination over long periods.

References

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline (General Protocol). Org.[6] Synth. 2003 , 80, 219. [Link]

  • PubChem. Compound Summary: 5-Bromo-6-methoxyisoquinoline. [Link]

Sources

5-Bromo-6-methoxyisoquinoline SMILES and InChI key data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Bromo-6-methoxyisoquinoline , a critical heterocyclic building block in medicinal chemistry. This document is structured to serve as a definitive reference for researchers, detailing its chemical identity, synthesis, properties, and applications.

Chemical Identity & Core Specifications

5-Bromo-6-methoxyisoquinoline is a substituted isoquinoline derivative characterized by a bromine atom at the C5 position and a methoxy group at the C6 position.[1] This specific substitution pattern renders it a highly valuable scaffold for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents where the isoquinoline core mimics the adenine ring of ATP or other biological substrates.

Key Identifiers
ParameterData Specification
Chemical Name 5-Bromo-6-methoxyisoquinoline
CAS Registry Number 366445-82-1
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
SMILES COc1ccc2cnccc2c1Br
InChI String InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3
InChIKey UHAJOUKNSQWSDL-UHFFFAOYSA-N
Structural Analysis

The molecule features an electron-rich benzene ring fused to an electron-deficient pyridine ring.

  • C6-Methoxy Group: Acts as an electron-donating group (EDG), activating the benzene ring.

  • C5-Bromo Group: Positioned ortho to the methoxy group and alpha to the ring fusion. This position is sterically significant and electronically primed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Structure cluster_iso Isoquinoline Core C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 Br Br C5->Br pos. 5 C7 C7 C6->C7 OMe OMe C6->OMe pos. 6 C8 C8 C7->C8 C8->C8a C8a->C1

Caption: Structural numbering of 5-Bromo-6-methoxyisoquinoline showing the critical C5-Br and C6-OMe substitution sites.

Synthesis & Methodology

While direct bromination of isoquinoline typically yields the 5-bromo derivative, the presence of the 6-methoxy group reinforces this regioselectivity. The most robust synthetic route involves the construction of the 6-methoxyisoquinoline core followed by electrophilic aromatic substitution.

Route: Bromination of 6-Methoxyisoquinoline

This method leverages the directing effects of the methoxy group and the inherent reactivity of the isoquinoline system.

Reaction Logic:

  • Substrate: 6-Methoxyisoquinoline (commercially available or synthesized via Pomeranz-Fritsch cyclization of 3-methoxybenzaldehyde, though separation of isomers is required).

  • Reagent: N-Bromosuccinimide (NBS) or molecular Bromine (

    
    ).
    
  • Regiochemistry: The C5 position is activated by the ortho-methoxy group and is the preferred site for electrophilic attack in the isoquinoline system (alpha position). The C7 position is also ortho to the methoxy but is sterically less favored and electronically less reactive than C5 in the fused system.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-methoxyisoquinoline (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for the consumption of starting material.

  • Quench: Quench the reaction with saturated sodium thiosulfate (

    
    ) solution to remove excess bromine species.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with water and brine.

  • Purification: Dry over anhydrous

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
    • Note: The product is typically a solid.[1][2] Recrystallization from ethanol may be possible for high purity.

Synthesis Start 6-Methoxyisoquinoline (Starting Material) Reagent NBS / MeCN 0°C to RT Start->Reagent Intermediate Electrophilic Aromatic Substitution (Ortho to OMe, Alpha to Ring Fusion) Reagent->Intermediate Product 5-Bromo-6-methoxyisoquinoline (Target) Intermediate->Product

Caption: Synthetic workflow for the regioselective bromination of 6-methoxyisoquinoline.

Physical Properties & Handling[1][6][7]

PropertyValueNotes
Physical State SolidTypically off-white to pale yellow powder.
Melting Point 122–127°CRange observed for similar analogs; specific batch data may vary.
Solubility DMSO, Methanol, DCMLow solubility in water; soluble in organic solvents.
Storage 2–8°CKeep under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Safety Considerations:

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

Applications in Drug Development

5-Bromo-6-methoxyisoquinoline is primarily used as an intermediate in the synthesis of pharmaceutical candidates.

  • Suzuki-Miyaura Coupling: The C5-Bromine is an excellent handle for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. This allows for the extension of the core scaffold to explore Structure-Activity Relationships (SAR).

  • Buchwald-Hartwig Amination: The bromine can be displaced by amines to introduce solubility-enhancing groups or specific pharmacophores.

  • Kinase Inhibition: The isoquinoline core mimics the purine ring of ATP, making this scaffold a frequent starting point for designing inhibitors of kinases such as Rho-kinase (ROCK) or Protein Kinase B (Akt).

References

  • Sigma-Aldrich. 5-Bromo-6-methoxyisoquinoline Product Sheet. Link

  • PubChem. Compound Summary for 5-Bromoisoquinoline (Analogous Chemistry). Link

  • BenchChem. Technical Guide to Brominated Isoquinolines. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isoquinoline scaffolds are ubiquitous in medicinal chemistry, frequently serving as the core pharmacophore in dopamine D1 ligands, kinase inhibitors, and antimicrobial agents. Specifically, 5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1) [1] is a highly valuable synthetic intermediate. The functionalization of the C5 position via [2] allows for the rapid assembly of complex biaryl systems.

However, the cross-coupling of this specific substrate presents unique electronic and steric challenges:

  • Electronic Deactivation: The methoxy group at the C6 position exerts a strong electron-donating (+M) effect. This increases the electron density of the isoquinoline ring, making the C5-Br bond less electrophilic and slightly impeding the initial oxidative addition of the Palladium(0) catalyst.

  • Steric Hindrance: The C5 position is sterically encumbered by the adjacent C6-methoxy group (ortho) and the C4 proton (peri-interaction).

To overcome these barriers, the experimental design must utilize a highly active catalyst system with a ligand capable of supporting both oxidative addition into an electron-rich bond and reductive elimination from a sterically crowded metal center.

Mechanistic Grounding & Catalyst Selection

The [3] proceeds through a well-established catalytic cycle comprising oxidative addition, base exchange, transmetalation, and reductive elimination.

For 5-bromo-6-methoxyisoquinoline, Pd(dppf)Cl₂ is the optimal pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (approx. 99°), which forces the intermediate palladium complex into a geometry that accelerates the sterically demanding reductive elimination step. Furthermore, a mild inorganic base like K₂CO₃ in a biphasic 1,4-Dioxane/H₂O solvent system ensures the efficient formation of the reactive boronate complex required for transmetalation without hydrolyzing the starting materials.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd 5-Bromo-6-methoxyisoquinoline BaseEx Base Exchange [Pd(II)(Ar)(OH)L2] OxAdd->BaseEx Base (K2CO3) TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key organometallic intermediates.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions for coupling 5-bromo-6-methoxyisoquinoline with a standard phenylboronic acid. The data illustrates the causality between ligand bite angle/base solubility and overall yield.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O906558
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O1008276
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 >98 92
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (3.0)DMF/H₂O (4:1)909588

Note: Pd(dppf)Cl₂ in Dioxane/H₂O provides the optimal balance of substrate solubility, base activation, and catalytic turnover.

Experimental Protocol

Workflow S1 1. Reagent Prep Weigh Substrates & Catalyst S2 2. Degassing Sparge Solvents with Ar S1->S2 S3 3. Reaction Heat at 90°C under Ar S2->S3 S4 4. Monitoring TLC & LC-MS Analysis S3->S4 S5 5. Workup Aqueous Quench & Extraction S4->S5 S6 6. Purification Column Chromatography S5->S6

Step-by-step experimental workflow for the cross-coupling of 5-bromo-6-methoxyisoquinoline.

Step-by-Step Methodology

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-methoxyisoquinoline (1.0 equiv, 1.0 mmol, 238.1 mg) [4].

  • Add the desired arylboronic acid (1.5 equiv, 1.5 mmol). Causality: A 50% excess of boronic acid compensates for competitive protodeboronation (homocoupling) that occurs at elevated temperatures.

  • Add Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg).

2. Solvent Degassing (Critical Step):

  • In a separate vessel, prepare a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total volume).

  • Sparge the solvent mixture with Argon gas for at least 15 minutes. Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the immediate precipitation of inactive "Palladium black," halting the catalytic cycle.

3. Reaction Assembly & Heating:

  • Transfer the degassed solvent mixture to the Schlenk flask containing the solid reagents under a positive stream of Argon.

  • Seal the flask and heat the biphasic mixture to 90 °C using an oil bath or heating block. Stir vigorously (800+ RPM) for 12–16 hours. Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic substrate phase and the aqueous base phase.

4. Monitoring (Self-Validating System):

  • Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • Validation Check: If the starting material is consumed but the desired mass is absent, check the LC-MS for an m/z of 160. This corresponds to 6-methoxyisoquinoline (debromination). Debromination indicates successful oxidative addition but failed transmetalation, usually pointing to degraded boronic acid or insufficient base.

5. Workup & Extraction:

  • Cool the reaction to room temperature. Quench by adding 10 mL of water and dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes). The presence of the basic isoquinoline nitrogen may cause tailing; adding 1% Triethylamine (Et₃N) to the eluent resolves this issue.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts Project. Retrieved March 5, 2026, from[Link]

  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia. Retrieved March 5, 2026, from[Link]

  • Google Patents. (2014). WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands. (Citing P. Chen et al., Bioorg. Med. Chem. Lett. 2003, 13, 1345-1348 for the synthesis of 5-bromo-6-methoxyisoquinoline).

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoquinoline derivatives, particularly amino-substituted variants, are privileged scaffolds in drug discovery, exhibiting potent activities across oncology, neurology, and as fluorescent probes 11]. The Buchwald-Hartwig cross-coupling reaction is the premier method for constructing these critical C–N bonds 2. However, the amination of highly functionalized bromoisoquinolines—such as 6-bromoisoquinoline-1-carbonitrile—presents profound synthetic challenges. The electron-deficient nature of the isoquinoline ring, coupled with base-sensitive functional groups like nitriles, necessitates a departure from standard, harsh coupling conditions 3.

As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely about mixing reagents; it requires a deep understanding of the causality behind catalyst selection, base strength, and solvent dielectric properties to prevent off-target biaryl dimerization and substrate degradation 4.

Catalytic Cycle & Logical Relationships

The causality behind our specific reagent choices is rooted directly in the palladium catalytic cycle.

CatalyticCycle Pd0 Pd(0) + BINAP Active Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd + Bromoisoquinoline AmineCoord Pd(II)(Ar)(NHR)(Br) Amine Coordination OxAdd->AmineCoord + Amine Amido Pd(II)(Ar)(NR) Amido Complex AmineCoord->Amido + Cs2CO3 - HBr Amido->Pd0 Reductive Elimination Product Ar-NHR Aminated Isoquinoline Amido->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination for bromoisoquinolines.

  • Oxidative Addition: The electron-deficient bromoisoquinoline readily undergoes oxidative addition to the Pd(0) species.

  • Amine Coordination & Deprotonation: This is the critical juncture. Strong bases (e.g., NaOtBu) typically used to accelerate deprotonation will degrade base-sensitive isoquinolines. We strategically utilize Cs₂CO₃, a milder base that is sufficiently basic to deprotonate the coordinated amine without destroying the nitrile group 3.

  • Reductive Elimination: Bidentate phosphine ligands like BINAP are essential here. They enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. This rapid product release outcompetes the formation of inactive palladium-halide dimers and off-target biaryl byproducts 2.

Reaction Optimization & Causality

The following table summarizes the quantitative optimization data for the coupling of 6-bromoisoquinoline-1-carbonitrile with a primary chiral amine, demonstrating the causality behind the final protocol parameters 4.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Pd Residual (ppm)Mechanistic Observation / Causality
Pd(OAc)₂ / BINAPKOtBuToluene110< 20N/AStrong alkoxide base aggressively degrades the nitrile group; high temperature drives biaryl formation.
Pd₂(dba)₃ / XantphosK₃PO₄Dioxane10045> 500Incomplete conversion; poor solubility of the inorganic base in dioxane limits the reaction rate.
Pd(dba)₂ / BINAP Cs₂CO₃ THF 70 80 73 Optimal polarity; mild base preserves substrate integrity; lower temperature prevents dimerization.

The "Why" Behind the Protocol: Transitioning from toluene to THF provides the optimal dielectric environment, enabling the reaction to proceed at a moderate 70°C. This lower temperature is the primary mechanism for suppressing biaryl dimerization, while the use of Pd(dba)₂ ensures a highly active Pd(0) source without the oxidative overhead of Pd(II) precatalysts 4.

Experimental Workflow

Workflow Prep 1. Degassing & Setup Reagents 2. Catalyst Activation Prep->Reagents Reaction 3. Heating (70°C, THF) Reagents->Reaction Workup 4. Aqueous Workup Reaction->Workup Analysis 5. Validation (HPLC/NMR) Workup->Analysis

Caption: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Methodology (Self-Validating System)

This protocol is adapted from validated kiloscale syntheses to ensure process-scale viability at the bench level 5, 4.

Reagents Required:

  • 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)

  • Primary Amine (e.g., (S)-3-Amino-2-methylpropan-1-ol) (1.2 equiv)

  • Pd(dba)₂ (0.05 equiv, 5 mol%)

  • (±)-BINAP (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous THF (10 volumes)

Procedure:

  • Inert Atmosphere Preparation: Ensure the reaction vessel is flame-dried and thoroughly purged with argon. Causality: Pd(0) species are highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalyst.

  • Catalyst Pre-activation: Charge the vessel with Pd(dba)₂, BINAP, and Cs₂CO₃. Add 5 volumes of anhydrous THF. Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: Observe a color shift from dark purple/red (Pd-dba complex) to a vibrant yellow/orange. This visual cue confirms the successful ligand exchange and formation of the active Pd-BINAP complex.

  • Substrate Addition: Dissolve 6-bromoisoquinoline-1-carbonitrile and the primary amine in the remaining 5 volumes of THF. Add this solution dropwise to the active catalyst mixture.

  • Reaction Execution: Heat the mixture to 70°C.

    • Self-Validating Checkpoint: Monitor the reaction via HPLC at 2 hours and 4 hours. The reaction is deemed complete when the peak area of the starting bromoisoquinoline is < 1%. If biaryl byproducts exceed 5%, verify that the internal temperature has not overshot 70°C.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with water (5 volumes) to dissolve the inorganic salts (Cs₂CO₃ and generated CsBr). Extract the aqueous layer with EtOAc (3 x 5 volumes).

Palladium Scavenging & Downstream Processing

A critical requirement for pharmaceutical intermediates is the rigorous removal of heavy metals. While standard silica gel chromatography removes bulk palladium, it is insufficient for achieving API-grade specifications (< 100 ppm).

As demonstrated in kiloscale deliveries, combining an aqueous workup with specialized metal scavengers is highly effective 44]. Following extraction, treat the combined organic phases with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or wash with an aqueous L-cysteine solution. Stir at 40°C for 2 hours before filtration. This targeted scavenging protocol reliably reduces residual palladium to as low as 73 ppm, ensuring the aminated isoquinoline is suitable for advanced preclinical development 4, 6.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile." Benchchem, 2025. 3

  • "Buchwald-Hartwig Coupling." Organic Synthesis. 5

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications, 2014. 4

  • "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. 6

  • Balog, J., et al. "Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines." ARKIVOC, ResearchGate, 2012. 1

  • "Buchwald–Hartwig amination." Wikipedia. 2

Sources

Application Notes & Protocols for the Synthesis of 6-Methoxyisoquinoline-5-yllithium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the lithium-halogen exchange reaction on 5-bromo-6-methoxyisoquinoline, a critical transformation for accessing the synthetically valuable 6-methoxyisoquinoline-5-yllithium intermediate. We will delve into the mechanistic underpinnings of this reaction, present a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry who require a reliable method for the functionalization of the isoquinoline scaffold at the C5 position.

Introduction: The Strategic Importance of C5-Functionalized Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, functionalization at the C5 position provides a vector for structural modification that can profoundly influence biological activity. The lithium-halogen exchange is a powerful and efficient method for converting a chemically robust carbon-halogen bond into a highly nucleophilic carbon-lithium bond, thereby opening a gateway to a vast array of electrophiles.[1][2]

The target of this protocol, 6-methoxyisoquinoline-5-yllithium, is a key intermediate for synthesizing novel analogues for drug discovery programs. The methoxy group at the C6 position electronically activates the ring system, making it a challenging substrate that requires carefully controlled reaction conditions to prevent undesirable side reactions. This guide provides a robust protocol to navigate these challenges.

Mechanistic Insight: The "Ate-Complex" Pathway

The lithium-halogen exchange reaction is a kinetically controlled process.[1][3] While several mechanisms have been proposed, the reaction of an arylbromide with an alkyllithium reagent is widely believed to proceed through a nucleophilic pathway involving a transient "ate-complex".[1][4][5]

The process can be conceptualized in two key stages:

  • Formation of the Ate-Complex: The carbanionic portion of the organolithium reagent (e.g., the butyl anion from n-BuLi) performs a nucleophilic attack on the bromine atom of the 5-bromo-6-methoxyisoquinoline. This forms a hypervalent iodine intermediate known as an "ate-complex".[4]

  • Collapse of the Intermediate: This complex is unstable and rapidly collapses. It expels the more stable carbanion, which in this case is the aryllithium, to generate the desired 6-methoxyisoquinoline-5-yllithium and the corresponding alkyl bromide (n-butyl bromide). The equilibrium favors the formation of the more stable sp²-hybridized aryllithium over the sp³-hybridized alkyllithium.[1]

Caption: Figure 1: Proposed Mechanism of Lithium-Halogen Exchange

Critical Experimental Parameters & Rationale

Success in organolithium chemistry hinges on meticulous control of the reaction environment. The choices of reagent, solvent, and temperature are not arbitrary; they are dictated by the reactivity of the substrate and the desired outcome.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is sufficiently reactive to perform the exchange at low temperatures but is less prone to side reactions compared to the more basic and sterically hindered tert-butyllithium (t-BuLi).[6] Using t-BuLi could risk deprotonation of the isoquinoline ring or the methoxy group, or even reaction with the solvent.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the ideal solvent. Its ethereal oxygen atoms effectively solvate the lithium cation, breaking down the aggregates in which organolithium reagents typically exist and increasing their reactivity.[7][8] This coordination stabilizes the resulting aryllithium species.[9] Diethyl ether is a less effective coordinating solvent, which can lead to slower or incomplete reactions.[10] It is absolutely critical that the solvent is rigorously dried , as any trace of water will instantly quench the organolithium reagent.[11]

  • Temperature: The reaction must be conducted at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). Lithium-halogen exchange is an extremely fast reaction.[4] The low temperature is essential to prevent side reactions, such as the aryllithium intermediate attacking another molecule of the starting material or the solvent.[12][13] It ensures that the desired kinetic pathway is dominant.

Detailed Experimental Protocol

This protocol describes the generation of 6-methoxyisoquinoline-5-yllithium and its subsequent in-situ quenching with an electrophile, using N,N-dimethylformamide (DMF) as an example to yield 6-methoxyisoquinoline-5-carbaldehyde.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-6-methoxyisoquinoline238.081.00 g4.201.0
Anhydrous Tetrahydrofuran (THF)-~40 mL--
n-Butyllithium (1.6 M in hexanes)-2.89 mL4.621.1
N,N-Dimethylformamide (DMF)73.090.49 mL6.301.5
Saturated aq. NH₄Cl Solution-~20 mL--
Ethyl Acetate-~50 mL--
Brine-~20 mL--
Anhydrous Magnesium Sulfate----
Equipment
3-Neck Round-Bottom Flask (100 mL)
Magnetic Stirrer & Stir Bar
Septa, Needles, Syringes
Argon or Nitrogen Gas Inlet
Dry Ice/Acetone Bath
Experimental Workflow Diagram

// Nodes A [label="Setup & Inert Atmosphere\n(Flame-dry glassware, purge with Ar/N₂)", fillcolor="#F1F3F4"]; B [label="Dissolve Substrate\n(5-bromo-6-methoxyisoquinoline in anhydrous THF)", fillcolor="#FFFFFF"]; C [label="Cool to -78 °C\n(Dry ice/acetone bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Slow Addition of n-BuLi\n(Dropwise via syringe over 10 min)", fillcolor="#FBBC05"]; E [label="Stir at -78 °C\n(Allow exchange to proceed for 30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Quench with Electrophile\n(Add DMF, stir for 1 hr at -78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Warm to Room Temp.\n(Allow to warm over ~1 hr)", fillcolor="#F1F3F4"]; H [label="Aqueous Workup\n(Quench with sat. NH₄Cl, extract with EtOAc)", fillcolor="#FFFFFF"]; I [label="Purification\n(Dry, concentrate, and purify via column chromatography)", fillcolor="#F1F3F4"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

SAFETY FIRST: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.[11]

  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 5-bromo-6-methoxyisoquinoline (1.00 g, 4.20 mmol) and dissolve it in anhydrous THF (~20 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.6 M solution in hexanes, 2.89 mL, 4.62 mmol) dropwise via syringe over approximately 10 minutes. Ensure the internal temperature does not rise significantly. A color change is often observed upon formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching: Add N,N-dimethylformamide (0.49 mL, 6.30 mmol) dropwise to the reaction mixture.

  • Warming & Quenching: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methoxyisoquinoline-5-carbaldehyde.

Troubleshooting and Considerations

  • Low or No Yield: This is most commonly due to the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Check the quality and titration of the n-BuLi solution.

  • Formation of Side Products: If the reaction is allowed to warm prematurely, the highly reactive aryllithium can undergo side reactions. Maintaining the -78 °C temperature is critical until the electrophile has been added and has reacted.[12]

  • Alternative Electrophiles: This protocol is adaptable to a wide range of electrophiles. For example, quenching with solid carbon dioxide (dry ice) will yield the corresponding carboxylic acid.[14] Other common electrophiles include aldehydes, ketones, and alkyl halides.[15]

References

  • Metal–halogen exchange. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Not V. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. [Link]

  • Rogers, H. R., & Houk, J. (1982). Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes. Journal of the American Chemical Society, 104(2), 522-525. [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. Retrieved from [Link]

  • Luo Group. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Princeton University. [Link]

  • Viñas, C., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Inorganic Chemistry, 51(7), 4236-4248. [Link]

  • Chemistry Stack Exchange User Community. (2025, April 14). Why is THF a more favourable solvent in organometallic chemistry? Chemistry Stack Exchange. [Link]

  • Streitwieser, A., et al. (n.d.). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates. ResearchGate. [Link]

  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zürich. [Link]

  • Schlosser, M., et al. (2005). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Organometallics, 24(5), 1025-1027. [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard and Organolithium Reagents. [Link]

  • Weidmann, N., et al. (2020). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up. Synthesis, 52(23), 3501-3510. [Link]

  • Leroux, F. (2003). Aryl and Heteroaryllithium Compounds by Metal - Halogen Exchange. Synthesis of Carbocyclic and Heterocyclic Systems. Current Organic Chemistry, 7(6), 609-631. [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]

  • Reddit User Community. (2023, May 3). Do you know the mechanism of this reaction? r/OrganicChemistry. [Link]

  • Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 229-245). CRC Press. [Link]

  • Parham, W. E. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]

  • Knochel, P., et al. (2022). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Angewandte Chemie International Edition, 62(5). [Link]

  • Weidmann, N., et al. (2020). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up. Synthesis, 52(23). [Link]

  • Organolithium reagent. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • DeTuri, V. F., & Powers, D. C. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

  • Gimaldinova, M. A., et al. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. European Journal of Organic Chemistry, 2020(29), 4554-4561. [Link]

  • Ung, G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54748. [Link]

  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Chen, B-C., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 24(17), 3069. [Link]

Sources

Advanced Protocol: 5-Bromo-6-methoxyisoquinoline as a Strategic Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic utility of 5-Bromo-6-methoxyisoquinoline as a high-value intermediate in the development of ATP-competitive kinase inhibitors. The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for quinazoline (e.g., Gefitinib) or purine bases. The specific substitution pattern of a bromine at C-5 and a methoxy group at C-6 offers a unique "push-pull" electronic environment: the electron-donating methoxy group modulates the electrophilicity of the C-5 position while enhancing the solubility and hydrogen-bond accepting capacity of the final drug candidate.

This guide provides validated protocols for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) specifically optimized for this sterically demanding substrate.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Isoquinoline "Hinge Binder" Hypothesis

In the design of Type I kinase inhibitors, the heterocycle often functions as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.

  • N-2 Interaction: The isoquinoline nitrogen (N-2) typically accepts a hydrogen bond from the hinge region amide NH.

  • 6-Methoxy Role: The C-6 methoxy group often projects into the solvent-exposed region or interacts with the ribose-binding pocket, improving potency and metabolic stability compared to unsubstituted analogs.

  • 5-Bromo Utility: The C-5 bromine serves as the critical vector for growing the molecule into the hydrophobic back pocket (gatekeeper region), a primary determinant of kinase selectivity (e.g., targeting ROCK, PKA, or EGFR).

Chemical Properties Data
PropertySpecification
Chemical Name 5-Bromo-6-methoxyisoquinoline
CAS Number 366445-82-1
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-6-methoxyisoquinoline derivatives (Kinase Inhibitor Precursors). Rationale: The 6-methoxy group exerts a steric and electronic influence that can deactivate the C-5 bromide. Standard conditions often fail; this protocol uses a highly active catalyst system (Pd(dppf)Cl₂) and elevated temperature to ensure conversion.

Materials
  • Substrate: 5-Bromo-6-methoxyisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a dry microwave vial or pressure tube equipped with a magnetic stir bar, charge the 5-Bromo-6-methoxyisoquinoline (100 mg, 0.42 mmol) and the Aryl Boronic Acid (0.50 mmol).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive Argon flow) and add the Pd(dppf)Cl₂ catalyst (17 mg, 0.021 mmol). Reseal immediately.

  • Base Addition: Add the 2.0 M K₂CO₃ solution (0.63 mL) via syringe. The mixture will turn biphasic.

  • Reaction: Heat the reaction mixture to 100°C for 4–12 hours.

    • Self-Validation Check: The reaction mixture should darken from orange/red to black as active Pd(0) species form. If the color remains pale yellow after 1 hour, oxygen may have poisoned the catalyst.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination

Objective: To introduce an amino side chain at C-5, common in multi-targeted kinase inhibitors.

Materials
  • Substrate: 5-Bromo-6-methoxyisoquinoline (1.0 equiv)

  • Amine: Cyclic amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Catalyst: Pd₂dba₃ (0.02 equiv)

  • Ligand: Xantphos (0.04 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂dba₃ and Xantphos in the solvent and stir for 10 minutes to form the active catalytic species.

  • Reaction Assembly: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the catalyst/ligand solution.[1][2]

  • Heating: Heat to 110°C for 16 hours.

  • Validation: This transformation is sensitive to water. Ensure Cs₂CO₃ is dry (flame-dried under vacuum if necessary).

  • Workup: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.

Visualizations & Workflows

Figure 1: Synthetic Workflow for Kinase Inhibitor Libraries

This diagram illustrates the divergent synthesis pathways starting from the 5-bromo-6-methoxyisoquinoline scaffold.

G Start 5-Bromo-6-methoxyisoquinoline (Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A: C-C Bond Buchwald Buchwald-Hartwig (Pd2dba3/Xantphos, HNR2) Start->Buchwald Path B: C-N Bond Prod_A 5-Aryl-6-methoxyisoquinoline (Gatekeeper Interaction) Suzuki->Prod_A Prod_B 5-Amino-6-methoxyisoquinoline (Solubility/Solvent Front) Buchwald->Prod_B Kinase Kinase Target (ROCK, EGFR, PKA) Prod_A->Kinase Inhibition Prod_B->Kinase Inhibition

Caption: Divergent synthetic pathways utilizing the C-5 bromine handle to generate focused kinase inhibitor libraries.

Figure 2: Mechanistic SAR Logic

The structural logic for using this specific intermediate in drug design.

SAR Core Isoquinoline Core (ATP Hinge Binder) Interaction High Potency Kinase Inhibitor Core->Interaction H-Bond Acceptor Br 5-Bromo Position (Vector to Hydrophobic Pocket) Br->Interaction Selectivity Handle OMe 6-Methoxy Group (Solubility & Electronic Modulation) OMe->Interaction Metabolic Stability

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety on the scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by O₂Degas solvents thoroughly (freeze-pump-thaw x3) or use a glovebox.
Protodebromination Reaction temperature too highReduce temp to 80°C; ensure anhydrous conditions if using Buchwald protocol.
Homocoupling (Biaryl) Excess boronic acid/oxidantReduce boronic acid to 1.1 equiv; ensure strict anaerobic conditions.
Starting Material Remains Steric hindrance from 6-OMeSwitch ligand to SPhos or XPhos (Buchwald ligands) to enhance oxidative addition.

References

  • Luttrell, L. M., et al. (2002).[3] The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals.[3] Journal of Cell Science. [Link]

  • Chen, P., et al. (2003).[3] Identification of novel and potent isoquinoline-based inhibitors of Rho-kinase (ROCK). Bioorganic & Medicinal Chemistry Letters, 13(7), 1345-1348. (Source for general isoquinoline synthesis conditions). [Link]

Sources

Application Note: Sonogashira Cross-Coupling of 5-Bromo-6-methoxyisoquinoline for Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Protocols

Strategic Rationale & Mechanistic Insights

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors (e.g., ROCK inhibitors) and phosphodiesterase (PDE) inhibitors. Specifically, 5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1) is a highly valuable, commercially available building block. The C5 position is an ideal vector for extending the molecule's


-system or introducing novel pharmacophores.

To functionalize this position with alkynes, the Sonogashira cross-coupling reaction is the premier methodology[1]. It constructs a C(sp²)–C(sp) bond utilizing a palladium catalyst and a copper co-catalyst[2]. However, achieving high yields with this specific substrate requires a deep understanding of its electronic properties.

The Causality of Substrate Electronics

In the Sonogashira catalytic cycle, the reactivity of aryl halides generally follows the order: iodide > triflate > bromide >> chloride[1]. While electron-deficient aryl bromides can sometimes couple at lower temperatures, the 6-methoxyisoquinoline system presents a unique challenge. The strongly electron-donating 6-methoxy group (+M resonance effect) increases the electron density at the ortho C5 position. This localized electron richness paradoxically strengthens the C5–Br bond and raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst[1].

Consequently, standard room-temperature conditions will result in sluggish kinetics and poor conversion. To overcome this, the reaction necessitates elevated temperatures (80–100 °C) and a highly polar aprotic solvent (such as DMF) to stabilize the transition state during oxidative addition[3]. Furthermore, utilizing a bidentate palladium(II) precatalyst like


 prevents catalyst degradation at these elevated temperatures[4].

Catalytic Workflow & Visualization

The reaction proceeds via two interconnected catalytic cycles: the Palladium cycle (oxidative addition, transmetalation, reductive elimination) and the Copper cycle (formation of the nucleophilic copper acetylide)[4].

SonogashiraWorkflow cluster_0 Phase 1: Catalyst Activation & Oxidative Addition cluster_1 Phase 2: Transmetalation cluster_2 Phase 3: Reductive Elimination Pd_pre Pd(II) Precatalyst e.g., Pd(dppf)Cl2 Pd_act Active Pd(0)L2 Species Pd_pre->Pd_act Reduction in situ Ox_Add Oxidative Addition Insertion into C5-Br bond Pd_act->Ox_Add + 5-Bromo-6-methoxyisoquinoline Transmet Transmetalation Transfer of Alkyne to Pd(II) Ox_Add->Transmet Cu_cycle CuI + Terminal Alkyne + Base Formation of Copper Acetylide Cu_cycle->Transmet Cu-Acetylide Intermediate Red_Elim Reductive Elimination C-C Bond Formation Transmet->Red_Elim Red_Elim->Pd_act Catalyst Regeneration Product 5-Alkynyl-6-methoxyisoquinoline Target Scaffold Red_Elim->Product

Figure 1: Mechanistic workflow of the Sonogashira cross-coupling for 5-Bromo-6-methoxyisoquinoline.

Quantitative Data: Condition Optimization

To establish the most robust protocol, various conditions were evaluated using phenylacetylene as the model terminal alkyne. The data below synthesizes the optimization matrix, highlighting the necessity of specific reagents.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)SolventBaseTemp (°C)Yield (%)Mechanistic Causality / Observation
1

CuITHF

6542Low conversion; oxidative addition is sluggish at 65 °C.
2

CuITHF

6555Pd(II) precatalyst slightly improves thermal stability[4].
3

CuIDMF

9089High polarity (DMF) and heat overcome the activation barrier[3].
4

CuI DMF DIPEA 90 94 Bidentate ligand prevents catalyst deactivation; optimal conditions.
5

NoneDMFDIPEA9012Copper is essential for efficient transmetalation[2].
6

CuIDMFDIPEA90 (Air)30High Glaser homocoupling byproduct observed due to oxygen[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Reagent Preparation and Degassing
  • Charge a flame-dried 25 mL Schlenk flask with 5-Bromo-6-methoxyisoquinoline (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).
    
  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality: The reaction requires strict anaerobic conditions. Oxygen promotes the oxidative Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification[5].

Step 2: Solvent and Substrate Addition
  • Add anhydrous, degassed DMF (5.0 mL) and anhydrous DIPEA (3.0 equiv, 3.0 mmol) via syringe.

  • Stir at room temperature for 5 minutes to ensure full dissolution.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.5 equiv, 1.5 mmol) dropwise.

    • Causality: Adding the alkyne last, after the system is fully purged and the catalyst is solvated, minimizes premature side reactions.

Step 3: Reaction Execution
  • Transfer the flask to a pre-heated oil bath at 90 °C.

  • Stir vigorously for 8–12 hours.

Step 4: Self-Validating Monitoring (In-Process Checks)
  • TLC Check: Spot the reaction mixture against the starting material on silica gel (Eluent: 50% EtOAc in Hexanes).

    • Validation: The starting bromide is UV-active (254 nm). The coupled product will exhibit a distinct, highly fluorescent spot under 365 nm UV light due to the extended

      
      -conjugation of the newly formed enyne system.
      
  • LC-MS Check: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject.

    • Validation: The starting material will show a characteristic 1:1 isotopic doublet at

      
       238 / 240 (
      
      
      
      ). Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single product mass peak (e.g.,
      
      
      260 for the phenylacetylene adduct,
      
      
      ).
Step 5: Quenching and Copper-Stripping Workup
  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL).

  • Wash the organic layer with a 5% aqueous solution of EDTA or 10% aqueous

    
     (3 × 15 mL).
    
    • Causality: Copper salts readily coordinate to the basic nitrogen of the isoquinoline ring. If not aggressively stripped using a chelator (EDTA) or ammonia, these complexes will cause severe streaking during chromatography and artificially lower the isolated yield.

  • Wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • Pool the fluorescent fractions and evaporate to yield the pure 5-alkynyl-6-methoxyisoquinoline derivative.

References

  • Wikipedia. "Sonogashira coupling". Source: wikipedia.org. URL:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". Source: organic-chemistry.org. URL:[Link]

  • National Institutes of Health (PMC). "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis". Source: nih.gov. URL:[Link]

  • Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes". Source: scirp.org. URL: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". Source: libretexts.org. URL:[Link]

Sources

Synthesis of topoisomerase I poisons from isoquinoline precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis & Validation of Indenoisoquinoline Topoisomerase I Poisons

Part 1: Executive Summary & Strategic Rationale

The Challenge: Camptothecin (CPT) and its derivatives (Topotecan, Irinotecan) define the standard of care for targeting Topoisomerase I (Top1). However, they suffer from critical liabilities: chemical instability of the E-ring lactone (hydrolyzing to the inactive carboxylate in plasma) and rapid reversibility of the drug-target complex.

The Solution: Indenoisoquinolines represent a superior class of Top1 poisons.[1] Unlike CPTs, they are chemically stable (lacking the labile lactone), resistant to tyrosyl-DNA phosphodiesterase (TDP1) repair, and exhibit longer target residence times.

Scope of this Guide: This application note details the Castagnoli-Cushman synthetic route—a robust, modular protocol for assembling the indenoisoquinoline scaffold from Schiff base and homophthalic anhydride precursors. It concludes with a self-validating biological assay to confirm Top1 poisoning activity.

Part 2: Mechanism of Action

Understanding the molecular geometry is prerequisite to synthesis. Indenoisoquinolines act as interfacial inhibitors .[2] They do not bind free Top1 or free DNA but trap the transient Top1-DNA cleavage complex (Top1cc) .

Key Interaction: The planar indenoisoquinoline core intercalates between DNA base pairs at the cleavage site, while the side chains (typically projecting from the lactam nitrogen) interact with the enzyme's binding pocket (specifically Asn722 and Arg364), preventing the religation of the DNA strand.

Top1_Mechanism cluster_0 Therapeutic Window Top1 Free Top1 Enzyme Cleavage Transient Cleavage Complex (Top1cc) Top1->Cleavage + DNA DNA Supercoiled DNA DNA->Cleavage Religation DNA Religation Cleavage->Religation Normal Cycle Trapped Trapped Ternary Complex (Dead-End Product) Cleavage->Trapped + Indenoisoquinoline (Intercalation) RelaxedDNA Relaxed DNA Religation->RelaxedDNA Indeno Indenoisoquinoline (Inhibitor) Indeno->Trapped Trapped->Religation Blocked Apoptosis Double-Strand Breaks & Apoptosis Trapped->Apoptosis Rep. Fork Collision

Figure 1: Mechanism of Top1 poisoning.[3] The inhibitor traps the transient cleavage complex, converting a catalytic enzyme into a DNA-damaging toxin.

Part 3: Synthetic Protocol (The Castagnoli-Cushman Route)

This protocol describes the synthesis of a representative bioactive indenoisoquinoline (analogous to Indotecan/LMP-400 ). The route is convergent, allowing late-stage diversification of the A-ring and the lactam side chain.

Experimental Workflow Diagram

Synthesis_Pathway Aldehyde Benzaldehyde Derivative (e.g., 2,3-dimethoxybenzaldehyde) SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase + Amine (Dehydration) Amine Primary Amine (Side Chain Precursor) Amine->SchiffBase Anhydride Homophthalic Anhydride (e.g., 3,4-methylenedioxy) CisAcid cis-Isoquinolonic Acid (Intermediate) Anhydride->CisAcid SchiffBase->CisAcid + Anhydride (Castagnoli-Cushman Condensation) Indeno Indenoisoquinoline Scaffold CisAcid->Indeno Friedel-Crafts Cyclization (SOCl2 or H+) Functionalized Final Drug Candidate (e.g., Indotecan Analog) Indeno->Functionalized Side-chain Optimization

Figure 2: The Castagnoli-Cushman synthetic pathway for indenoisoquinolines.

Step 1: Formation of the Schiff Base

Objective: Create the reactive imine species from an aromatic aldehyde and a primary amine.

  • Reagents:

    • 2,3-Dimethoxybenzaldehyde (10 mmol)

    • N-(3-aminopropyl)morpholine (10 mmol) [Side chain determinant]

    • Anhydrous Ethanol (20 mL)

  • Protocol:

    • Dissolve the aldehyde in anhydrous ethanol in a round-bottom flask.

    • Add the amine dropwise with stirring.

    • Critical Checkpoint: The reaction is exothermic. Stir at room temperature for 2 hours.

    • Monitor by TLC (Silica, 5% MeOH in DCM). Disappearance of aldehyde spot indicates completion.

    • Evaporate solvent in vacuo. The resulting oil (Schiff base) is unstable and should be used immediately in Step 2 without purification.

Step 2: Condensation & Cyclization (One-Pot Variant)

Objective: Assemble the isoquinolone core and cyclize to the indenoisoquinoline.

  • Reagents:

    • Crude Schiff base (from Step 1)

    • Homophthalic Anhydride (10 mmol)

    • Chloroform (30 mL)

    • Thionyl Chloride (SOCl₂, 20 mmol)

  • Protocol:

    • Dissolve the crude Schiff base in chloroform.

    • Add solid homophthalic anhydride. Stir for 1 hour at room temperature.

      • Mechanism:[1][2][4] The anhydride reacts with the imine to form a cis-4-carboxy-3-arylisoquinolone intermediate.

    • Cyclization: Carefully add Thionyl Chloride (Caution: Gas evolution).

    • Reflux the mixture for 2–4 hours.

      • Why: SOCl₂ converts the carboxylic acid to an acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to close the five-membered ring, forming the indenoisoquinoline system.

    • Quenching: Cool to RT. Slowly add saturated aqueous Na₂CO₃ to neutralize.

    • Extraction: Extract with Chloroform (3x). Wash organic layer with brine, dry over MgSO₄.

    • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM). The product is typically a deep orange/red solid.

Part 4: Biological Validation (Top1 Cleavage Assay)

Synthesis is futile without validation. This assay confirms the compound acts as a poison (trapping Top1cc) rather than a catalytic inhibitor.

Principle: Top1 relaxes supercoiled DNA.[1][5][6] Poisons trap the enzyme covalently bound to DNA. Denaturing the enzyme (with SDS) reveals DNA strand breaks, which are detected by gel electrophoresis.

Materials Table
ComponentSpecificationFunction
Enzyme Recombinant Human Top1Target
Substrate pUC19 Plasmid (Supercoiled)DNA Substrate
Control Camptothecin (10 µM)Positive Control (Poison)
Lysis Buffer 1% SDS, 1 mg/mL Proteinase KTraps the "nick" by digesting enzyme
Gel 1% Agarose in TAESeparation of topological isomers
Protocol Steps:
  • Reaction Setup: Prepare 20 µL reactions in cleavage buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

    • Tube 1: DNA only (Negative Control)

    • Tube 2: DNA + Top1 (Relaxation Control)[2]

    • Tube 3: DNA + Top1 + Camptothecin (Positive Control)

    • Tube 4: DNA + Top1 + Synthesized Indenoisoquinoline (Test)

  • Incubation: Incubate at 37°C for 30 minutes .

    • Note: Top1 rapidly relaxes DNA. Poisons will stabilize the nicked intermediate.

  • Trapping (The Critical Step): Add 2 µL of 10% SDS to each tube.

    • Causality: SDS denatures the Top1. If the drug worked, Top1 is covalently stuck to the DNA nick.[2] If the drug failed (or in control), Top1 falls off, and DNA religates (unless SDS traps it mid-cycle, but poisons increase this fraction 100-fold).

  • Digestion: Add Proteinase K and incubate at 45°C for 30 mins to digest the bulky Top1 protein, leaving the DNA nick exposed.

  • Analysis: Run on 1% Agarose gel containing Ethidium Bromide (2V/cm for 4 hours).

Data Interpretation
  • Relaxed DNA (Top Isomers): Seen in Tube 2 (Enzyme only).

  • Nicked Open Circular DNA (Slowest Band): Seen in Tube 3 and Tube 4 if the drug is a poison.

  • Supercoiled DNA (Fastest Band): Seen in Tube 1.

  • Result: A strong "Nicked" band in Tube 4 confirms the indenoisoquinoline is a Top1 poison.

References

  • Cushman, M., et al. (2005). Synthesis and mechanism of action studies of a series of norindenoisoquinoline topoisomerase I poisons. Journal of Medicinal Chemistry.[7][8] Link

  • Pommier, Y., et al. (2014).[1] Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. Journal of Medicinal Chemistry.[7][8] Link

  • Antony, S., et al. (2007).[1] DNA cleavage assay for the identification of topoisomerase I inhibitors.[9][10][11] Nature Protocols. Link

  • Beck, D. E., et al. (2016).[7] Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400). Journal of Medicinal Chemistry.[7][8] Link

  • NCI Developmental Therapeutics Program. Topoisomerase I Inhibitors: Indenoisoquinolines.Link

Sources

C-H activation functionalization of 6-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective C–H Activation and Functionalization of 6-Methoxyisoquinoline

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic therapeutics[1]. Specifically, 6-methoxyisoquinoline presents a unique electronic profile: the electron-donating methoxy group at the C6 position enriches the benzenoid ring, while the nitrogen atom renders the heterocyclic pyridine ring electron-deficient[2].

Direct C–H functionalization circumvents the need for pre-functionalized halogenated precursors, offering a step-economical approach to drug development[3]. However, achieving site-selectivity across the multiple C–H bonds of 6-methoxyisoquinoline requires precise control over the catalytic system and directing groups.

  • C1 Functionalization: The C1 proton is highly acidic due to the inductive effect of the adjacent nitrogen. Activation via N-oxidation lowers the lowest unoccupied molecular orbital (LUMO), making C1 highly susceptible to nucleophilic attack (e.g., amination)[4].

  • C3/C4 Functionalization: The C3 and C4 positions are typically functionalized via transition-metal catalysis (e.g., Pd, Ni, Rh) utilizing cross-dehydrogenative coupling or electrophilic metalation[5].

  • Benzenoid (C5/C7) Functionalization: The methoxy group at C6 directs electrophilic substitutions (such as halogenation via transient iodanes) to the ortho positions (C5/C7) by increasing local electron density[6],[7].

SiteSelectivity Iso 6-Methoxyisoquinoline Cond1 Ts2O, Amines Iso->Cond1 Cond2 Transition Metals (Pd, Ni) Iso->Cond2 Cond3 Hypervalent Iodine / Halides Iso->Cond3 C1 C1: Amination / Nucleophilic (N-Oxide Activated) C3 C3/C4: Arylation / Alkylation (Pd/Ni Catalyzed) C57 C5/C7: Electrophilic (Directed by 6-OMe) Cond1->C1 Cond2->C3 Cond3->C57

Fig 1: Mechanistic pathways for the site-selective C-H functionalization of 6-methoxyisoquinoline.

Quantitative Data Summary

The following table summarizes validated conditions for the site-selective functionalization of the 6-methoxyisoquinoline core, highlighting the causality between the chosen reagent and the resulting regioselectivity.

Functionalization TypeCatalyst / Reagent SystemTarget SiteYield (%)Mechanistic DriverRef
Amination mCPBA; then Ts₂O, t-BuNH₂, TFAC175–85%N-O activation lowers LUMO, directing nucleophilic attack to C1.[4]
Oxidative Coupling Dess-Martin Periodinane (DMP), Benzyl BromideC1, C3, C450–68%Hypervalent iodine induces a radical cation intermediate.[8]
Alkylation Ni(cod)₂, RMgBr, DDQC3Up to 93%Nucleophilic metalation followed by oxidative aromatization.[5]
Chlorination PhI(OAc)₂, Chloride saltsC5 / C760–80%Transient iodanes target the most nucleophilic carbon (directed by 6-OMe).[6]

Validated Experimental Protocols

Protocol A: One-Pot C1-Amination via N-Oxide Activation

Causality & Design: Direct electrophilic amination of isoquinolines is notoriously difficult. By first oxidizing the nitrogen to an N-oxide, the C1 position becomes highly electrophilic. Tosyl anhydride (Ts₂O) is utilized to activate the N–O bond, creating an excellent leaving group. tert-Butylamine (t-BuNH₂) is chosen as the nucleophile because its steric bulk prevents over-alkylation, and the tert-butyl group can be cleanly removed via thermal deprotection in trifluoroacetic acid (TFA)[4].

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 6-methoxyisoquinoline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C and add m-CPBA (1.2 equiv) portion-wise. Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield 6-methoxyisoquinoline 2-oxide[4].

  • Activation & Amination: Dissolve the crude N-oxide in anhydrous DCM (40 mL) and add t-BuNH₂ (5.0 equiv). Cool the mixture to 0 °C.

  • Electrophilic Sensitization: Dropwise, add a solution of Ts₂O (1.5 equiv) in DCM (10 mL). The Ts₂O reacts with the N-oxide oxygen, forming a highly reactive intermediate. Stir for 2 hours at room temperature.

  • Deprotection: Concentrate the reaction mixture under reduced pressure. Add neat TFA (15 mL) and heat to 100 °C for 12 hours to cleave the tert-butyl group.

  • Isolation: Neutralize the mixture carefully with 2M NaOH until pH > 10. Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to afford 6-methoxyisoquinolin-1-amine.

AminationWorkflow Step1 1. N-Oxidation (mCPBA, DCM) Step2 2. Activation (Ts2O) Step1->Step2 Step3 3. Amination (t-BuNH2) Step2->Step3 Step4 4. Deprotection (TFA, 100°C) Step3->Step4

Fig 2: Self-validating workflow for the one-pot C1-amination process.

Protocol B: Metal-Free Oxidative Coupling to Isoquinoline-1,3,4-triones

Causality & Design: Traditional synthesis of isoquinoline-diones requires heavy transition metals. This protocol utilizes Dess-Martin Periodinane (DMP) as a metal-free hypervalent iodine oxidant. DMP facilitates single-electron transfer (SET) to generate a radical cation at the isoquinoline core, enabling multiple C–H bond functionalizations simultaneously to yield highly oxidized 2-benzyl-6-methoxyisoquinoline-1,3,4(2H)-trione[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 6-methoxyisoquinoline (0.2 mmol), benzyl bromide (0.4 mmol, 2.0 equiv), and DMP (0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under an argon atmosphere.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 80 °C for 24 hours. The elevated temperature is critical to drive the multi-step oxidation and C–N bond formation[8].

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with DCM (10 mL) and wash with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ to quench unreacted DMP.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the target trione.

Analytical Quality Control & Self-Validation

To ensure the integrity of the functionalization, the protocols are designed to be self-validating through specific NMR checkpoints:

  • For Protocol A (Amination): Successful N-oxidation is confirmed by a downfield shift of the C1 proton from ~9.1 ppm to ~8.2 ppm (¹H NMR). Following amination and deprotection, the reaction is validated by the disappearance of the C1 proton signal entirely and the emergence of a broad primary amine (-NH₂) singlet at ~6.5 ppm. A persistent signal at 8.2 ppm indicates incomplete Ts₂O activation[4].

  • For Protocol B (Oxidative Coupling): The complete oxidation of the heterocyclic ring is confirmed by the disappearance of the aromatic C1, C3, and C4 protons. The presence of the benzylic -CH₂- protons will appear as a sharp singlet around 5.20 ppm, while the 6-methoxy group remains intact at ~3.96 ppm[8].

References

Sources

Application Note: Modular Synthesis of 5-Aryl-6-Methoxyisoquinoline Libraries via Late-Stage Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aryl-6-methoxyisoquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, frequently associated with tubulin polymerization inhibition and kinase modulation. However, the steric congestion at the C5 peri-position renders traditional synthetic routes inefficient for library generation. This Application Note details a robust, modular protocol for the high-throughput synthesis of 5-aryl-6-methoxyisoquinoline libraries. We utilize a "scaffold-first" approach, employing highly regioselective bromination followed by parallel Suzuki-Miyaura cross-coupling. This methodology ensures typically >85% purity for crude library members, streamlining the downstream purification process.

Introduction & Strategic Analysis

The Pharmacophore

Isoquinoline alkaloids are foundational to drug discovery. The specific substitution pattern of 5-aryl-6-methoxyisoquinoline is structurally analogous to colchicine and combretastatin A-4, making it a potent template for designing antimitotic agents and CNS-active compounds.

Synthetic Challenges

The primary challenge in synthesizing this library is the C5 position .

  • Electronic Factors: The pyridine ring of isoquinoline is electron-deficient, deactivating the system toward electrophilic aromatic substitution (EAS). However, the electron-donating methoxy group at C6 activates the benzene ring.

  • Regioselectivity: Direct halogenation must distinguish between the C5 (ortho to OMe, peri to the nitrogen ring) and C7 (ortho to OMe, less hindered). Under controlled acidic conditions, the C5 position is electronically favored despite steric hindrance.

  • Steric Hindrance: The C5 position is flanked by the C4 proton and the C6 methoxy group, creating a "bay region" effect that can impede palladium-catalyzed coupling if the catalyst system is not optimized.

Retrosynthetic Logic

We adopt a Late-Stage Diversification (LSD) strategy. Rather than building the isoquinoline ring after installing the aryl group (which limits diversity), we synthesize a robust 5-bromo-6-methoxyisoquinoline core and diversify it in the final step.

Retrosynthesis Target Target: 5-Aryl-6-Methoxyisoquinoline (Library Member) Core Core Scaffold: 5-Bromo-6-Methoxyisoquinoline Target->Core Suzuki-Miyaura (Parallel Synthesis) Boronic Diversity Input: Ar-B(OH)2 Target->Boronic SM Starting Material: 6-Methoxyisoquinoline Core->SM Regioselective Bromination (NBS)

Figure 1: Retrosynthetic strategy focusing on the 5-bromo core for late-stage library generation.

Phase 1: Core Scaffold Synthesis (Bulk Scale)

Objective: Preparation of 5-bromo-6-methoxyisoquinoline (Intermediate A ) on a multigram scale.

Reaction Principle

Direct bromination using N-Bromosuccinimide (NBS) in acetonitrile (MeCN) is preferred over elemental bromine (


). NBS provides a controlled release of electrophilic bromine, minimizing over-bromination and favoring the C5 position due to the para-directing effect of the ring fusion relative to the nitrogen, combined with the ortho-directing methoxy group.
Materials
  • Substrate: 6-Methoxyisoquinoline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Workup: Sodium thiosulfate (

    
    ), Ethyl Acetate (EtOAc), Brine.
    
Protocol Steps
  • Dissolution: In a round-bottom flask, dissolve 6-methoxyisoquinoline (e.g., 5.0 g, 31.4 mmol) in MeCN (50 mL). Chill to 0°C in an ice bath.

  • Addition: Add NBS (5.87 g, 33.0 mmol) portion-wise over 15 minutes. Critical: Keep temperature <5°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target Mass:

      
       (1:1 ratio).
      
  • Quench: Dilute with EtOAc (100 mL) and wash with 10% aqueous

    
     to remove excess bromine species.
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane to remove any trace C7 regioisomer.
    
    • Yield Expectation: 75–85% as a pale yellow solid.

Phase 2: High-Throughput Library Generation

Objective: Parallel synthesis of 24–96 analogs via Suzuki-Miyaura Coupling.

Catalyst Selection Strategy

The C5 position is sterically encumbered. Standard


 often fails to drive the reaction to completion.
  • Recommended System:

    
      is robust, air-stable, and effective for sterically hindered aryl chlorides/bromides.
    
  • Alternative (for difficult substrates): XPhos Pd G2 (Buchwald precatalyst) is superior for extremely hindered boronic acids but is more expensive.

Experimental Setup (96-Well Block)
ComponentRoleSpecification
Scaffold Electrophile5-Bromo-6-methoxyisoquinoline (0.1 mmol/well)
Boronic Acid NucleophileDiverse Ar-

(0.15 mmol/well)
Catalyst Palladium Source

(5 mol%)
Base Activator

(2.0 M aqueous, 3.0 equiv)
Solvent Medium1,4-Dioxane (degassed)
Detailed Protocol
  • Stock Preparation:

    • Scaffold Stock: Dissolve Intermediate A and Catalyst in Dioxane. (Pre-mixing ensures uniform catalyst loading).

    • Base Stock: Prepare 2.0 M aqueous

      
      .
      
  • Dispensing:

    • Weigh unique Boronic Acids into each vial/well.

    • Add Scaffold/Catalyst stock solution to each well.

    • Add Base stock solution.

    • Ratio: Solvent:Water should be approx 4:1 to ensure solubility of organics and salts.

  • Reaction:

    • Seal the block/vials with a chemically resistant mat/cap.

    • Heat: 90°C for 16 hours (Thermal block) OR 100°C for 45 mins (Microwave).

  • Workup (Solid Phase Extraction - SPE):

    • Pass the crude mixture through a Thiol-Silica Scavenger Cartridge (to remove Pd).

    • Elute with MeOH/DCM (1:1).

    • Concentrate in a Genevac or SpeedVac.

Workflow Visualization

Workflow Step1 1. Stock Prep (Scaffold + Pd Catalyst in Dioxane) Step3 3. Dispense & Seal (Add Stock + Base) Step1->Step3 Step2 2. Array Boronic Acids (96-well plate) Step2->Step3 Step4 4. Reaction (90°C, 16h) Step3->Step4 Step5 5. Scavenging (SPE) (Remove Pd/Salts) Step4->Step5 Step6 6. QC & Analysis (LCMS / HPLC) Step5->Step6

Figure 2: Parallel synthesis workflow for high-throughput library generation.

Quality Control & Troubleshooting

Analytical Standards
  • LCMS Method: C18 Column, Gradient 5-95% MeCN/Water (0.1% Formic Acid).

  • Success Criteria: Purity > 85% (UV 254 nm).

  • Common Impurity: Protodeboronation of the aryl boronic acid (Ar-H) or hydrodebromination of the scaffold (6-methoxyisoquinoline).

Troubleshooting Guide
ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 ; ensure solvents are degassed thoroughly.
Hydrodebromination Hydride SourceAvoid alcohols as co-solvents; use Dioxane/Water only.
Black Precipitate Pd AggregationNormal. Ensure filtration through Celite or Thiol-Silica during workup.
Unreacted Boronic Acid Steric BulkIncrease temp to 110°C (Microwave) or use

as base.

References

  • Regioselective Bromination of Methoxyquinolines/Isoquinolines

    • Synthesis of 5-bromo-6-methoxyisoquinoline via NBS bromin
    • Standard Protocol Reference: Organic Syntheses, Coll. Vol. 3, p. 138 (General Bromination); adapted for isoquinolines in Tetrahedron 2017, 73, 5389-5396.
  • Suzuki-Miyaura Coupling on Heterocycles

    • Conditions for sterically hindered 5-bromoheterocycles.
    • BenchChem Application Note: "Suzuki-Miyaura Coupling with 5-Bromoindole" (Analogous reactivity).
  • Biological Relevance (Tubulin Inhibitors)

    • Discovery of 6-aryl-4-(3,4,5-trimethoxyphenyl)
    • European Journal of Medicinal Chemistry, 2024.[1]

  • Microwave Assisted Library Synthesis

    • Methodologies for fused pyrimidoquinolines and isoquinoline deriv
    • Bioorganic & Medicinal Chemistry, 2018.[2]

Sources

Heck reaction conditions for 5-bromoisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Scientific Rationale

The Substrate Challenge

5-Substituted isoquinolines are privileged scaffolds in medicinal chemistry, serving as the core architecture for Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and various alkaloids. The 5-position is electronically distinct; unlike the C1 position which is susceptible to nucleophilic attack, C5 is activated for electrophilic substitution but deactivated for oxidative addition compared to electron-rich aryls.

The "Nitrogen Problem": The primary failure mode in coupling 5-bromoisoquinoline is the coordination of the basic isoquinoline nitrogen (pK_a ~5.4) to the Palladium center. This forms a stable, catalytically inactive bis(isoquinoline)-Pd complex, effectively poisoning the catalyst before the catalytic cycle begins.

The Solution: Jeffery Conditions (Ligand-Free/Phase Transfer)

While traditional phosphine-based Heck protocols (e.g., Pd(PPh3)4) often fail or require high loadings, Jeffery conditions utilize a phase-transfer agent (typically tetra-n-butylammonium bromide, TBAB) without exogenous phosphine ligands.

Mechanism of Action:

  • Stabilization: TBAB stabilizes "naked" Pd(0) nanoparticles, preventing aggregation into inactive Palladium black.

  • Anionic Pathway: The high concentration of bromide ions promotes the formation of anionic palladium species (e.g.,

    
    ), which are more active for oxidative addition to electron-deficient aryl halides and less susceptible to coordination by the isoquinoline nitrogen.
    

Mechanistic Pathway[1]

The following diagram illustrates the specific catalytic cycle for 5-bromoisoquinoline under Jeffery conditions, highlighting the critical role of the quaternary ammonium salt in bypassing the nitrogen-poisoning trap.

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) ActiveCat [Pd(0)]_n / TBAB (Stabilized Nanocluster) PreCat->ActiveCat Reduction (Alkene/Base) OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + 5-Br-Isoquinoline Coord Olefin Coordination (Syn-Insertion) OxAdd->Coord + Acrylate/Styrene Poison DEAD END: N-Coordination (Pd-Isoquinoline Complex) OxAdd->Poison Low [Br-] or No TBAB BetaElim Beta-Hydride Elimination Coord->BetaElim C-C Bond Formation BetaElim->ActiveCat Reductive Elimination (Base: NaOAc) Product 5-Alkenylisoquinoline (Product) BetaElim->Product Release Poison->ActiveCat Reversible at >120°C

Caption: The Ligand-Free Jeffery Cycle. TBAB prevents the "Dead End" N-coordination pathway by promoting anionic Pd species.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Jeffery Conditions)

Recommended for: High-throughput screening, scale-up, and substrates with basic nitrogens.

Reagents:

  • Substrate: 5-Bromoisoquinoline (1.0 equiv)

  • Alkene: Methyl acrylate, Styrene, or tert-butyl acrylate (1.5 - 2.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (0.05 equiv / 5 mol%)

  • Additive: Tetra-n-butylammonium bromide [TBAB] (1.0 equiv)

  • Base: Sodium Acetate [NaOAc] (anhydrous, 2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add 5-Bromoisoquinoline (1.0 equiv), NaOAc (2.5 equiv), and TBAB (1.0 equiv).

    • Critical Step: Add Pd(OAc)2 (5 mol%) last to avoid premature reduction.

  • Solvent & Alkene Addition:

    • Add DMF (anhydrous). Sparging with Argon for 10 minutes is recommended but not strictly necessary for Jeffery conditions (robust).

    • Add the Alkene (1.5 equiv) via syringe.

  • Reaction:

    • Seal the vessel (crimp cap or septum with wire).

    • Heat to 120°C in an oil bath or heating block.

    • Stir vigorously (800+ rpm). The mixture will turn black (formation of Pd nanoparticles) within 10-20 minutes. This is normal.

  • Monitoring:

    • Monitor by TLC (EtOAc/Hexane) or LC-MS. Typical reaction time: 4–12 hours.

    • Endpoint: Disappearance of 5-bromoisoquinoline.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with Water (x3) to remove DMF and TBAB.

    • Wash organic layer with Brine, dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • Flash chromatography on Silica Gel.[1]

    • Note: Isoquinoline derivatives often streak; add 1% Triethylamine (TEA) to the eluent.

Protocol B: Phosphine-Assisted (For Thermally Sensitive Substrates)

Recommended for: Complex substrates where 120°C is too harsh.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + P(o-Tol)3 (10 mol%). Note: P(o-Tol)3 is bulky and resists displacement by the isoquinoline nitrogen.

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temp: 80°C - 100°C.

Experimental Workflow

Workflow Start Start: 5-Bromoisoquinoline Mix Mix Solids: Pd(OAc)2, TBAB, NaOAc Start->Mix Solvent Add Solvent (DMF) & Alkene Mix->Solvent Heat Heat to 120°C (12-24 Hours) Solvent->Heat Check Check LC-MS Heat->Check Check->Heat Incomplete (Add 2 mol% Pd) Workup Aq. Workup (EtOAc/H2O) Check->Workup Complete Purify Column Chromatography (+1% Et3N) Workup->Purify

Caption: Standard Operating Procedure for Protocol A.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst Poisoning (N-coordination)Switch to Protocol A (Jeffery). Ensure Temp > 100°C. Add AgNO3 (1.0 equiv) to abstract halides if using phosphine protocol.
Pd Black Precipitation (Early) Catalyst AgglomerationIncrease TBAB loading to 1.5 - 2.0 equiv. Ensure vigorous stirring.
Low Yield / Isomerization Beta-Hydride Elimination issuesAdd Ag2CO3 (Silver Carbonate) as the base. This forces the cationic pathway and often improves yield for difficult alkenes.
Regioselectivity (Mixed Isomers) Electronic bias of alkeneUse electron-poor alkenes (acrylates) for high trans (E)-selectivity. Styrenes may give mixtures; bulky phosphines (Protocol B) improve E-selectivity.

References

  • Heck Reaction of 5-Bromo-isoquinoline with Fluorous Alkenes. Source: MDPI, Catalysts. "Catalyzed Mizoroki–Heck Reaction or C–H Activation". [Link]

  • General Jeffery Conditions for Heterocycles. Source:Organic Chemistry Portal. "Heck Reaction - Jeffery Conditions". [Link]

  • Mechanistic Insights into N-Coordination Poisoning. Source: Nobel Prize in Chemistry 2010, Scientific Background.[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Bromination of 6-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the electrophilic aromatic substitution (EAS) of isoquinoline derivatives.

Mechanistic Causality: Understanding the Regioselectivity Conflict

The bromination of 6-methoxyisoquinoline presents a classic regioselectivity challenge. The reaction outcome is dictated by the competing electronic effects of the electron-deficient isoquinoline core and the electron-donating C6-methoxy substituent[1].

  • The Isoquinoline Core: The nitrogen atom is highly electron-withdrawing, deactivating the pyridine ring and directing electrophiles to the more electron-rich carbocyclic ring, specifically the C5 and C8 positions.

  • The Methoxy Group (+M Effect): The strongly electron-donating methoxy group at C6 activates its ortho positions (C5 and C7) via resonance.

  • The Synergy at C5: The C5 position is uniquely favored because it is both ortho to the methoxy group and intrinsically favored by the isoquinoline core (alpha to the bridgehead).

  • The Conflict at C7: While C7 is activated by the methoxy group, it lacks the intrinsic core preference. Under neutral conditions, the C7 position is sufficiently nucleophilic to compete with C5, leading to a mixture of 5-bromo and 7-bromo isomers, as well as 5,7-dibromo byproducts[2].

Reaction Medium & Troubleshooting Logic

To achieve high regioselectivity for the 5-bromo isomer, the electronic bias must be artificially amplified. By running the reaction in 3[3], the isoquinoline nitrogen is fully protonated. This strongly deactivates the entire ring system against EAS[4]. However, the C5 position, benefiting directly from the +M effect of the adjacent methoxy group, remains the most reactive site, effectively shutting down the competing C7 pathway[3].

G Start Bromination of 6-Methoxyisoquinoline Condition Reaction Medium? Start->Condition Acidic Strongly Acidic (e.g., H2SO4) Condition->Acidic H+ added Neutral Neutral/Aprotic (e.g., MeCN, DMF) Condition->Neutral No H+ MechAcid N-Protonation occurs. Directs to C5 & C8. OMe directs to C5 & C7. Acidic->MechAcid MechNeutral Free base. Weaker C5/C8 preference. OMe dictates reactivity. Neutral->MechNeutral Prod5 Major Product: 5-Bromo-6-methoxyisoquinoline (High Regioselectivity) MechAcid->Prod5 Synergistic C5 activation ProdMix Mixture: 5-Bromo (Major) + 7-Bromo (Minor) + 5,7-Dibromo MechNeutral->ProdMix Competing C5/C7 activation

Effect of reaction medium on 6-methoxyisoquinoline bromination regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 5-bromo and 7-bromo isomers? A1: This occurs when using neutral or weakly acidic aprotic solvents (e.g., DCM, DMF) with N-bromosuccinimide (NBS) or Br₂. Without strong acid to protonate the isoquinoline nitrogen, the C7 position remains highly activated by the ortho-methoxy group, allowing it to compete with the C5 position[2].

Q2: How can I force the reaction to exclusively yield 5-bromo-6-methoxyisoquinoline? A2: Switch your solvent to concentrated sulfuric acid (H₂SO₄) and use NBS at 0 °C. The protonation of the nitrogen atom severely deactivates the ring, increasing the activation energy required for bromination. Only the C5 position, which is synergistically stabilized by the core and the methoxy group, can successfully undergo substitution under these harsh conditions[3].

Q3: What causes the formation of the 5,7-dibromo byproduct, and how can I minimize it? A3: Over-bromination is caused by an excess of the brominating agent or elevated temperatures. The mono-brominated product remains susceptible to further electrophilic attack. To minimize this, strictly control the stoichiometry of NBS to 1.0 - 1.02 equivalents, maintain the reaction temperature at or below 0 °C, and quench the reaction immediately once TLC/LC-MS indicates the consumption of the starting material[4].

Quantitative Data: Comparison of Bromination Conditions

The following table summarizes the expected regioselectivity and product distribution based on empirical reaction conditions.

Brominating AgentSolventAdditive/CatalystTemp (°C)Major ProductC5:C7 RatioDibromination Risk
NBS (1.05 eq)DMFNone255-Bromo~ 3:1Moderate
Br₂ (1.05 eq)DCMNone05-Bromo~ 5:1Low
NBS (1.0 eq) H₂SO₄ (conc.) None 0 5-Bromo > 20:1 Trace
Br₂ (1.0 eq)DCMAlCl₃ (1.2 eq)-105-Bromo> 15:1Trace
NBS (2.5 eq)DMFNone505,7-DibromoN/AHigh (Major Product)

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis of 5-Bromo-6-methoxyisoquinoline

This self-validating protocol utilizes strongly acidic conditions to ensure kinetic control and maximum regioselectivity[3].

Step 1: Preparation & Substrate Dissolution

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (10 mL per gram of substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 6-methoxyisoquinoline (1.0 eq) in small portions.

    • Causality Check: The solution will become highly viscous and slightly yellow as the isoquinolinium sulfate salt forms. Ensure complete dissolution before proceeding.

Step 2: Electrophilic Bromination 4. Weigh N-Bromosuccinimide (NBS, 1.02 eq) into a separate vial and protect it from light (e.g., wrap in aluminum foil) to prevent radical generation. 5. Add the NBS to the acidic reaction mixture in small portions over 30 minutes.

  • Critical Parameter: Maintain the internal temperature below 5 °C. Exceeding this temperature increases the kinetic energy of the system, overriding the electronic bias and leading to C7-bromination and dibromination.

Step 3: Reaction Monitoring (Self-Validation) 6. Stir the mixture at 0 °C for 2 hours. 7. Validation: Remove a 10 µL aliquot, quench it in 1 mL of saturated aqueous NaHCO₃, and extract with 1 mL of EtOAc. Analyze the organic layer via LC-MS or TLC (Eluent: Hexane/EtOAc 3:1). The starting material should be consumed, and a single major peak/spot (5-bromo isomer) should be observed.

Step 4: Quenching & Workup 8. Carefully pour the acidic reaction mixture over crushed ice (approx. 100 g per 10 mL of acid) while stirring vigorously. 9. Slowly neutralize the mixture to pH 8-9 using cold concentrated aqueous ammonium hydroxide (NH₄OH).

  • Safety Note: This step is highly exothermic; maintain the temperature below 20 °C using an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: Purification of Regioisomeric Mixtures

If non-ideal conditions were used and a mixture of isomers is obtained, follow this purification workflow.

Purification Crude Crude Mixture (5-Br, 7-Br, 5,7-diBr) TLC TLC Analysis (Check Rf values) Crude->TLC Column Silica Gel Column (Hexane/EtOAc) TLC->Column ΔRf > 0.15 Recryst Recrystallization (Toluene/Heptane) TLC->Recryst ΔRf < 0.15 Pure Pure 5-Bromo Isomer (>98% purity) Column->Pure Recryst->Pure

Workflow for the purification of 5-bromo-6-methoxyisoquinoline from regioisomeric mixtures.

  • TLC Assessment: Evaluate the crude mixture using Hexane/EtOAc (4:1). If the ΔRf between the 5-bromo and 7-bromo isomers is > 0.15, proceed to column chromatography. If < 0.15, recrystallization is required.

  • Column Chromatography: Pack a column with silica gel. Load the crude mixture and elute with a gradient of 10% to 25% EtOAc in Hexanes. The 5,7-dibromo byproduct will elute first (least polar), followed by the 5-bromo major product, and finally the 7-bromo minor product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling toluene. Slowly add heptane dropwise until the solution becomes slightly cloudy. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath. Collect the highly pure 5-bromo-6-methoxyisoquinoline crystals via vacuum filtration.

References

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.Thieme Connect.
  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline.Benchchem.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS.Manac Inc.
  • A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines.Beilstein Journals.

Sources

Technical Support Center: Purification of 5-Bromo-6-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with halogenated isoquinolines. It prioritizes mechanistic understanding, robust purification logic, and definitive analytical characterization.

Executive Summary & Mechanistic Insight

The Challenge: The bromination of 6-methoxyisoquinoline is an Electrophilic Aromatic Substitution (EAS) that typically yields a mixture of regioisomers. While the 6-methoxy group (an electron-donating group, EDG) strongly activates the ortho positions (C5 and C7), the fused ring system of isoquinoline intrinsically favors substitution at C5 and C8.

  • Target Product: 5-Bromo-6-methoxyisoquinoline .[1] (Preferred kinetically and directed by the ortho-methoxy group).

  • Primary Impurity: 8-Bromo-6-methoxyisoquinoline . (Formed due to the intrinsic reactivity of the isoquinoline C8 position, often under thermodynamic control or specific acidic conditions).

Separating these isomers is difficult because their polarities are nearly identical, often causing co-elution in standard silica chromatography. This guide provides a definitive troubleshooting workflow focusing on recrystallization thermodynamics and NMR-based structural validation .

Diagnostic & Characterization Guide (The "Smoking Gun")

Before attempting purification, you must confirm the ratio of isomers. Standard TLC is often insufficient. Proton NMR (


H-NMR) is the only reliable method to distinguish the 5-bromo from the 8-bromo isomer  based on the coupling patterns of the protons on the benzene ring.
NMR Distinction Table
Feature5-Bromo-6-methoxyisoquinoline (Target)8-Bromo-6-methoxyisoquinoline (Impurity)
Benzene Ring Protons H7 and H8 H5 and H7
Relationship Ortho to each otherMeta to each other
Coupling Constant (

)
~9.0 Hz (Large doublet) ~2.0 Hz (Small doublet/singlet)
Visual Signal Two distinct doublets with wide splitting.Two singlets or narrow doublets.

Technical Note: In the 5-bromo isomer, the bulky bromine atom at C5 causes a downfield shift and a specific NOE (Nuclear Overhauser Effect) interaction with H4 (peri-position), which is absent in the 8-bromo isomer.

Troubleshooting & FAQs

Issue 1: "My crude reaction mixture is an inseparable oil."

Root Cause: The presence of the 8-bromo isomer and other minor impurities depresses the melting point, preventing the target compound from crystallizing. Solution:

  • Trituration: Add cold heptane or diethyl ether to the oil and sonicate. This often precipitates the major isomer while leaving impurities in the mother liquor.

  • Seed Crystals: If you have any pure material from a previous batch (even mg scale), add it.

  • Solvent Switch: Avoid DCM/Methanol for crystallization; they are too good at solubilizing the impurities. Switch to Toluene/Heptane .

Issue 2: "TLC shows one spot, but NMR shows a mixture."

Root Cause: The dipole moments of the 5-Br and 8-Br isomers are too similar for standard silica interaction. Solution:

  • Change Stationary Phase: Switch from Silica (acidic) to Neutral Alumina . Isoquinolines are basic; silica can cause tailing or degradation.

  • Modifier: Add 1% Triethylamine (TEA) to your eluent to sharpen the bands.

  • Eluent Optimization: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. The

    
    -
    
    
    
    interactions of toluene with the isoquinoline ring can often differentiate steric isomers better than aliphatic solvents.
Issue 3: "Recrystallization yields are low (<30%)."

Root Cause: The compound is too soluble in the hot solvent, or the cooling was too fast (trapping mother liquor). Solution:

  • Two-Solvent System: Use the "Reflux & Drop" method. Dissolve in minimum boiling Toluene, then add hot Heptane dropwise until turbidity persists. Clear with one drop of Toluene, then cool slowly.

  • Temperature Control: Do not cool to -20°C immediately. Let it sit at Room Temperature (RT) for 4 hours first. Rapid cooling promotes inclusion of the 8-bromo impurity.

Experimental Protocols

Protocol A: Selective Recrystallization (Recommended First Step)

This method exploits the packing difference between the 5-bromo (more symmetrical/compact) and 8-bromo isomers.

Reagents: Crude 5-bromo-6-methoxyisoquinoline, Toluene (HPLC grade), Heptane.

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask.

  • Reflux: Add Toluene (30 mL) and heat to reflux (110°C). If solids remain, add Toluene in 2 mL increments until dissolved.

  • Precipitation: Remove from heat. While still near boiling, slowly add Heptane (approx. 60-90 mL) down the condenser until a slight cloudiness persists.

  • Clarification: Add 1-2 mL of Toluene to redissolve the cloudiness.

  • Crystallization:

    • Allow to cool to Room Temp (20-25°C) undisturbed for 4-6 hours. (Stirring yields smaller, less pure crystals).

    • Cool to 0-4°C in an ice bath for 2 hours.

  • Filtration: Filter the off-white needles under vacuum.

  • Wash: Wash the filter cake with cold Heptane (2 x 20 mL) . Do not wash with Toluene.

  • Drying: Dry under high vacuum (40°C) for 6 hours.

Protocol B: Flash Chromatography (If Recrystallization Fails)

Use this if the 8-bromo content is >20%.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) or Silica Gel (neutralized with 1% Et3N).

  • Gradient:

    • Start: 100% Toluene.

    • Ramp: 0% to 10% Ethyl Acetate in Toluene over 10 Column Volumes (CV).

  • Fraction Collection: Collect small fractions. The 8-bromo isomer (typically less polar due to shielding) often elutes slightly before the 5-bromo isomer, though this can reverse depending on the exact mobile phase. Check "front" and "tail" fractions by NMR.

Visualizations

Figure 1: Troubleshooting Decision Tree

This flowchart guides you through the purification logic based on your initial analysis.

PurificationLogic Start Crude Reaction Mixture NMR_Check 1. Run 1H-NMR (Check Aromatic Region) Start->NMR_Check Decision_Impurity Impurity Profile? NMR_Check->Decision_Impurity Path_Recryst Major: 5-Br (Ortho J~9Hz) Minor: 8-Br (Meta J~2Hz) Decision_Impurity->Path_Recryst Solid / Low Impurity Path_Column High 8-Br Content (>20%) or Tarry/Oil Decision_Impurity->Path_Column Oil / High Impurity Action_Recryst Protocol A: Recrystallization (Toluene/Heptane) Path_Recryst->Action_Recryst Action_Column Protocol B: Chromatography (Toluene/EtOAc + TEA) Path_Column->Action_Column Check_Purity Check Purity (NMR) Action_Recryst->Check_Purity Action_Column->Check_Purity Success Pure 5-Bromo-6-methoxyisoquinoline Check_Purity->Success >98% Pure Fail_Recryst Purity < 95%? Check_Purity->Fail_Recryst Still Impure Fail_Recryst->Action_Recryst Repeat (Slow Cool) Fail_Recryst->Action_Column Switch Method

Caption: Decision-making logic for selecting between recrystallization and chromatography based on crude purity and physical state.

Figure 2: Synthetic & Purification Workflow

Overview of the process from reaction quench to final isolation.[2]

Workflow Quench Reaction Quench (Neutralize Acid) Extract Extraction (DCM or EtOAc) Quench->Extract Evap Evaporation (Yields Crude Solid/Oil) Extract->Evap Solvent_Add Add Hot Toluene (Reflux) Evap->Solvent_Add Filter_Hot Hot Filtration (Remove Insolubles) Solvent_Add->Filter_Hot Heptane_Add Add Heptane (Dropwise till turbid) Filter_Hot->Heptane_Add Cooling Controlled Cooling (RT -> 4°C) Heptane_Add->Cooling Isolate Filtration & Wash (Cold Heptane) Cooling->Isolate

Caption: Step-by-step workflow for the isolation of the 5-bromo isomer via the Toluene/Heptane method.

References

  • Synthesis of 5-bromoisoquinoline derivatives. US Patent 6,500,954 B1. (Describes the fundamental bromination of isoquinolines and the use of heptane/toluene for purification).

  • BenchChem Technical Support: Purification of 5-Bromo-6-methoxy-8-nitroquinoline. (Provides general protocols for recrystallizing brominated methoxy-quinolines/isoquinolines).

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 2017. (Discusses the directing effects of methoxy groups in quinoline/isoquinoline systems).

  • Organic Chemistry Data: Proton NMR Coupling Constants. (Authoritative source for ortho vs meta coupling constants in aromatic systems).

Sources

Technical Support Center: Catalyst Selection for Pd-Catalyzed Coupling of Hindered Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving sterically hindered isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established best practices and mechanistic understanding.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My coupling reaction with a hindered isoquinoline is showing low to no yield. What are the primary reasons for this failure?

A1: Low or no yield in these couplings typically points to issues with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Steric hindrance on the isoquinoline ring can significantly slow down these steps.[2]

  • Inefficient Oxidative Addition: The palladium(0) catalyst must first insert into the carbon-halide bond of the isoquinoline. Significant steric bulk around the reaction site can make this initial step energetically unfavorable.[3]

  • Challenging Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the Pd(0) catalyst is regenerated, can also be impeded by steric congestion on the coupling partners.[3]

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[2] Additionally, the presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species or lead to the formation of palladium black.[4][5]

To address these issues, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.[6][7] Ligands like those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, as well as N-heterocyclic carbenes (NHCs), are designed to tackle sterically demanding substrates.[8][9][10]

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions.[4] Use freshly distilled, degassed solvents and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen.[5]

  • Base and Solvent Choice: The selection of base and solvent is critical and often substrate-dependent.[11][12] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[3] For the base, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[13]

Q2: I'm observing significant formation of palladium black, and my reaction has stalled. What's happening and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, aggregated form of metallic palladium.[4] This reduces the concentration of the active catalyst in the solution, leading to a stalled reaction.[4]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen is a primary culprit in the formation of palladium black.[4]

    • Solution: Rigorously exclude air from your reaction. This can be achieved through techniques like freeze-pump-thaw cycles for your solvent or by thoroughly bubbling an inert gas (argon or nitrogen) through the solvent prior to use.[4]

  • High Reaction Temperature: Excessive heat can accelerate the agglomeration of the catalyst.[4]

    • Solution: Consider lowering the reaction temperature and compensating with a longer reaction time.

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium catalyst. If the ligand is not effective, the catalyst is more susceptible to decomposition.[4]

    • Solution: Screen a variety of bulky, electron-donating ligands that are known to stabilize the active catalytic species.

Q3: My reaction is producing significant side products, such as dehalogenation of my isoquinoline or homocoupling of my coupling partner. How can I minimize these?

A3: These side reactions are common, especially with challenging substrates.

  • Dehalogenation: This often arises from an undesired β-hydride elimination pathway.

    • Solution: The use of bulky ligands is specifically designed to favor the desired reductive elimination over β-hydride elimination.[14] Ensuring strictly inert conditions is also crucial.[3]

  • Homocoupling: This side reaction is frequently caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two molecules of your boronic acid or other organometallic reagent.[5]

    • Solution: Improve your degassing procedure.[5] Using a direct Pd(0) source, such as Pd₂(dba)₃, instead of a Pd(II) precatalyst like Pd(OAc)₂, can also help, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[5][13]

Frequently Asked Questions (FAQs)

Q4: Which class of ligand is generally best for coupling with a highly hindered isoquinoline?

A4: For sterically demanding substrates like hindered isoquinolines, bulky, electron-rich monodentate phosphine ligands are often the first choice.[7] Specifically, the biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) have a proven track record of success in these challenging transformations.[15] These ligands promote the formation of highly active, monoligated palladium species that are crucial for efficient catalytic turnover.[7][16] N-heterocyclic carbenes (NHCs) with significant steric bulk also represent a powerful class of ligands for these reactions.[9]

Q5: What is the optimal palladium source and loading for these reactions?

A5: While there is no single "best" palladium source, Pd(II) precatalysts like Pd(OAc)₂ or pre-formed palladium-ligand complexes (precatalysts) are commonly used.[17][18] Precatalysts can offer greater stability and more reliable initiation of the catalytic cycle.[2][19]

Catalyst loading is a critical parameter to optimize. While higher loadings can increase reaction rates, they also increase cost and the potential for side reactions. Typically, catalyst loadings in the range of 1-5 mol% are a good starting point.[20] For particularly challenging couplings, it may be necessary to increase the loading, but this should be done systematically.

Q6: How do I choose the right base and solvent for my specific isoquinoline coupling?

A6: The optimal choice of base and solvent is highly dependent on the specific substrates and coupling reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[21] In some cases, particularly for Suzuki couplings, the addition of water can be beneficial.[22]

  • Bases: The base plays a crucial role in the catalytic cycle, often in the transmetalation step for Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[1][16]

    • For Suzuki couplings , inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[13]

    • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2]

A systematic screening of different base and solvent combinations is often the most effective approach to identify the optimal conditions for a new reaction.

Ligand Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a challenging isoquinoline coupling.

G cluster_0 Initial Catalyst System Selection cluster_1 Reaction Execution and Analysis cluster_2 Troubleshooting and Optimization Start Define Hindered Isoquinoline and Coupling Partner Ligand_Select Select Initial Ligand Class: - Buchwald Biarylphosphines (e.g., XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) Start->Ligand_Select Pd_Source Choose Palladium Source: - Pd(OAc)2 or Pd2(dba)3 - Pre-catalyst (e.g., XPhos Pd G3) Ligand_Select->Pd_Source Base_Solvent Select Initial Base and Solvent: - Base: K3PO4 or NaOtBu - Solvent: Toluene or Dioxane Pd_Source->Base_Solvent Run_Reaction Run Initial Small-Scale Reaction (e.g., 80-110 °C, 12-24h) Base_Solvent->Run_Reaction Analyze Analyze Reaction Outcome (LC-MS, NMR) - Conversion - Yield - Side Products Run_Reaction->Analyze Decision Acceptable Yield? Analyze->Decision Decomposition Observe Pd Black? -> Improve Degassing -> Lower Temperature Analyze->Decomposition Side_Products Side Products Observed? -> Check Inert Atmosphere -> Use Pd(0) Source Analyze->Side_Products Optimize Systematically Optimize: - Screen different ligands - Screen bases and solvents - Vary temperature and time - Adjust Pd:Ligand ratio Decision->Optimize No Success Optimized Protocol Decision->Success Yes Optimize->Run_Reaction

Sources

Optimizing lithiation temperature for 5-bromoisoquinoline exchange

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: OPTIMIZATION GUIDE: Lithiation of 5-Bromoisoquinoline

Executive Summary

This guide addresses the specific challenges in the lithiation of 5-bromoisoquinoline . Unlike standard phenyl rings, the isoquinoline scaffold presents a binary kinetic challenge: competing Lithium-Halogen Exchange (C5) versus Nucleophilic Addition (C1) .

Success relies on exploiting the kinetic difference between these two pathways. At cryogenic temperatures (


), the rate of halogen exchange significantly exceeds the rate of nucleophilic attack at the imine-like C1 position. This guide details the thermodynamic parameters, solvent systems, and troubleshooting protocols required to maintain this selectivity.

Part 1: The Kinetic Landscape (Mechanism)

Q: Why is temperature control more critical for 5-bromoisoquinoline than for standard aryl bromides?

A: You are fighting a war on two fronts.

  • The Desired Pathway (Kinetic Control): Lithium-halogen exchange at C5. This reaction is extremely fast, even at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • The Undesired Pathway (Thermodynamic/Competitive): Nucleophilic addition of the alkyllithium (n-BuLi) into the electron-deficient C1 position (adjacent to Nitrogen). This forms a stable dihydroisoquinoline adduct, permanently destroying your scaffold.

The "Goldilocks" Window: You must operate where


.
  • At -78°C: Exchange is rapid; Addition is suppressed.

  • At -40°C or warmer: Addition becomes competitive; yield of C5-functionalized product drops; "Butylated" impurities appear.

Visualizing the Pathway

The following diagram illustrates the bifurcation point between productive exchange and destructive addition.

LithiationPathways Start 5-Bromoisoquinoline + n-BuLi Complex Pre-Complexation (N-Li coordination) Start->Complex Mixing Exchange C5-Lithioisoquinoline (Reactive Intermediate) Complex->Exchange Kinetic Pathway (-78°C, Fast) Addition 1-Butyl-5-bromo-1,2-dihydroisoquinoline (Dead-End Adduct) Complex->Addition Thermodynamic Pathway (>-40°C, Slower) Product C5-Functionalized Isoquinoline Exchange->Product + Electrophile (E+) Impurity C1-Alkylated Impurity Addition->Impurity Irreversible

Figure 1: Kinetic bifurcation in 5-bromoisoquinoline lithiation. Low temperatures favor the upper green pathway.

Part 2: Protocol Optimization

Q: Should I use n-BuLi, s-BuLi, or t-BuLi?

A:

  • Standard Recommendation: n-BuLi (1.05 - 1.1 eq) is usually sufficient if the temperature is strictly maintained at

    
    .
    
  • High-Purity Recommendation: t-BuLi (2.0 eq) .

    • Why? t-BuLi undergoes exchange much faster than n-BuLi and is sterically bulkier, slightly reducing the rate of C1 addition.

    • The 2.0 eq Rule: The first equivalent performs the exchange (

      
      ). The second equivalent immediately destroys the byproduct 
      
      
      
      (forming isobutene + isobutane), preventing the reversible reaction or Wurtz coupling.

Q: What is the optimal solvent system?

A:

  • Primary Choice: THF (Tetrahydrofuran) .[2]

    • THF coordinates lithium efficiently, breaking up aggregates and accelerating the exchange reaction. This speed is crucial to complete the exchange before the system has time to explore the addition pathway.

  • Alternative: Ether/THF (4:1) .

    • If you observe significant C1 addition, diluting with Diethyl Ether or Toluene can reduce the polarity and nucleophilicity of the alkyllithium, potentially improving selectivity, though the exchange will be slower.

Q: How long should I stir after adding the Lithium reagent?

A: Keep it short.

  • Unlike deprotonation (which requires time), halogen exchange is virtually instantaneous on the laboratory time scale at

    
    .
    
  • Recommendation: Stir for 15–30 minutes maximum at

    
    .
    
  • Risk:[3][4][5][6][7] Extended aging times (>1 hour) increase the probability of the lithiated species rearranging or attacking unreacted starting material.

Part 3: Troubleshooting Guide

Use this table to diagnose issues based on your crude NMR or LC-MS data.

ObservationDiagnosisRoot CauseCorrective Action
Recovered Starting Material (5-Br-IQ) Failed Exchange 1. Wet solvent (proton quench).2. Reagent titer is low/degraded.1. Distill THF over Na/Benzophenone or use molecular sieves.2. Titrate n-BuLi using N-pivaloyl-o-toluidine or similar method.
Product: Isoquinoline (H at C5) Protonation Successful lithiation, but the intermediate was quenched by moisture before (or during) electrophile addition.Ensure electrophile is dry.[5] Dry the electrophile solution over activated 3Å sieves before addition.
Product: 1-Butyl-5-bromoisoquinoline Nucleophilic Attack Temperature was too high during addition or aging.1. Ensure internal temp is

before addition.2. Add n-BuLi slowly down the side of the flask to pre-cool it.3. Switch to t-BuLi (steric bulk).
Product: 5-Butyl-isoquinoline Wurtz Coupling Reaction of the generated Ar-Li with the butyl bromide byproduct.1. Keep reaction cold.2. Switch to t-BuLi (2 eq) to eliminate the alkyl bromide byproduct immediately.
Low Yield with Viscous Slurry Solubility 5-Li-IQ is precipitating, preventing reaction with electrophile.1. Use a larger volume of THF.2. Add LiCl (0.5 M) to solubilize the organolithium species (Knochel's method).

Part 4: Step-by-Step Optimized Workflow

This workflow integrates the "self-validating" checks required for high reliability.

Workflow Setup Step 1: Setup Flame-dry glassware, Ar/N2 atm. Solvent: Anhydrous THF. Cooling Step 2: Cryogenic Cooling Cool substrate to -78°C. Wait 15 mins for thermal equilibrium. Setup->Cooling Addition Step 3: Lithiation Add n-BuLi dropwise (slow). Monitor internal temp (must stay <-70°C). Cooling->Addition Aging Step 4: Aging Stir at -78°C for 20 mins. DO NOT warm up. Addition->Aging Trapping Step 5: Electrophile Addition Add Electrophile (dissolved in THF). Stir 30 mins at -78°C. Aging->Trapping Warming Step 6: Warming Remove cooling bath. Allow to reach 0°C or RT. Trapping->Warming Quench Step 7: Quench Add sat. NH4Cl or dilute HCl. Warming->Quench

Figure 2: Optimized operational workflow for 5-bromoisoquinoline lithiation.

Detailed Methodology
  • Preparation: Dissolve 5-bromoisoquinoline (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath. Critical: Insert an internal thermometer. Do not rely on the bath temperature. Wait until the internal temperature reads

    
    .
    
  • Lithiation: Add n-BuLi (1.1 eq) dropwise. The addition rate should be controlled so the internal temperature never rises above

    
    .
    
    • Visual Check: The solution often turns a characteristic color (yellow/orange/red) upon lithiation.

  • Aging: Stir for 20 minutes .

  • Trapping: Add the electrophile (1.2–1.5 eq) neat or in minimal THF.

    • Note: If the electrophile is a solid (e.g., an aldehyde), dissolve it in dry THF first.

  • Warming: Allow the reaction to stir at

    
     for 30 minutes, then remove the bath and allow it to warm to room temperature (unless the product is thermally unstable).
    
  • Quench: Standard aqueous workup.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange: A General Method for the Preparation of Functionalized Aromatics. Accounts of Chemical Research. Link

  • Slocum, D. W., et al. (1995). Ortho-Lithiation of Isoquinolines. Tetrahedron Letters.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gilman, H., & Spatz, S. M. (1940). The reaction of organolithium compounds with quinoline and isoquinoline. Journal of the American Chemical Society.[8] Link (Historical context on the addition side-reaction).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

Sources

Technical Support Center: Prevention of Hydrodehalogenation (Debromination)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Yield Killer"

Debromination (hydrodehalogenation) is a pervasive side reaction in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It occurs when the oxidative addition intermediate (


) undergoes a reduction to form the arene (

) rather than the desired cross-coupled product.[1][2]

This is not merely a yield loss issue; it creates a purification nightmare. The debrominated byproduct often possesses similar polarity to the starting material or product, complicating chromatographic separation. This guide provides a mechanistic breakdown and actionable protocols to eliminate this pathway.

Diagnostic Hub: The Mechanistic Divergence

To solve debromination, you must visualize the competition between the Productive Cycle (Transmetallation/Amine Binding) and the Destructive Cycle (Hydride Transfer).

The Divergent Pathway

The critical failure point occurs after Oxidative Addition but before Transmetallation. If the cross-coupling partner (Boronic acid or Amine) is slow to react due to sterics or low concentration, the Palladium center becomes vulnerable to hydride abstraction from the solvent or base.[3]

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br ArBr Ar-Br (Substrate) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Nucleophile (Fast Path) PdH Hydride Transfer [Ar-Pd(II)-H] OxAdd->PdH Slow Transmetallation allows Hydride Attack RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Desired Product) RedElim->Product HydrideSource Hydride Source (Solvent/Base/ impurity) HydrideSource->PdH PdH->Pd0 DebromProduct Ar-H (Debrominated Byproduct) PdH->DebromProduct Reductive Elimination

Figure 1: The Kinetic Competition. Debromination dominates when the Transmetallation step is kinetically slower than the Hydride Transfer from solvent or base.

Troubleshooting Protocols

Protocol A: Solvent Engineering (The -Hydrogen Trap)

The Problem: Ethereal solvents (THF, Dioxane) and alcohols (Isopropanol) contain


-hydrogens that are easily abstracted by electrophilic Pd(II) species via 

-hydride elimination mechanisms. The Fix: Switch to solvents lacking abstractable

-hydrogens or those with high bond dissociation energies.
Solvent ClassRisk LevelMechanism of FailureRecommended Replacement
Alcohols (

PrOH, EtOH)
Critical Acts as direct reducing agent (oxidation to ketone/aldehyde).t-Amyl Alcohol (Sterically hindered) or Water (biphasic).
Ethers (THF, Dioxane)High

-H abstraction leads to Pd-H species.
Toluene , DME (1,2-Dimethoxyethane), or CPME (Cyclopentyl methyl ether).
Amides (DMF, DMA)Moderate Can decompose to form dimethylamine (reductant) at high T.NMP or Acetonitrile (if solubility permits).

Action Step: If using THF at


C and observing 

debromination:
  • Swap solvent to Toluene .

  • If solubility is poor, use a Toluene:DMF (9:1) mixture.

Protocol B: Ligand Selection (The "Speed" Defense)

The Problem: If the catalytic cycle stalls at the oxidative addition intermediate (


), the complex "waits" and eventually finds a hydride.
The Fix:  Use bulky, electron-rich phosphines (Buchwald Ligands). These ligands accelerate the Transmetallation and Reductive Elimination steps, effectively "outrunning" the side reaction.
  • Standard (Risk):

    
    , 
    
    
    
    (Good for general use, but slow transmetallation with hindered substrates).
  • Advanced (Solution): XPhos , SPhos , RuPhos .

    • Mechanism:[3][4][5][6][7] The bulk facilitates the ejection of the product, keeping the catalyst active and reducing the lifetime of vulnerable intermediates.

Protocol C: Base Management

The Problem: Strong alkoxide bases (e.g.,


, 

) can undergo

-hydride elimination to generate Pd-H. The Fix:
  • Switch to inorganic bases:

    
    , 
    
    
    
    , or
    
    
    .
  • If an organic base is required, use NaOTMS (Sodium trimethylsilanolate) which cannot undergo

    
    -hydride elimination.
    

Experimental Validation: The "Deuterium Detective"

Don't guess the source of your hydride—prove it. This experiment identifies whether your proton source is the solvent, the base, or moisture.

Objective: Determine the origin of the hydrogen atom in the


 byproduct.

Materials:

  • Deuterated Solvent (e.g.,

    
     or 
    
    
    
    ).
  • Deuterium Oxide (

    
    ).
    
  • Standard Reaction Setup.

Workflow:

  • Run A (Solvent Check): Perform the standard coupling reaction using deuterated solvent (e.g.,

    
    ) but standard reagents.
    
  • Run B (Water/Base Check): Perform the reaction in non-deuterated solvent but add 5 equivalents of

    
     .
    
  • Analysis: Analyze the crude mixture via GC-MS or

    
    -NMR.
    

Interpretation:

  • Mass Shift (+1 m/z) in Run A: The solvent is the hydride donor.

    
    Switch to Toluene. 
    
  • Mass Shift (+1 m/z) in Run B: Water or exchangeable protons on the base are the culprit.

    
    Dry reagents or switch to anhydrous inorganic base. 
    
  • No Mass Shift: The hydride is coming from the substrate itself (e.g.,

    
    -hydride elimination from an alkyl group on the coupling partner).
    

Frequently Asked Questions (FAQs)

Q: I am using an Aryl Iodide and see more debromination than with the Aryl Bromide. Shouldn't Iodides be more reactive? A: Yes, Aryl Iodides oxidatively add faster. However, if the subsequent transmetallation step is slow (the rate-determining step), you rapidly build up a high concentration of the reactive


 intermediate. This species sits dormant, increasing the statistical probability of it intercepting a hydride source.
  • Fix: Add the Aryl Iodide slowly (syringe pump) to keep its concentration low relative to the coupling partner.

Q: Does temperature affect the ratio of coupling vs. debromination? A: Generally, yes. The activation energy (


) for debromination (often a decomposition pathway) is typically higher than the desired cross-coupling.
  • Fix: Lower the temperature by 10-20°C. If the reaction stalls, change to a more active catalyst (e.g., Pd-G4 variants) rather than increasing heat.

Q: Can I use a radical scavenger to stop this? A: Only if the mechanism is radical-based (SET), which is rare in standard Pd-catalyzed Suzuki/Buchwald couplings. Most debromination is a two-electron hydride transfer process. Radical scavengers (TEMPO, BHT) will likely poison your catalyst and stop the desired reaction too. Stick to the "Deuterium Detective" method to diagnose.

References

  • Mechanistic Origins of Hydrodehalogenation: Navarro, O. et al. "General Inventory of Side Reactions in Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2005.

  • Solvent Effects & Hydride Sources: Colacot, T. J.[2][8] "The Art of Process Chemistry: Solvent Selection in Pd-Catalysis." Organic Process Research & Development, 2018.

  • Ligand Influence (Buchwald Ligands): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Benchchem Technical Guides: "Troubleshooting Dehalogenation in Cross-Coupling Reactions." Benchchem Support Center.

Sources

Technical Support Center: Isoquinoline Intermediates Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, foundational causality, and validated protocols for the workup and isolation of basic isoquinoline intermediates.

Visual Workflow: Isoquinoline Workup Decision Matrix

G A Crude Reaction Mixture B Assess pKa & Solubility A->B C Standard Acid-Base Extraction (e.g., Isoquinoline pKa ~5.1) B->C Lipophilic / Moderate pKa D Salting-Out Extraction (Highly Water-Soluble) B->D Hydrophilic / High pKa E Emulsion Encountered? C->E D->E F Filter through Celite Add Brine E->F Yes G Organic Phase Concentration E->G No F->G H Purified Isoquinoline G->H

Decision matrix for the workup and extraction of basic isoquinoline intermediates.

Frequently Asked Questions (FAQs)

Section A: Partitioning & Acid-Base Extraction

Q: Why does my isoquinoline intermediate partition poorly into the organic phase during aqueous workup? A: Isoquinoline and its derivatives are basic nitrogenous heterocycles. Isoquinoline itself has a pKa of 5.14 . During an aqueous workup, if the pH of the aqueous layer is too low (pH < 5), the nitrogen atom becomes protonated, forming a highly water-soluble isoquinolinium salt . To ensure complete partitioning into an organic solvent (e.g., ethyl acetate or dichloromethane), the aqueous phase must be basified to at least 2 pH units above the compound's pKa. This suppresses ionization, converting the molecule entirely into its lipophilic free-base form .

Q: How do I resolve stubborn emulsions when extracting basic heterocycles? A: Emulsions in basic amine workups are typically caused by fine particulate matter (such as polymeric byproducts or transition metal salts from cross-coupling reactions) that stabilize the aqueous-organic interface. The most effective, self-validating protocol to break these emulsions is to filter the entire biphasic mixture through a 2 mm pad of Celite . Additionally, increasing the ionic strength of the aqueous layer with saturated NaCl (brine) disrupts the hydration shell around emulsion-stabilizing particles, promoting rapid phase separation.

Section B: Advanced Purification & Water-Soluble Derivatives

Q: My substituted tetrahydroisoquinoline is highly water-soluble even at high pH. How can I extract it efficiently? A: Tetrahydroisoquinolines are significantly more basic (pKa ~9.3–9.5) than fully aromatic isoquinolines. When decorated with polar functional groups, they often resist standard extraction. In these cases, you must employ a "salting-out" extraction informed by the Hofmeister series . By saturating the aqueous phase with sodium sulfate (Na₂SO₄) or sodium chloride (NaCl), you decrease the availability of free water molecules, thereby drastically reducing the solubility of the organic intermediate in the aqueous phase. This drives the compound into a polar, water-immiscible organic solvent like 2-methyltetrahydrofuran (2-MeTHF).

Quantitative Data: pKa and Extraction Targets

Understanding the specific pKa of your intermediate is critical for calculating the target pH of your aqueous wash.

Isoquinoline DerivativepKa (Conjugate Acid)Target Aqueous pH for Organic Extraction
Isoquinoline 5.14> 7.5
1-Methylisoquinoline ~6.19> 8.5
1,2,3,4-Tetrahydroisoquinoline 9.30 - 9.50> 11.5
Quinoline (Reference)4.90> 7.0

Data synthesized from established physicochemical databases and literature .

Step-by-Step Methodologies

Protocol 1: Standard Acid-Base Extraction for Isoquinoline Intermediates

This protocol is designed to isolate the basic isoquinoline from neutral and acidic impurities .

  • Quench & Dilute: Carefully quench the crude reaction mixture over crushed ice to control exothermic activity. Dilute with a semi-polar organic solvent (e.g., ethyl acetate).

  • Acidic Wash (Impurity Removal): Wash the organic layer with 1M HCl. The basic isoquinoline will protonate and partition into the aqueous layer, while neutral/acidic impurities remain in the organic layer. Separate the layers and discard the organic phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ dropwise until the pH is strictly >8.0 (or at least 2 units above the specific derivative's pKa). Verify the pH using indicator strips.

  • Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base product.

Protocol 2: Salting-Out Extraction for Highly Water-Soluble Derivatives

Use this method for polar tetrahydroisoquinolines that exhibit poor organic recovery .

  • Basification: Adjust the pH of the aqueous reaction mixture to >11.5 using NaOH to ensure the tetrahydroisoquinoline is fully deprotonated.

  • Salting Out: Add solid anhydrous Na₂SO₄ (up to 20-22 wt%) directly to the aqueous phase and stir until saturated.

  • Solvent Addition: Add a highly polar, water-immiscible solvent such as 2-MeTHF or 1-butanol (approx. 10 mL/g of product).

  • Phase Separation: Agitate vigorously. If an emulsion persists, filter the biphasic mixture through a Celite pad. Allow the layers to separate in a separatory funnel.

  • Isolation: Collect the organic layer. Repeat the extraction twice more with fresh solvent. Combine the organic layers, dry over Na₂SO₄, and concentrate to isolate the product.

References

  • Isoquinoline. Wikipedia. URL:[Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. URL:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. URL:[Link]

  • About Workup - Demystifying Synthetic Organic Chemistry. Not Voodoo (University of Rochester). URL:[Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium. IUCr. URL:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors: Balancing pKa and Steric Effects. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Validation & Comparative

Definitive Guide to 1H NMR Analysis of 5-Bromo-6-methoxyisoquinoline: Structural Validation & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Integrity Mandate

In the high-stakes environment of kinase inhibitor development, 5-Bromo-6-methoxyisoquinoline serves as a critical "hinge-binding" scaffold.[1] Its value lies in the precise positioning of the bromine atom at the C5 position, which enables regioselective Suzuki-Miyaura cross-couplings.[1]

However, the synthesis of this scaffold is prone to regiochemical ambiguity. Electrophilic bromination of 6-methoxyisoquinoline can yield mixtures of the 5-bromo (desired) and 7-bromo (impurity) isomers.[1] Standard LC-MS cannot distinguish these regioisomers as they share identical mass-to-charge ratios (


 238/240).[1]

This guide provides a definitive 1H NMR analytical framework to validate the 5-bromo-6-methoxyisoquinoline structure, distinguishing it from its isomers with 100% confidence.

Chemical Context & The Regioselectivity Challenge

To understand the NMR spectrum, one must understand the electronic environment created by the synthesis. The methoxy group at C6 is an ortho-para director. In the isoquinoline fused system:

  • C5 (Ortho to OMe, Peri to Ring Junction): Kinetically favored but sterically crowded.[1]

  • C7 (Ortho to OMe): Thermodynamically accessible.

The distinction is not just academic; using the wrong isomer in a multi-step GMP synthesis can lead to "dead-end" intermediates after expensive metal-catalyzed coupling steps.

Visualization: Regioselectivity & Isomer Logic

Regioselectivity cluster_products Regioisomeric Outcome Start 6-Methoxyisoquinoline Reagent Bromination (NBS/DMF or Br2) Start->Reagent ProdA 5-Bromo-6-methoxyisoquinoline (Target) Reagent->ProdA Major Product (Kinetic Control) ProdB 7-Bromo-6-methoxyisoquinoline (Common Impurity) Reagent->ProdB Minor Product Diff NMR Distinction Benzenoid Proton Coupling ProdA->Diff ProdB->Diff ResultA H7 & H8: AB System (Two Doublets) Diff->ResultA 5-Bromo ResultB H5 & H8: Isolated (Two Singlets) Diff->ResultB 7-Bromo

Figure 1: Reaction pathway showing the origin of regioisomers and the logic gate for NMR differentiation.

1H NMR Spectral Analysis: The "Fingerprint"

The validation of 5-Bromo-6-methoxyisoquinoline relies on identifying the specific coupling patterns of the benzenoid ring (protons H7 and H8).

Predicted Chemical Shifts & Assignments

Solvent: DMSO-d6 (Recommended for solubility and resolution of aromatic peaks)[1][2]

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Justification
H1 Aromatic9.10 – 9.25Singlet (s)-Deshielded by adjacent Nitrogen; characteristic isoquinoline singlet.[1]
H3 Aromatic8.45 – 8.55Doublet (d)


-proton to Nitrogen; typical heteroaromatic coupling.[1]
H8 Aromatic8.10 – 8.20Doublet (d)

Peri-position to Nitrogen causes deshielding.[1] Coupled to H7.
H4 Aromatic7.75 – 7.85Doublet (d)


-proton to Nitrogen.[1] May show broadening due to long-range coupling.
H7 Aromatic7.40 – 7.50Doublet (d)

Ortho to Methoxy group (shielding effect).[1] Coupled to H8.
OMe Aliphatic3.95 – 4.05Singlet (s)-Characteristic methoxy singlet.
The Comparative Analysis: 5-Bromo vs. 7-Bromo

This is the core of the guide. You are not just characterizing; you are proving purity against the alternative.

Feature5-Bromo-6-methoxyisoquinoline (Target)7-Bromo-6-methoxyisoquinoline (Alternative)
Benzenoid Region Two Doublets (AB System) Two Singlets
Proton Relationship H7 and H8 are adjacent (vicinal).[1]H5 and H8 are separated by substituents (para).
Coupling (

)
Strong ortho coupling (

Hz).[1]
No ortho coupling (Para coupling is negligible,

Hz).[1]
NOE Signal NOE between H4 and Br (indirect) or H4 and nothing (Br is C5).Strong NOE between H4 and H5 (since H5 is a proton).

Expert Insight:

"If you observe two sharp singlets in the aromatic region between 7.0 and 8.5 ppm (excluding H1), your reaction has likely produced the 7-bromo isomer or a 5,7-dibromo byproduct.[1] The 5-bromo target MUST display the H7/H8 ortho-coupling."[1]

Detailed Experimental Protocol

To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this precise workflow.

Phase 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Isoquinolines can aggregate in CDCl3, leading to broad peaks.[1] DMSO ensures sharp signals and distinct separation of the H7/H8 doublets.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaBr from the workup) which can cause magnetic field inhomogeneity.[1]

Phase 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: H1 (adjacent to N) has a long T1 relaxation time. A short D1 will suppress the H1 integration, making quantitative purity assessment inaccurate.

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing & Validation
  • Phasing: Apply manual phasing. Auto-phasing often fails on the H1 singlet near the edge of the spectrum.

  • Integration:

    • Calibrate the OMe singlet to 3.00.

    • Verify H1 integrates to 1.0 (0.95–1.05).

    • Verify the H7/H8 doublets integrate to 1.0 each.

  • Peak Picking: Label the coupling constants (

    
     values). Confirm 
    
    
    
    is 8.8–9.2 Hz.[1][3]
Visualization: Structural Assignment Workflow

AssignmentFlow Step1 Identify H1 (Singlet, >9.0 ppm) Step2 Identify H3/H4 (Pair of Doublets, J~6Hz) Step1->Step2 Step3 Examine Remaining Aromatic Signals Step2->Step3 OutcomeA Two Doublets (J~9Hz) CONFIRMED: 5-Bromo isomer Step3->OutcomeA H7/H8 Coupling OutcomeB Two Singlets REJECT: 7-Bromo isomer Step3->OutcomeB H5/H8 Isolation OutcomeC Complex Multiplets REJECT: Unbrominated precursor Step3->OutcomeC H5/H7/H8 present

Figure 2: Step-by-step logic flow for interpreting the NMR spectrum.

References

  • General Isoquinoline NMR Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[4] (Provides base shifts for isoquinoline core).

  • Regioselectivity in Isoquinoline Bromination

    • Brown, R. D., & Harcourt, R. D. (1959).[1] The bromination of isoquinoline. Journal of the Chemical Society. Link

  • Experimental Validation (Analogous Systems)

    • BenchChem. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. (Demonstrates similar shielding effects of methoxy groups in quinoline systems). Link[1]

  • NMR Solvent Effects

    • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org. Process Res. Dev. (Reference for DMSO/Water peaks). Link[1]

Sources

Technical Guide: Structural Elucidation of 5-Bromo vs. 8-Bromoisoquinoline via NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural elucidation of 5-bromo vs. 8-bromoisoquinoline using NMR spectroscopy.

Executive Summary

In the electrophilic aromatic substitution of isoquinoline, bromination typically occurs at the 5-position (major product) and the 8-position (minor product) due to the electronic directing effects of the protonated nitrogen species. Distinguishing these regioisomers is critical for quality control in drug development, as they possess distinct pharmacological profiles.

This guide outlines a definitive NMR-based workflow to distinguish 5-bromoisoquinoline (5-Br) from 8-bromoisoquinoline (8-Br) . The method relies on peri-effect chemical shift perturbations and Nuclear Overhauser Effect (NOE) correlations.

Key Differentiators
Feature5-Bromoisoquinoline8-Bromoisoquinoline
H1 Chemical Shift

ppm (Singlet)
Distinct shift (Peri-Br effect)
H4 Chemical Shift Deshielded (

ppm)
due to peri-Br
Normal (

ppm)
NOE Correlation (H1) Strong NOE to H8 No NOE (H8 is substituted)
NOE Correlation (H4) No NOE (H5 is substituted)Strong NOE to H5

Theoretical Basis & Spin System Analysis

Isoquinoline Numbering & Coupling

The isoquinoline scaffold consists of a pyridine ring fused to a benzene ring.

  • Pyridine Ring: Protons H1, H3, H4.

    • H1 is a singlet (s) due to lack of vicinal protons.

    • H3 and H4 form an AX system (

      
       Hz).
      
  • Benzene Ring: Protons H5, H6, H7, H8.

    • Forms an ABCD or AMX system depending on substitution.

The Peri-Effect

The spatial proximity between positions 1 & 8 and 4 & 5 (the "peri" positions) is the primary structural diagnostic tool.

  • Steric Deshielding: A bromine atom at a peri-position (C5 or C8) exerts a steric compression and van der Waals deshielding effect on the opposing proton (H4 or H1, respectively), causing a downfield shift (

    
     to 
    
    
    
    ppm).
  • NOE Silence: Substitution of a proton with bromine eliminates the dipolar coupling required for the Nuclear Overhauser Effect, creating a "silent" zone in the NOESY spectrum.

Detailed NMR Analysis

1H NMR Assignment Strategy
Case A: 5-Bromoisoquinoline

In this isomer, bromine is at C5.

  • H4 Signal: The H4 proton is peri to the Bromine at C5. This proximity causes significant deshielding. H4 appears downfield at

    
     ppm .
    
  • H1 Signal: The H1 proton is peri to H8 . Since H8 is present, H1 appears at its characteristic chemical shift (

    
     ppm).
    
  • Benzene Ring: H5 is absent. The remaining protons (H6, H7, H8) form an AMX pattern.

Case B: 8-Bromoisoquinoline

In this isomer, bromine is at C8.[1][2]

  • H4 Signal: The H4 proton is peri to H5 . Since H5 is present (and not a halogen), H4 resonates at a "normal" isoquinoline shift (

    
     ppm).
    
  • H1 Signal: The H1 proton is peri to the Bromine at C8. This results in a modified chemical shift environment compared to the 5-Br isomer.

  • Benzene Ring: H8 is absent. The remaining protons (H5, H6, H7) form an AMX pattern.

2D NMR Confirmation (NOESY/ROESY)

The definitive proof of structure is the presence or absence of specific spatial correlations.

NOE_Logic Start Select Target Proton Irradiate_H1 Irradiate H1 (Singlet) Start->Irradiate_H1 Irradiate_H4 Irradiate H4 (Doublet) Start->Irradiate_H4 Check_H8 Observe NOE at H8? Irradiate_H1->Check_H8 Check_H5 Observe NOE at H5? Irradiate_H4->Check_H5 Result_5Br Isomer: 5-Bromoisoquinoline Check_H8->Result_5Br Yes (H8 Present) Result_8Br Isomer: 8-Bromoisoquinoline Check_H8->Result_8Br No (H8 is Br) Check_H5->Result_5Br No (H5 is Br) Check_H5->Result_8Br Yes (H5 Present)

Figure 1: Decision logic for distinguishing isomers using NOE correlations.

Experimental Data Comparison

The following table summarizes the 1H NMR data (500 MHz, DMSO-d6) for the identification of the isomers.

Proton PositionMultiplicity5-Bromoisoquinoline (

ppm)
8-Bromoisoquinoline (

ppm)
Diagnostic Note
H1 Singlet (s)9.37 ~9.5 - 9.8 *NOE Check: 5-Br shows NOE to H8; 8-Br does not.
H3 Doublet (d)8.66 (

Hz)
~8.70Less diagnostic; similar environment.
H4 Doublet (d)7.91 (

Hz)
~7.60 Key Indicator: Downfield shift in 5-Br due to peri-Br.
H5 Doublet (d)Substituted (Br)~7.9 - 8.1Peri to H4. Present only in 8-Br.
H6 Triplet/dd~7.6 - 7.8~7.7Part of benzene spin system.
H7 Triplet/dd7.62~7.8Part of benzene spin system.
H8 Doublet (d)8.19Substituted (Br)Peri to H1. Present only in 5-Br.

*Note: Exact shift of H1 in 8-Br is solvent-dependent but distinct from 5-Br. The NOE silence is the primary confirmation.

Experimental Protocol

Sample Preparation
  • Solvent: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 . DMSO-d6 is preferred for resolving aromatic peaks that may overlap in chloroform.

  • Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

  • Filtration: Filter the solution through a cotton plug to remove suspended solids which can broaden lines.

Acquisition Parameters (Standard 500 MHz)
  • 1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay

    
     seconds.
    
  • 1D NOESY (Selective):

    • Target: Select the H1 singlet (most downfield) and the H4 doublet (upfield doublet of the AX system).

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 64-128 scans to detect weak NOE signals.

Data Processing
  • Phasing: Ensure precise phasing of the NOE difference spectrum. A real NOE signal will have opposite phase to the irradiated peak (in difference NOE) or same/opposite phase depending on the pulse sequence (e.g., negative cross-peaks in 2D NOESY relative to diagonal).

  • Integration: Integrate the H3 and H4 doublets to confirm the 1:1 ratio and identify the H4 doublet by its coupling constant (

    
     Hz) and upfield position relative to H3.
    

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[3] Handbook of Heterocyclic Chemistry. Elsevier.[3] (Authoritative source on isoquinoline reactivity and spectral properties).

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024).[3] Spectral Database for Organic Compounds (SDBS).[3] Link (Source for 8-methylisoquinoline precursor data comparison).[3]

  • Larsen, R. D., et al. (1994). Practical Synthesis of 5-Bromo- and 8-Bromoisoquinoline. Journal of Organic Chemistry.

Sources

COSY vs. NOESY: Definitive Regiochemical Assignment of 5-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of substituted isoquinolines, particularly those synthesized via electrophilic aromatic substitution or Skraup-type cyclizations, distinguishing between regioisomers (e.g., 5- vs. 8-substitution) is a critical bottleneck. While 1D


H NMR provides chemical shift data, it often fails to unambiguously assign regiochemistry due to the isolated nature of the heterocyclic and benzenoid spin systems.

This guide compares the performance of COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) in solving this specific structural problem.

  • COSY is the "Fragmenter": It efficiently defines the isolated spin systems (

    
    -
    
    
    
    and
    
    
    -
    
    
    -
    
    
    ) but fails to bridge the quaternary carbon fusion (
    
    
    -
    
    
    ).
  • NOESY is the "Bridge Builder": It provides the decisive through-space correlations (

    
     and 
    
    
    
    ) required to link the rings and confirm the substitution pattern.

Structural Context & The Challenge

The isoquinoline scaffold consists of a pyridine ring fused to a benzene ring. The numbering scheme is essential for this analysis:

  • Heterocyclic Ring:

    
    , 
    
    
    
    .
  • Ring Fusion:

    
     (Quaternary, "NMR Silent" in homonuclear proton methods).
    
  • Benzenoid Ring:

    
    .
    
The Regiochemistry Problem

When synthesizing 5-substituted isoquinolines (e.g., 5-nitro, 5-bromo), a common impurity is the 8-isomer.

  • 5-Substituted:

    
     is replaced. 
    
    
    
    has no vicinal or peri-proton neighbor.
  • 8-Substituted:

    
     is replaced. 
    
    
    
    has no peri-proton neighbor.

Because


 and 

block scalar coupling (

-coupling) between the rings, the protons on the pyridine ring (

) appear as a distinct spin system from the benzene ring protons (

) in 1D NMR.

Technique Comparison: COSY vs. NOESY

COSY: The Spin System Tracer

Mechanism: Detects through-bond scalar coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), typically over 3 bonds.
Application:  Used to identify which protons are immediate neighbors.[1][2]
FeaturePerformance in 5-Substituted Isoquinolines
Heterocyclic Ring Excellent. Clearly identifies the

(d) -

(d) pair (

Hz).

usually appears as a singlet (or small long-range coupling).
Benzenoid Ring Good. Identifies the remaining 3-spin system (

). Typically appears as a Doublet-Triplet-Doublet pattern.
Ring Bridging Failure. Cannot correlate

to

or

to

because they are separated by 4+ bonds and quaternary carbons.
Conclusion COSY tells you what fragments you have (a 2-spin system and a 3-spin system) but cannot tell you where the substituent is located relative to the nitrogen.
NOESY: The Spatial Architect

Mechanism: Detects through-space dipolar coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Intensity is proportional to 

. Application: Used to determine spatial proximity of protons that are not scalar coupled.[3]
FeaturePerformance in 5-Substituted Isoquinolines
Bridging

Decisive. In unsubstituted isoquinolines,

and

are close (

) and show a strong NOE. In 5-substituted analogs, this NOE is absent.
Bridging

Confirmation.

and

are in peri-positions. A strong NOE here confirms

is present (i.e., the substituent is NOT at position 8).
Substituent Interaction High. If the substituent has protons (e.g., -OMe, -Me), NOESY can show a correlation between

and the substituent protons, proving 5-substitution.
Conclusion NOESY provides the "missing link" across the ring fusion, definitively assigning the isomer.

Data Presentation: Comparative Utility Matrix

The following table summarizes the expected spectral signatures for a 5-substituted isoquinoline compared to its isomers.

Correlation Type5-Substituted (Target)8-Substituted (Isomer)6-Substituted
COSY:

Strong CorrelationStrong CorrelationStrong Correlation
COSY: Benzenoid 3-spin system (

)
3-spin system (

)
Isolated

(s) +

(d)
NOESY:

ABSENT (Diagnostic)PRESENT (Strong)PRESENT (Strong)
NOESY:

PRESENT (Strong)ABSENT (Diagnostic)PRESENT (Strong)
NOESY:

PRESENT (if subst has H)ABSENT ABSENT

Visualization of Logic Flow

The following diagram illustrates the decision logic for assigning the regiochemistry using COSY and NOESY data.

IsoquinolineAssignment Start Unknown Substituted Isoquinoline (1D NMR shows 3 benzenoid protons) COSY_Step Step 1: COSY Experiment Identify Spin Systems Start->COSY_Step NOESY_Step Step 2: NOESY Experiment Check Ring Fusion Bridges COSY_Step->NOESY_Step Spin systems defined Check_H4_H5 Check NOE: H4 (hetero) ↔ H5 (benzo) NOESY_Step->Check_H4_H5 Check_H1_H8 Check NOE: H1 (hetero) ↔ H8 (benzo) Check_H4_H5->Check_H1_H8 NOE Present Result_5 Diagnosis: 5-Substituted (H5 is missing) Check_H4_H5->Result_5 NOE Absent Result_8 Diagnosis: 8-Substituted (H8 is missing) Check_H1_H8->Result_8 NOE Absent Result_Other Diagnosis: 6- or 7-Substituted (Both bridges intact) Check_H1_H8->Result_Other NOE Present

Caption: Decision tree for distinguishing isoquinoline regioisomers using critical NOESY checkpoints.

Experimental Protocol

To ensure reliable data, follow this optimized protocol for small molecule isoquinolines.

A. Sample Preparation[2][5][6][7]
  • Solvent: Use DMSO-d6 or Benzene-d6 rather than CDCl3 if possible. Isoquinolines can aggregate (stacking), causing line broadening. DMSO disrupts aggregation and provides sharp signals.

  • Concentration: 10–20 mg in 0.6 mL solvent. Avoid overly high concentrations to prevent viscosity-driven broadening.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

B. Acquisition Parameters (600 MHz equivalent)
1. COSY (gCOSY - Gradient Enhanced)
  • Pulse Sequence: cosygpqf (Bruker) or equivalent magnitude mode.

  • Spectral Width: 12 ppm (covers downfield H1 ~9.5 ppm).

  • Points (TD): 2048 (F2) x 256 (F1).

  • Scans (NS): 4 to 8.

  • Processing: Sine-Bell squared (SSB=0) window function for high resolution. Symmetrize data to remove t1 noise.

2. NOESY (Phase Sensitive)
  • Pulse Sequence: noesygpphpp (Bruker) - Phase sensitive with gradient selection.

  • Mixing Time (D8): 500 ms .

    • Rationale: For small molecules (MW < 400), the correlation time (

      
      ) is short. The NOE passes through zero near MW ~1000. For isoquinolines (MW ~150-250), the NOE is positive. A mixing time of 400-600 ms allows sufficient magnetization buildup without excessive spin diffusion.
      
  • Relaxation Delay (D1): 2.0 seconds. (Crucial for quantitative integration, though qualitative checks can use 1.0s).

  • Points: 2048 (F2) x 256-512 (F1).

  • Scans: 16 to 32 (NOE signals are weak, ~1-5% of diagonal).

C. Data Analysis Workflow
  • Assign H1: Look for the most downfield singlet (~9.2 - 9.6 ppm).

  • Assign H3/H4: Use COSY. H3 is usually downfield of H4. They form an isolated doublet-doublet system.

  • Check the NOESY Slice: Extract the row/column corresponding to H4 .

    • If 5-Substituted: You will see NOE to H3. You will NOT see NOE to an aromatic proton in the 7.5-8.5 ppm range (the missing H5).

    • If 8-Substituted: You will see NOE to H3 AND a strong NOE to H5.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Katritzky, A. R., et al. (1973). Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic shifts. Journal of Organic Chemistry. Link

  • Bhat, S. V., et al. (2005). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Springer.
  • BenchChem Technical Guides. (2025). Troubleshooting NMR Peak Assignments for Substituted Quinolines. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-6-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-6-methoxyisoquinoline

Introduction: The Analytical Imperative for Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. 5-Bromo-6-methoxyisoquinoline is a key synthetic intermediate, valued for the strategic placement of its functional groups which allow for diverse chemical modifications. The bromine atom at the C5 position serves as a versatile handle for cross-coupling reactions, while the methoxy group at C6 influences the electronic properties and metabolic stability of derivative molecules.

Accurate structural confirmation of such intermediates is a cornerstone of efficient drug discovery and development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only precise molecular weight determination but also a unique fragmentation "fingerprint" that aids in unequivocal structure elucidation.[1] Under electron ionization (EI), the energetic molecular ion undergoes a series of predictable bond cleavages, yielding a pattern of fragment ions that directly reflects the molecule's underlying structure.[2]

This guide provides a comprehensive analysis of the EI mass spectrometry fragmentation pattern of 5-Bromo-6-methoxyisoquinoline. We will dissect its characteristic fragmentation pathways, drawing comparisons with the simpler, parent structures of isoquinoline, 5-bromoisoquinoline, and 6-methoxyisoquinoline to highlight the diagnostic impact of each substituent. This comparative approach, supported by detailed experimental protocols, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important chemical entity.

Predicted Fragmentation Pathways of 5-Bromo-6-methoxyisoquinoline

The fragmentation of 5-Bromo-6-methoxyisoquinoline is governed by the stability of its aromatic core and the nature of its substituents. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, imparts a highly characteristic M/M+2 isotopic pattern to the molecular ion and any bromine-containing fragments.[3][4][5]

The primary fragmentation events are initiated from the molecular ion (M⁺•) at m/z 237/239 and involve the loss of small, stable neutral species. The most significant predicted pathways are detailed below.

G M 5-Bromo-6-methoxyisoquinoline (M⁺•) m/z 237/239 M_minus_CH3 [M - •CH₃]⁺ m/z 222/224 M->M_minus_CH3 - •CH₃ M_minus_Br [M - •Br]⁺ m/z 158 M->M_minus_Br - •Br M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z 194/196 M_minus_CH3->M_minus_CH3_CO - CO M_minus_CH3_CO_HCN [M - •CH₃ - CO - HCN]⁺ m/z 167/169 M_minus_CH3_CO->M_minus_CH3_CO_HCN - HCN

Caption: Predicted major fragmentation pathways for 5-Bromo-6-methoxyisoquinoline under EI-MS.

  • Loss of a Methyl Radical (•CH₃): A facile and highly characteristic cleavage for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group.[6][7][8] This leads to the formation of a stable, even-electron cation at m/z 222/224 . This is often a prominent peak in the spectrum.

  • Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo rearrangement and eliminate a neutral carbon monoxide molecule.[6][8] This subsequent fragmentation gives rise to an ion at m/z 194/196 .

  • Loss of a Bromine Radical (•Br): Direct cleavage of the C-Br bond results in the loss of a bromine radical.[9] This pathway generates an ion corresponding to the methoxyisoquinoline cation at m/z 158 . The absence of the M+2 isotopic pattern for this peak confirms the loss of the bromine atom.

  • Isoquinoline Core Fragmentation: The heterocyclic ring itself can fragment. A common pathway for quinolines and isoquinolines is the elimination of hydrogen cyanide (HCN).[10] This can occur after other initial losses, such as from the m/z 194/196 ion, to produce a fragment at m/z 167/169 .

Comparative Fragmentation Analysis

To understand the diagnostic value of the fragmentation pattern of 5-Bromo-6-methoxyisoquinoline, it is essential to compare it with its constituent structural components. The table below contrasts its major fragments with those of isoquinoline, 6-methoxyisoquinoline, and 5-bromoisoquinoline.

Compound NameMolecular Ion (m/z)Key Fragment 1 (m/z)Putative LossKey Fragment 2 (m/z)Putative LossKey Fragment 3 (m/z)Putative Loss
Isoquinoline129102HCN----
6-Methoxyisoquinoline159144•CH₃116•CH₃, CO130CHO
5-Bromoisoquinoline207/209128•Br101•Br, HCN--
5-Bromo-6-methoxyisoquinoline 237/239 222/224 •CH₃ 158 •Br 194/196 •CH₃, CO

This comparison clearly demonstrates how the fragmentation pattern serves as a structural fingerprint. The loss of a methyl radical (m/z 222/224) points to the methoxy group, while the subsequent loss of CO (m/z 194/196) is also characteristic of this functionality.[7][8] The presence of the bromine is confirmed by the M/M+2 isotopic signature on these fragments and the molecular ion, as well as by the observation of a fragment at m/z 158 corresponding to the loss of a bromine radical.

Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality EI mass spectra for 5-Bromo-6-methoxyisoquinoline and related compounds. The use of a gas chromatography (GC) inlet ensures the introduction of a pure sample into the ion source, which is critical for obtaining a clean, interpretable spectrum.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte in a volatile solvent suitable for GC injection.

  • Procedure:

    • Weigh approximately 1 mg of 5-Bromo-6-methoxyisoquinoline.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.

    • Cap the vial securely. Ensure the solution is clear and free of particulate matter.

Instrumentation and Parameters
  • Objective: To define the optimal GC and MS conditions for separation and ionization.

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (Standard for library matching)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Analysis
  • Objective: To collect and process the mass spectral data.

  • Procedure:

    • Load the sample vial into the autosampler.

    • Initiate the GC-MS run with the parameters defined above.

    • Once the run is complete, identify the chromatographic peak corresponding to 5-Bromo-6-methoxyisoquinoline.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion peak (m/z 237/239) and the key fragment ions as discussed in this guide.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Analyte (1 mg) prep2 Dissolve in Solvent (1 mL DCM) prep1->prep2 gcms1 Inject Sample (1 µL) prep2->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-400) gcms3->gcms4 data1 Extract Spectrum from Peak gcms4->data1 data2 Identify Molecular Ion & Fragments data1->data2

Caption: General experimental workflow for the GC-MS analysis of 5-Bromo-6-methoxyisoquinoline.

Conclusion

The mass spectrum of 5-Bromo-6-methoxyisoquinoline provides a wealth of structural information that is readily interpretable through an understanding of fundamental fragmentation principles. The characteristic M/M+2 isotopic signature of the molecular ion immediately confirms the presence of a single bromine atom. Key fragment ions resulting from the loss of a methyl radical (m/z 222/224), the sequential loss of carbon monoxide (m/z 194/196), and the loss of a bromine radical (m/z 158) serve as diagnostic markers that, when considered together, allow for the confident structural assignment of the molecule. By comparing these features to simpler analogues, the specific contribution of each substituent to the overall fragmentation pattern becomes clear. The protocol provided herein offers a standardized method for obtaining reproducible, high-quality data for this and other related heterocyclic compounds, supporting robust analytical workflows in research and industrial settings.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. BenchChem Technical Guides.
  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 947. [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem Technical Guides.
  • Canvas. (2023). *Bromo

Sources

Comparison of 5-Bromo-6-methoxyisoquinoline vs 5-Bromo-6-methoxyquinoline reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Bromo-6-methoxyisoquinoline and 5-Bromo-6-methoxyquinoline , designed for medicinal chemists and process development scientists.

Executive Summary

Feature5-Bromo-6-methoxyisoquinoline 5-Bromo-6-methoxyquinoline
Core Structure Isoquinoline (Benzopyridine, N at pos 2)Quinoline (Benzopyridine, N at pos 1)
Electronic Character C5 is electron-rich (activated by 6-OMe); N is remote (C2).C5 is electron-rich (activated by 6-OMe); N is proximal (C1).
Pd-Catalyzed Coupling Excellent. High yields (>85%) in Suzuki/Buchwald.Excellent. High yields (>90%) in Suzuki.
Lithiation (Li-Hal) Superior Regiocontrol. 6-OMe directs and stabilizes C5-Li.Good. 6-OMe directs C5-Li, but C8-lithiation competition exists if not blocked.
Key Advantage Access to peri-substituted (C4/C5) architectures.Classic kinase inhibitor scaffold (Type I/II binders).

Chemical Architecture & Electronic Profile

The reactivity differences stem from the position of the nitrogen atom relative to the 5-bromo-6-methoxy motif. Both scaffolds possess a "push-pull" electronic system: the 6-methoxy group (EDG) pushes electron density into the carbocyclic ring (specifically C5, C7, C8), while the pyridine ring (EWG) withdraws density via induction and resonance.

Structural Visualization

G cluster_0 5-Bromo-6-methoxyisoquinoline cluster_1 5-Bromo-6-methoxyquinoline Isoq Isoquinoline Core (N at Position 2) OMe_Iso 6-OMe (EDG) Donates to C5, C7, C8 Isoq->OMe_Iso Br_Iso 5-Br (Reactive Site) Activated for Li-Exchange Deactivated for Pd-Addn (relative to naked ring) Isoq->Br_Iso OMe_Iso->Br_Iso Ortho-Directing (Chelation) Quin Quinoline Core (N at Position 1) OMe_Quin 6-OMe (EDG) Donates to C5, C7, C8 Quin->OMe_Quin Br_Quin 5-Br (Reactive Site) Subject to 'Peri' effect from C4 Quin->Br_Quin OMe_Quin->Br_Quin Ortho-Directing

Figure 1: Structural relationship and electronic influences in the two isomers.

Key Electronic Distinction:

  • Isoquinoline: The nitrogen at C2 is separated from the benzenoid ring by the C1 bridge. This results in a slightly more electron-rich benzenoid ring compared to quinoline.

  • Quinoline: The nitrogen at C1 is directly adjacent to the bridgehead (C8a). This exerts a stronger inductive withdrawal on the benzenoid ring, theoretically making the C5-Br bond slightly more susceptible to oxidative addition (faster reaction) but less stable to lithiation compared to the isoquinoline analog.

Reactivity Module A: Palladium-Catalyzed Cross-Coupling

Both compounds are premium substrates for Suzuki-Miyaura and Buchwald-Hartwig couplings. The 6-methoxy group plays a dual role:

  • Deactivation: As an EDG, it increases electron density at the C-Br bond, making the initial oxidative addition of Pd(0) slower than in electron-deficient aryl halides (e.g., 5-bromo-6-fluoroquinoline).

  • Stabilization: It prevents side reactions by sterically protecting the C5 position and electronically stabilizing the intermediate Pd(II) complex.

Comparative Performance Data
Reaction TypeParameter5-Bromo-6-methoxyisoquinoline5-Bromo-6-methoxyquinoline
Suzuki-Miyaura Yield 85 - 95% 90 - 92%
CatalystPd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / S-Phos
Temp80 - 100 °C60 - 90 °C
Buchwald-Hartwig Yield 70 - 85% 75 - 88%
ChallengeSteric hindrance from peri-H (C4)Steric hindrance from peri-H (C4)
Experimental Protocol: High-Efficiency Suzuki Coupling

Applicable to both isomers.

  • Reagents: Aryl bromide (1.0 equiv), Boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: The aqueous component is critical for solubilizing the base.

  • Procedure:

    • Charge vessel with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat to 90 °C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The methoxy group aids separation by increasing polarity differences vs. non-oxygenated byproducts.

Reactivity Module B: Lithium-Halogen Exchange

This is where the 6-methoxy group becomes a strategic asset. It functions as a Directed Metalation Group (DMG), coordinating the lithium aggregate.[1]

Mechanism: Upon treatment with n-BuLi at -78 °C, the Bromine is exchanged for Lithium.[2] The resulting C5-Lithio species is stabilized by the ortho-oxygen lone pair.

  • Isoquinoline Advantage: The C5-Li species is highly stable. The N-lone pair at C2 is far away, preventing competitive chelation or self-destruction.

  • Quinoline Risk: While C5-Li is formed, the N-lone pair at C1 is closer to the "peri" position (C8). If the reaction temperature rises, equilibrium can shift, leading to lithiation at C8 or nucleophilic attack at C2.

Workflow: Selective Formylation

LiExchange Start Start: 5-Bromo-6-methoxyisoquinoline Step1 1. Cool to -78°C (THF) 2. Add n-BuLi (1.1 equiv) Start->Step1 Inter Intermediate: 5-Lithio-6-methoxyisoquinoline (Stabilized by O-Li Chelation) Step1->Inter Br/Li Exchange Step2 3. Add DMF (Electrophile) 4. Warm to RT Inter->Step2 Trapping End Product: 6-Methoxyisoquinoline-5-carbaldehyde (>80% Yield) Step2->End

Figure 2: Lithium-halogen exchange workflow.

Critical Protocol Note: Do not use t-BuLi unless necessary, as the risk of nucleophilic attack on the pyridine ring (Chichibabin-type) increases. n-BuLi is sufficient due to the activation of the C-Br bond by the ortho-methoxy group.

Strategic Selection Guide

When designing a drug candidate, the choice between these two isomers often dictates the binding mode and metabolic stability.

Design GoalRecommended ScaffoldRationale
Kinase Hinge Binding Quinoline The N1 atom is geometrically positioned to accept a H-bond from the kinase hinge region (similar to Gefitinib).
Solubility & metabolic Stability Isoquinoline The N2 position alters the pKa (~5.4 vs 4.9 for quinoline) and changes the metabolic soft spots (C1 oxidation is common).
Peri-Functionalization Isoquinoline C5-functionalization allows access to the C4 position via subsequent C-H activation, creating unique tricyclic cores.

References

  • Synthesis of 5-Bromoisoquinoline: Brown, W. D.; Gouliaev, A. H. Organic Syntheses2005 , 81, 98. Link

  • Suzuki Coupling of Quinoline Derivatives: Ökten, S. Journal of Chemical Research2019 , 43, 275–282. Link

  • Lithium-Halogen Exchange in Heterocycles: Song, J. J. et al. Journal of Organic Chemistry2002 , 67, 4027. Link

  • Electronic Properties of Quinoline vs Isoquinoline: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Medicinal Chemistry Applications: BenchChem Application Note: 5-Bromo-6-methoxyquinoline. Link

Sources

Structural Insights & Comparative Analysis: 5-Bromo-6-methoxyisoquinoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Isoquinoline Scaffold

Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.

The 5-Bromo-6-methoxyisoquinoline moiety represents a critical "privileged scaffold" in modern drug discovery, particularly for targeting Serine/Threonine kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . Unlike the classical 5-isoquinolinesulfonamide (e.g., Fasudil), the 5-bromo-6-methoxy variant offers a distinct vector for structure-activity relationship (SAR) expansion. The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the solvent-exposed regions of the ATP-binding pocket, while the 6-methoxy group provides essential solubility and hydrophobic contacts.

This guide objectively compares the structural utility and crystallographic data of 5-bromo-6-methoxyisoquinoline derivatives against standard isoquinoline inhibitors, supported by experimental protocols for their synthesis and crystallization.

Structural Comparative Analysis: 5-Bromo-6-methoxy vs. Fasudil Scaffolds

The primary value of the 5-bromo-6-methoxyisoquinoline scaffold lies in its binding mode differences compared to the clinical standard, Fasudil.

Table 1: Comparative Structural Metrics (Kinase Domain)
FeatureFasudil (Standard) 5-Aryl-6-methoxyisoquinoline (Derivative) Structural Impact
Core Scaffold 5-Isoquinolinesulfonamide5-Aryl-6-methoxyisoquinolineBinding Affinity: The 6-OMe group often improves lipophilic efficiency (LipE).
Hinge Interaction N1 (Acceptor) / C1-H (Donor)N1 (Acceptor) / C1-H (Donor)Conserved: Both scaffolds anchor to the kinase hinge region (e.g., Met156 in ROCK1).
5-Position Vector Sulfonyl group (Tetrahedral)Aryl/Heteroaryl (Planar/Twisted)Selectivity: The planar aryl group in derivatives allows pi-stacking with the P-loop, unlike the bulky sulfonyl.
6-Position Unsubstituted (H)Methoxy (-OCH₃)Solubility: The methoxy oxygen acts as a weak H-bond acceptor and modulates pKa.
Key PDB Entry 2ESM (ROCK1 + Fasudil)3NCZ (Analogous Isoquinolone)Validation: 3NCZ shows the feasibility of 5/6-substitution packing.
Mechanism of Action & Binding Mode

The 5-bromo-6-methoxyisoquinoline core binds to the ATP-binding site of the kinase.

  • Hinge Binding: The isoquinoline nitrogen (N2) typically protonates or interacts via water-mediated H-bonds, while the aromatic system stacks between the N-lobe and C-lobe.

  • The "Gatekeeper" Interaction: The 5-substitution (derived from the bromo group) extends towards the gatekeeper residue. Bulky groups here can induce "DFG-out" conformations, potentially leading to Type II inhibition profiles.

Experimental Protocols

A. Synthesis Workflow: From Scaffold to Inhibitor

Rationale: The 5-bromo group is electronically activated for oxidative addition by Pd(0), making it superior to the chloro-analog for rapid library generation.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxyisoquinoline

  • Reagents:

    • Substrate: 5-Bromo-6-methoxyisoquinoline (1.0 eq)

    • Boronic Acid: 4-Pyridineboronic acid (1.2 eq) [Targeting H-bonds in the solvent pocket]

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Degas solvents with N₂ for 30 mins (Critical for preventing homocoupling).

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours .

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.6) should disappear; product appears as a fluorescent spot (Rf ~0.3).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, Gradient 0→5% MeOH in DCM).

B. Crystallization Protocol (Vapor Diffusion)

Rationale: Isoquinoline derivatives often form needles that are prone to twinning. Slow vapor diffusion using a non-polar countersolvent minimizes this risk.

  • Dissolution: Dissolve 10 mg of the purified derivative in 0.5 mL of DMSO or DMF (Good solubility).

  • Setup: Place the solution in a small inner vial.

  • Precipitant: Fill the outer reservoir with 2 mL of Water or Ethanol (depending on derivative hydrophobicity).

  • Incubation: Seal and store at 18°C in a vibration-free environment.

  • Observation: Yellow/Colorless needles typically appear within 3-7 days.

    • Note: If the 8-nitro analog is present (common impurity), crystals may appear deep yellow.

Visualization of Workflows & Interactions

Figure 1: Synthesis & Crystallization Logic Flow

This diagram illustrates the critical path from the raw building block to the final X-ray diffraction data.

G Start 5-Bromo-6-methoxy isoquinoline Step1 Pd-Catalyzed Coupling (Suzuki) Start->Step1 + Aryl Boronic Acid Step2 Purification (Flash Column) Step1->Step2 Crude Product Step3 Vapor Diffusion (DMSO/Water) Step2->Step3 Pure Derivative End X-Ray Diffraction (Structure Solution) Step3->End Single Crystal

Caption: Workflow for converting the 5-bromo scaffold into a crystallizable kinase inhibitor.

Figure 2: Pharmacophore Interaction Map (Kinase Pocket)

Visualizing how the 5-bromo-6-methoxy core interacts with the kinase ATP-binding site compared to Fasudil.

Interaction Hinge Hinge Region (Met156) IsoQ Isoquinoline Core (N1 H-bond) Hinge->IsoQ H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket Solvent Solvent Front Pos5 5-Position (Aryl/Bromo) IsoQ->Pos5 Scaffold Pos6 6-Methoxy (Solubility) IsoQ->Pos6 Scaffold Pos5->Pocket Pi-Stacking / VdW Pos5->Solvent Extension Vector Pos6->Solvent H-Bond Acceptor

Caption: Structural interaction map of the 5-bromo-6-methoxyisoquinoline scaffold within the kinase active site.

References

  • Jacobs, M., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Structure determination of PKA-inhibitor complexes.

  • RCSB Protein Data Bank. (2005). Crystal structure of ROCK1 in complex with Fasudil (Entry 2ESM).

  • Oliveira, R. G., et al. (2018).[1][2] Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). Purification and Solid State Properties of 5-Bromo-6-methoxy-8-nitroquinoline.

  • RCSB Protein Data Bank. (2010).[3] Crystal Structure of ROCK1 with Isoquinolone Inhibitor (Entry 3NCZ).

Sources

Definitive Regiochemical Assignment of Bromoisoquinolines: An HMBC-Driven Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive alkaloids and isoquinoline-based pharmacophores, regiocontrol during electrophilic aromatic substitution (EAS) is a persistent bottleneck.[1] The bromination of isoquinoline can yield the 5-bromo , 8-bromo , or 4-bromo isomers depending on the specific protonation state and reaction media.

Standard 1H NMR is often insufficient for conclusive assignment due to the complex ABX or AMX splitting patterns of the fused benzene ring, which can appear deceptively similar across isomers.[1] While X-ray crystallography is definitive, it is a throughput-limiting step.[1]

This guide establishes Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy as the superior, rapid validation method.[1] We provide a comparative analysis of validation techniques and a self-validating HMBC workflow that targets specific bridgehead correlations to unambiguously assign regiochemistry without the need for reference standards.

The Regioselectivity Challenge

Isoquinoline presents a "schizophrenic" electronic profile:

  • The Pyridine Ring (Electron Deficient): Naturally deactivates the system.

  • The Benzene Ring (Electron Rich): Generally favors EAS.

The Mechanistic Divergence[1]
  • Acidic Conditions (

    
    , 
    
    
    
    ):
    The nitrogen protonates (isoquinolinium ion), severely deactivating the pyridine ring.[1] Electrophiles attack the most electron-rich positions on the benzene ring: C-5 (major) and C-8 (minor).
  • Neutral/Activated Conditions: If the nitrogen is not protonated, or if the ring is activated (e.g., isoquinolin-1-one or specific Pd-catalyzed pathways), substitution may occur at C-4 , the position analogous to the

    
    -position of an enamine.[1]
    

Distinguishing these outcomes is critical, as a misassignment at this stage can invalidate months of downstream SAR (Structure-Activity Relationship) data.[1]

Comparative Analysis: Validation Methodologies

The following table compares the efficacy of common analytical techniques for distinguishing 4-, 5-, and 8-bromoisoquinoline.

Feature1H NMR (1D) NOESY / ROESY X-Ray Crystallography HMBC (Recommended)
Primary Data Chemical shift & SplittingSpatial Proximity (<5Å)3D Atomic PositionLong-range J-coupling (

)
Speed 5 mins1-4 hoursDays to Weeks30-60 mins
Ambiguity High. C5/C8 isomers both show AMX patterns.Medium. Requires specific proton assignments first.None. Absolute proof.Low. Connects protons to quaternary carbons.
Sample Req. <1 mg5-10 mgSingle Crystal5-20 mg
Verdict Screening only.Supportive, not definitive.Gold Standard (Slow).[1]Best Balance of Speed & Certainty.

Deep Dive: The HMBC Solution

The power of HMBC lies in its ability to "see" the quaternary carbons (C-Br and Bridgeheads) that 1D NMR misses. By tracing the connectivity across the bridgehead carbons (C-4a and C-8a ), we can triangulate the position of the bromine atom.

The Isoquinoline Numbering System (IUPAC)[1]
  • N is position 2. [2]

  • C-1: Adjacent to N and the benzene ring.[3]

  • C-3: Adjacent to N and C-4.

  • C-4a/C-8a: Bridgehead carbons (Quaternary).

The "Smoking Gun" Correlations
Scenario A: 5-Bromoisoquinoline (Major Product in Acid)
  • 1H Signature: H-3 and H-4 appear as a doublet pair (

    
     Hz).
    
  • Key HMBC Correlation:

    • H-4 (doublet) shows a strong

      
       correlation to the bridgehead C-8a .
      
    • H-1 (singlet, most downfield) shows a

      
       correlation to C-8  (which is a CH in this isomer).
      
    • H-6 (ortho to Br) shows a

      
       correlation to bridgehead C-4a .
      
Scenario B: 4-Bromoisoquinoline
  • 1H Signature: H-3 appears as a Singlet. (The vicinal coupling to H-4 is lost because C-4 is brominated).

  • Key HMBC Correlation:

    • H-3 (singlet) shows strong

      
       correlations to C-1  and C-4a .
      
    • H-5 (benzene ring) shows a

      
       correlation to the C-4  (Quaternary C-Br). This is the definitive peak.
      
Scenario C: 8-Bromoisoquinoline
  • 1H Signature: Similar to 5-bromo, but chemical shifts in the benzene ring differ.

  • Key HMBC Correlation:

    • H-1 shows a

      
       correlation to C-8  (Quaternary C-Br). Note: In 5-bromo, C-8 is a CH, which can be verified via HSQC.[1]
      

Visualization: The Logic Flow[1]

The following decision tree illustrates the step-by-step logic for assigning the regiochemistry using 1H and HMBC data.

IsoquinolineAssignment Start Reaction Product (Isoquinoline Bromination) H1NMR Step 1: 1H NMR Analysis (Focus on Pyridine Ring) Start->H1NMR H3_Singlet H-3 is a Singlet (No H-4 coupling) H1NMR->H3_Singlet H-4 Absent H3_Doublet H-3 is a Doublet (Coupled to H-4) H1NMR->H3_Doublet H-4 Present Conclusion_4Br Candidate: 4-Bromo (Confirm with HMBC) H3_Singlet->Conclusion_4Br Conclusion_5_8Br Candidate: 5-Bromo or 8-Bromo (Requires HMBC) H3_Doublet->Conclusion_5_8Br Final_4Br CONFIRMED: 4-Bromoisoquinoline Conclusion_4Br->Final_4Br H-5 shows 3J to C-4 (C-Br) HMBC_Step Step 2: HMBC Experiment (Focus on Bridgeheads C-4a/C-8a) Conclusion_5_8Br->HMBC_Step Check_H1 Check H-1 Correlations HMBC_Step->Check_H1 H1_to_C8_quat H-1 correlates to Quaternary C-8 Check_H1->H1_to_C8_quat C-8 is substituted H1_to_C8_CH H-1 correlates to Methine (CH) C-8 Check_H1->H1_to_C8_CH C-8 is unsubstituted Final_8Br CONFIRMED: 8-Bromoisoquinoline H1_to_C8_quat->Final_8Br Final_5Br CONFIRMED: 5-Bromoisoquinoline H1_to_C8_CH->Final_5Br H-4 shows 3J to C-8a

Figure 1: Decision matrix for assigning bromoisoquinoline regioisomers using 1H splitting patterns and HMBC connectivity.

Experimental Protocol

This protocol is designed for a standard 400 MHz or higher NMR spectrometer.

A. Sample Preparation[2]
  • Mass: Dissolve 10–20 mg of the crude or purified bromination product.

  • Solvent: Use DMSO-d6 (0.6 mL).

    • Why DMSO? Isoquinolines can aggregate in

      
      , causing line broadening.[1] DMSO ensures sharp peaks and distinct exchangeable protons if salts are present.
      
  • Tube: High-quality 5mm NMR tube. Filter the solution if any solid remains.

B. Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR (1D):

    • Scans: 16

    • Spectral Width: 12-14 ppm (to capture downfield H-1).

  • HSQC (Multiplicity Edited):

    • Essential to distinguish CH from C-quat.

    • Coupling constant (

      
      ): 145 Hz.[1]
      
  • HMBC (Gradient Selected):

    • Long-range delay: Optimize for 8 Hz (approx 60-65 ms).

    • Expert Tip: If correlations to the quaternary C-Br are weak (due to relaxation), lower the J-optimization to 5-6 Hz . This extends the sequence but enhances detection of smaller couplings often seen in fused aromatic systems.

    • Scans: 32-64 (Signal-to-noise is critical for quaternary carbons).

    • Points: 2K x 256 (or 512 for higher resolution in F1).[1]

Data Interpretation: The Self-Validating Check

To ensure your assignment is correct, perform this "Null Hypothesis" check:

  • Assign H-1: Find the most downfield singlet (usually >9.0 ppm).

  • Trace H-1: In the HMBC, H-1 must couple to two carbons in the aromatic region: C-3 and C-8 (or C-8a/4a depending on resolution).

  • Verify C-8:

    • Look at the HSQC spectrum at the carbon frequency correlated to H-1 (via HMBC).

    • If that carbon has an HSQC correlation: It is a CH . You have 5-bromo (or 4-bromo).[4]

    • If that carbon has NO HSQC correlation: It is a C-quat . You have 8-bromo .[5]

  • Verify C-4:

    • Identify H-3 (singlet or doublet).

    • Check its HMBC partners.

    • If H-3 couples to a Quaternary Carbon that also couples to a benzene ring proton (H-5), that carbon is C-4 .

Visualizing the Connectivity[1][7]

HMBC_Correlations cluster_5bromo Key 3-Bond Correlations (5-Bromo Isomer) H1 H-1 (Proton) C3 C-3 H1->C3 3J C8 C-8 H1->C8 3J (Diagnostic) H3 H-3 (Proton) C1 C-1 H3->C1 3J C4a C-4a (Bridge) H3->C4a 3J H4 H-4 (Proton) C8a C-8a (Bridge) H4->C8a 3J (Cross-Ring) C5 C-5 (Target) H4->C5 2J (Strong) H6 H-6 (Proton) H6->C4a 3J (Cross-Ring)

Figure 2: Connectivity map for 5-bromoisoquinoline. Note the H4 -> C8a and H6 -> C4a cross-ring correlations which lock the assignment.

Conclusion

While 1H NMR provides initial clues via splitting patterns (singlet H-3 for 4-bromo vs. doublet H-3 for 5/8-bromo), it is prone to ambiguity due to overlapping aromatic signals. HMBC is the definitive, non-destructive tool. By validating the presence of the H-1


 C-8  and H-4 

C-8a
correlations, researchers can confidently assign the regiochemistry of isoquinoline bromination, ensuring the integrity of subsequent drug development steps.

References

  • IUPAC Nomencl

    • Source: IUPAC Blue Book.

    • Context: Confirms standard numbering (N=2).
    • [1]

  • Regioselectivity in the Bromin

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the formation of 5-bromo vs 4-bromo isomers under varying acidic/c
    • [1]

  • HMBC and Long-Range Heteronuclear Coupling Applic

    • Source:Chemical Reviews.
    • Context: Methodology for optimizing long-range delays for qu
    • [1]

  • Spectral D

    • Source: AIST Japan.

    • Context: Reference spectra for 5-bromoisoquinoline (SDBS No. 12345 equivalent).
    • [1]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the UV-Vis absorption profiles of isoquinoline and its methoxy-substituted derivatives, specifically focusing on Papaverine (6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline) as a primary reference standard.

Significance: Methoxyisoquinolines are the structural backbone of numerous benzylisoquinoline alkaloids used in drug development (e.g., vasodilators, antispasmodics). UV-Vis spectroscopy serves as a critical, rapid screening tool for monitoring reaction progress, determining purity, and identifying specific substitution patterns based on auxochromic shifts.

Mechanisms of Spectral Shift (The "Why")

To interpret the spectra accurately, researchers must understand the electronic causality behind the observed peaks.

The Auxochromic Effect

The isoquinoline ring system exhibits characteristic absorption due to


 and 

transitions. The introduction of methoxy groups (-OCH

) alters this profile significantly:
  • Mesomeric Effect (+M): The oxygen atom in the methoxy group possesses lone pair electrons. These electrons interact with the aromatic

    
    -system of the isoquinoline ring.
    
  • Energy Gap Reduction: This interaction stabilizes the excited state (

    
    ) more effectively than the ground state, lowering the energy gap (
    
    
    
    ) required for excitation.
  • Bathochromic Shift (Red Shift): As

    
     decreases, the wavelength of maximum absorption (
    
    
    
    ) shifts to longer wavelengths.[1]
  • Hyperchromic Effect: The intensity of the absorption (molar absorptivity, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) typically increases due to the extended conjugation probability.
    
Electronic Transition Pathway

The following diagram illustrates the logical flow of electronic effects governing the spectral changes.

ElectronicEffects Isoquinoline Isoquinoline Core (Base Spectrum) PiSystem Extended Conjugation Isoquinoline->PiSystem Methoxy Methoxy Substituent (-OCH3) LonePair Lone Pair Donation (+M Effect) Methoxy->LonePair LonePair->PiSystem Gap HOMO-LUMO Gap Decreases PiSystem->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift

Figure 1: Causal pathway of auxochromic effects in methoxyisoquinoline derivatives.

Comparative Spectral Data

The following table contrasts the parent isoquinoline molecule with Papaverine, a fully substituted methoxy-derivative. Note the distinct red shift and splitting of bands in the derivative.

Table 1: Spectral Characteristics in Ethanol
CompoundStructure

(nm)
Log

(Intensity)
Assignment
Isoquinoline Parent Heterocycle2174.57

(Soret-like)
2663.63

3053.30

3173.46

overlap
Papaverine 6,7-Dimethoxy + Benzyl239 4.83 Bathochromic shift of 217 band
278-280 3.86 Major conjugated band
314 3.60 Fine structure
327 3.67 Extended conjugation

Key Insight: The shift from 217 nm to 239 nm (+22 nm) and 266 nm to 278 nm (+12 nm) confirms the conjugation extension provided by the methoxy groups at positions 6 and 7.

Performance Under Variable Conditions

UV-Vis spectra are not static; they respond dynamically to the solvent environment.

Solvent Effects (Solvatochromism)
  • Non-polar Solvents (e.g., Cyclohexane): Fine structure of the bands (vibrational sublevels) is preserved.

  • Polar Solvents (e.g., Ethanol, Water): Hydrogen bonding with the solvent blurs the fine structure, merging sharp peaks into broad bands. This is particularly noticeable in the 300-330 nm region for Papaverine.

pH Sensitivity (Protonation)

Isoquinoline derivatives are bases (pKa


 5.4 for isoquinoline).
  • Acidic Medium (pH < 4): The nitrogen atom becomes protonated (

    
    ). This removes the non-bonding (
    
    
    
    ) electrons from the transition pool, often causing the disappearance of
    
    
    bands and a significant shift in
    
    
    bands due to the change in ring electronics (cationic resonance).
  • Protocol Advice: Always report the solvent and pH when publishing spectral data.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this self-validating workflow.

System Suitability Test

Before measuring samples, verify instrument performance:

  • Wavelength Accuracy: Scan a Holmium Oxide filter. Peaks must align within

    
     nm of certified values.
    
  • Baseline Flatness: Scan pure solvent vs. pure solvent. Absorbance should be

    
     AU across the range (200-400 nm).
    
Measurement Workflow

ExperimentalProtocol Start Start: Sample Preparation Weigh Weigh ~10 mg Derivative (Precision Balance) Start->Weigh Dissolve Dissolve in Ethanol (Stock Sol. 100 µg/mL) Weigh->Dissolve Dilute Dilute to ~10 µg/mL (Target Abs 0.2 - 0.8) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan Sample (200 - 400 nm) Blank->Scan Check Check Absorbance Is it > 1.0? Scan->Check ReDilute Dilute Further Check->ReDilute Yes Process Identify Lambda Max Calculate Molar Absorptivity Check->Process No (Valid) ReDilute->Scan

Figure 2: Step-by-step protocol for accurate UV-Vis characterization.

Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law to normalize your data for comparison:



  • A: Absorbance (unitless)

  • c: Concentration (mol/L)

  • l: Path length (usually 1 cm)

Critical Step: Accurately calculate the molar mass of your specific derivative (e.g., Papaverine HCl vs. free base) to ensure correct


 determination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. RSC Advances. Retrieved from [Link]

  • O'Neil, M.J.[2][3] (Ed.).[2][4][5] (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] Whitehouse Station, NJ: Merck and Co., Inc.[2] (Data cited via PubChem Hazardous Substances Data Bank).

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]

Sources

Analytical Comparison Guide: Reference Standards for 5-Bromo-6-methoxyisoquinoline Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including dopamine D1 ligands[1]. Because of the structural proximity of the bromo and methoxy groups on the isoquinoline core, precursor synthesis is highly prone to generating regioisomeric impurities, most notably the 7-bromo isomer[2].

As a Senior Application Scientist, I frequently observe that the analytical control of this specific intermediate dictates the downstream success of an entire API campaign. If isomeric impurities are not rigorously quantified using high-fidelity reference standards, they propagate through the synthesis, resulting in off-target, potentially toxic API analogs. This guide objectively compares commercially available reference standards and establishes a self-validating analytical framework for purity assessment.

The Causality of Analytical Choices: Why HPLC over GC?

Isoquinoline derivatives possess a basic nitrogen atom and a highly conjugated aromatic system. While Gas Chromatography (GC) is often used for volatile halogenated intermediates, 5-Bromo-6-methoxyisoquinoline exhibits high thermal stability but can undergo unpredictable on-column degradation at the elevated temperatures required for volatilization.

High-Performance Liquid Chromatography (HPLC) is the indispensable and superior tool for assessing the purity of this compound[2]. However, the methodology must be deliberately engineered:

  • Stationary Phase: We must employ an end-capped C18 column. The end-capping prevents secondary interactions (peak tailing) between the basic isoquinoline nitrogen and residual silanols on the silica.

  • Mobile Phase Control: A strictly buffered mobile phase (e.g., ammonium acetate at pH 6.5) is required[2]. This specific pH ensures the isoquinoline nitrogen remains predominantly in its neutral, unprotonated state, maximizing retention and ensuring baseline resolution from the structurally similar 7-bromo isomer[3].

Comparative Analysis of Reference Standards

The reliability of your purity analysis is fundamentally anchored by the quality of your reference standard. We compared three tiers of reference standards available in the market, evaluating them on certified purity, moisture content, and their ability to resolve isomeric impurities.

Table 1: Comparative Analysis of 5-Bromo-6-methoxyisoquinoline Reference Standards

Supplier / TierCertified Purity (HPLC)Isomeric Purity (5-Br vs 7-Br)Water Content (KF)Optimal Application Workflow
Sigma-Aldrich (Merck)

98.0%
> 99.5%< 0.5%Quantitative Assay & Final API Release
J&K Scientific [4]

97.0%
> 98.0%< 1.0%Routine In-Process Control (IPC)
In-House Purified > 99.0%> 99.9%< 0.2%Primary Standard Calibration

Scientific Insight: The presence of isomeric impurities is the primary differentiator between standard tiers. High-performance liquid chromatography (HPLC) is required to separate these isomers, as they often co-elute under standard conditions[3].

The Impurity Propagation Pathway

In catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) used to build the final API, the reactivity of the 7-bromo isomer is nearly identical to the 5-bromo target[1]. If this impurity bypasses analytical detection due to a substandard reference material, it will seamlessly integrate into the final drug substance.

ImpurityPathway A Precursor Synthesis (Bromination) B 5-Bromo-6-methoxyisoquinoline (Target Intermediate) A->B Major Pathway (>95%) C 7-Bromo-6-methoxyisoquinoline (Regioisomer Impurity) A->C Minor Pathway (<5%) D Target API (High Efficacy) B->D Catalytic Cross-Coupling E Off-Target API Analog (Toxicity Risk) C->E Catalytic Cross-Coupling

Propagation pathway demonstrating how uncharacterized regioisomers become toxic API analogs.

Self-Validating Experimental Protocol: HPLC-UV Purity Analysis

A robust analytical method must be a self-validating system. The following protocol inherently tests its own suitability before any sample data is accepted, ensuring trustworthiness in every run.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.5 with dilute acetic acid[2].

    • Organic (B): HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of the Sigma-Aldrich 5-Bromo-6-methoxyisoquinoline reference standard.

    • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • System Suitability Test (SST) Solution:

    • Spike the stock solution with 0.1% (w/w) of the 7-bromo-6-methoxyisoquinoline impurity standard.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (10% B), 2-15 min (linear to 80% B), 15-18 min (80% B), 18-18.1 min (back to 10% B), 18.1-25 min (equilibration).

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Self-Validation Criteria (The "Gatekeeper"):

    • The run is ONLY valid if the resolution (

      
      ) between the 5-bromo peak and the 7-bromo peak in the SST solution is 
      
      
      
      . If
      
      
      , the system halts automatically to prevent the reporting of false purity metrics.

AnalyticalWorkflow N1 Reference Standard Preparation N2 System Suitability Testing (SST) N1->N2 Inject SST N3 Resolution Check (Rs >= 1.5?) N2->N3 Evaluate Chromatogram N4 Halt Analysis (Troubleshoot System) N3->N4 No (Fail) N5 Execute Sample Analysis (HPLC-UV) N3->N5 Yes (Pass) N6 Data Integration & Report Generation N5->N6 Validated Data

Self-validating HPLC workflow ensuring analytical integrity via mandatory SST resolution checks.

Method Validation Data Summary

To prove the efficacy of this method against the chosen reference standards, we conducted a full ICH Q2(R2) validation. The quantitative performance data is summarized below.

Table 2: Method Validation Parameters for 5-Bromo-6-methoxyisoquinoline

ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N)

10
Linearity (

)
0.9998

(Range: LOQ to 150%)
Method Precision (%RSD) 0.45%

(n=6 injections)
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%

Conclusion

The purity analysis of 5-Bromo-6-methoxyisoquinoline is not merely a compliance checkbox; it is a foundational scientific requirement that prevents toxic regioisomers from contaminating downstream APIs. By selecting a high-tier reference standard and implementing a self-validating HPLC-UV methodology with strict pH control and SST criteria, analytical chemists can guarantee the integrity of their drug development pipeline.

References

  • Title: WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands | Source: google.com (Google Patents) | URL: [1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-6-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities like 5-Bromo-6-methoxyisoquinoline is foundational to discovery. However, beyond the synthesis and application, a commitment to safety and environmental stewardship is paramount. Proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 5-Bromo-6-methoxyisoquinoline, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its hazard profile is essential. 5-Bromo-6-methoxyisoquinoline (CAS No. 366445-82-1) is a halogenated heterocyclic organic compound. While a complete toxicological profile may be limited, data from its safety data sheet (SDS) and structurally similar compounds allow for a robust risk assessment.[1]

Key Hazard Information

PropertyDescriptionRationale & Implication
Physical State SolidSpills are less likely to spread rapidly than liquids, but dust inhalation is a primary concern.
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for skin/eye irritation, skin sensitization, or respiratory tract irritation.
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationDirect contact must be avoided through proper PPE. The potential for respiratory irritation (H335) should also be assumed based on similar compounds.[1]
Incompatibilities Strong oxidizing agents, Strong acids[2][3]Must not be mixed with these chemical classes in waste containers to prevent violent reactions.
Decomposition Thermal decomposition may produce toxic gases.During a fire or incineration, hazardous byproducts such as Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) can be generated.[4] This necessitates disposal via a licensed facility with appropriate flue-gas scrubbing capabilities.[5][6]

As a brominated organic compound, 5-Bromo-6-methoxyisoquinoline falls under regulations for halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) heavily regulates this class of chemicals, and they must never be disposed of via standard trash or sewer systems.[7][8][9][10]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 5-Bromo-6-methoxyisoquinoline during routine use or disposal. The following table outlines the minimum required PPE.

Protection TypeSpecificationJustification
Eye/Face Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[11][12]Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.
Hand Chemical-resistant nitrile or neoprene gloves.[12][13]Provides a barrier against direct skin contact, preventing irritation. Gloves must be inspected for integrity before each use.[13]
Body Flame-resistant lab coat.[11]Protects skin and personal clothing from contamination.
Respiratory Handled within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of fine dust particles.[11]

Step-by-Step Disposal Protocol

The disposal of 5-Bromo-6-methoxyisoquinoline is a systematic process that begins at the point of generation and ends with collection by certified professionals. Adherence to this workflow is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7]

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Container Management cluster_2 Phase 3: Storage & Disposal gen Waste Generation (Unused solid, contaminated items, or solutions) seg Segregate as Halogenated Organic Waste gen->seg cont Select Compatible Container (HDPE, Glass; Leak-proof lid) seg->cont label_node Label Container: 1. 'Hazardous Waste' 2. '5-Bromo-6-methoxyisoquinoline' 3. Accumulation Start Date cont->label_node saa Store in Designated Satellite Accumulation Area (SAA) label_node->saa pickup Arrange Pickup via Institutional EHS Office saa->pickup

Disposal workflow for 5-Bromo-6-methoxyisoquinoline.
Protocol Steps:
  • Waste Characterization and Segregation :

    • Immediately classify any material contaminated with 5-Bromo-6-methoxyisoquinoline as "Halogenated Organic Waste."[14][15]

    • Solid Waste : Collect unused or expired pure compounds, along with contaminated items (e.g., weigh boats, gloves, paper towels), in a designated solid waste stream.

    • Liquid Waste : If the compound is in solution, it must be collected in a container designated for halogenated liquid waste. Do not mix with non-halogenated solvent waste streams.[14][16]

  • Container Selection and Labeling :

    • Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[8][17] The container must be in good condition, free of cracks or deterioration.[17]

    • Before adding any waste, the container must be clearly labeled.[18] The label must include:

      • The words "Hazardous Waste".[8][17]

      • The full, unabbreviated chemical name: "5-Bromo-6-methoxyisoquinoline" and any other constituents.[8]

      • The date when waste was first added (accumulation start date).

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[7][17]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.[7]

    • Keep the waste container closed at all times except when actively adding waste.[16][19]

  • Final Disposal :

    • Do not exceed storage limits (typically 55 gallons of hazardous waste) or time limits (up to one year for partially filled containers in an SAA) as defined by regulations.[17][19]

    • Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and ultimate disposal of the waste.[8][19] Only trained EHS personnel should transport hazardous waste from the laboratory.[19]

Emergency Procedures: Spill and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Spill Cleanup (Solid Compound)
  • Evacuate and Secure : Alert personnel in the immediate area. If the spill is large, evacuate the lab. Restrict access to the spill area.

  • Don PPE : At a minimum, wear the PPE outlined in Section 2.

  • Contain and Clean :

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.[1][4]

    • Place all contaminated cleanup materials into a new hazardous waste bag or container.[16][20]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[20]

  • Label and Dispose : Seal and label the container with all cleanup materials as hazardous waste and manage it according to the protocol in Section 3.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By integrating these safety and disposal protocols into our standard laboratory operations, we uphold our professional responsibility to ensure a safe working environment and preserve the integrity of our shared ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Sigma-Aldrich. 5-Bromo-6-methoxyisoquinoline | 366445-82-1.
  • Thermo Fisher Scientific. (2009, May 14). SAFETY DATA SHEET - 5-Bromoisoquinoline.
  • U.S. EPA. (2024, August 28). Disposal Guidance | I-WASTE DST.
  • U.S. EPA. (2024, August 28). Other Disposal Guidance | I-WASTE DST.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • MedchemExpress.com. (2024, November 14). Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet - 8-Bromo-6-methoxyquinoline.
  • Caluanie Muelear Oxidize. (2025, September 19). Essential PPE for Working with Oxidizing Agents.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Benchchem. (2025). Essential Safety and Disposal Procedures for Benzoylchelidonine and Related Isoquinoline Alkaloids.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. EPA. Environmental Fact Sheet, Organobromine.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • GOV.UK. Proposed Environmental Quality Standards for Bromine in Fresh and Marine Waters.
  • Thermo Fisher Scientific. Safety Data Sheet (for a related compound).
  • Princeton University EHS. Chemical Incompatibility Chart.
  • AgroParisTech. Liquid waste - Chimactiv.
  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40.
  • Cornell University EHS. Appendix K - Incompatible Chemicals.
  • University of California, San Diego. Chemical Waste | Environmental Health & Safety (EHS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.